GS143
説明
特性
IUPAC Name |
4-[(4E)-3-benzyl-4-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19FN2O4/c29-24-9-5-4-8-22(24)26-15-14-21(35-26)17-23-25(16-18-6-2-1-3-7-18)30-31(27(23)32)20-12-10-19(11-13-20)28(33)34/h1-15,17H,16H2,(H,33,34)/b23-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMWFSVTDOCDI-HAVVHWLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN(C(=O)C2=CC3=CC=C(O3)C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC\2=NN(C(=O)/C2=C/C3=CC=C(O3)C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of GS143
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of GS143 Action: A Selective IκBα Ubiquitination Inhibitor
This compound is a cell-permeable small molecule that has been identified as a selective inhibitor of the ubiquitination of the Inhibitor of κBα (IκBα).[1][2][3] This targeted action allows this compound to modulate the activity of the Nuclear Factor-κB (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses, cell survival, and viral gene expression. The primary molecular target of this compound is the SCFβTrCP1 E3 ubiquitin ligase complex.[2][4] By interfering with the function of this complex, this compound prevents the polyubiquitination of phosphorylated IκBα, a key step that flags IκBα for degradation by the proteasome. This inhibition of IκBα degradation leads to its accumulation in the cytoplasm, where it sequesters NF-κB dimers, thereby preventing their translocation to the nucleus and subsequent activation of target gene transcription.
A noteworthy characteristic of this compound is its high selectivity. Experimental data has demonstrated that this compound does not inhibit the activity of the proteasome itself, nor does it affect the phosphorylation of IκBα by IκB kinase (IKK). Furthermore, it does not inhibit the MDM2-mediated ubiquitination of p53 or lead to the accumulation of other SCFβTrCP1 substrates, such as β-catenin, underscoring its specific inhibitory action on the IκBα ubiquitination process.
The biological consequences of this compound's mechanism of action are significant and have been observed in multiple preclinical models. In the context of inflammatory conditions, this compound has demonstrated potent anti-asthmatic effects. In a murine model of asthma, intranasal administration of this compound was shown to suppress antigen-induced NF-κB activation in the lungs, leading to a marked reduction in airway inflammation, including the recruitment of eosinophils and lymphocytes.
More recently, this compound has been identified as a promising latency-reversing agent (LRA) for Human Immunodeficiency Virus 1 (HIV-1). In this setting, this compound reactivates latent HIV-1 proviruses without inducing T-cell activation, a critical advantage over many other LRAs that can cause widespread and potentially harmful immune stimulation. This effect is mediated through an unconventional activation of the NF-κB pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays, providing a clear profile of its potency and selectivity.
| Assay | Target/Cell Line | IC50 Value | Reference |
| In vitro IκBα Ubiquitination | SCFβTrCP1-mediated | 5.2 µM | |
| NF-κB Transcriptional Activity | TNFα-induced in HEK293 cells | 10.5 µM | |
| ICAM-1 Expression | TNFα-induced in HT-29 cells | 6.1 µM | |
| TNFα Production | LPS-activated THP-1 cells | 5.3 µM | |
| IL-1β Production | LPS-activated THP-1 cells | 2.1 µM |
Signaling Pathways and Experimental Workflows
Canonical NF-κB Signaling Inhibition by this compound
This compound primarily functions by inhibiting the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation. The diagram below illustrates the key steps in this pathway and the point of intervention by this compound.
Caption: Canonical NF-κB pathway and this compound's point of inhibition.
Unconventional NF-κB Activation in HIV-1 Latency Reversal by this compound
In the context of HIV-1 latency, this compound induces an "unconventional" activation of NF-κB. This pathway, while still culminating in the nuclear translocation of NF-κB, appears to bypass the canonical IκBα degradation. The proposed mechanism involves the non-canonical NF-κB pathway components.
Caption: Proposed unconventional NF-κB activation by this compound in HIV-1 latency.
Detailed Experimental Protocols
In Vitro IκBα Ubiquitination Assay
This assay is designed to quantify the ability of this compound to inhibit the SCFβTrCP1-mediated ubiquitination of IκBα.
-
Reagents:
-
Recombinant human SCFβTrCP1 complex
-
Recombinant human IκBα (phosphorylated)
-
Recombinant human E1 (UBE1) and E2 (UbcH5c) enzymes
-
Biotinylated ubiquitin
-
ATP
-
This compound (or vehicle control)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Streptavidin-coated plates
-
Anti-IκBα antibody conjugated to a detectable label (e.g., HRP)
-
Substrate for detection (e.g., TMB)
-
-
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, ATP, and phosphorylated IκBα in the assay buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the ubiquitination reaction by adding the SCFβTrCP1 complex.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture biotinylated ubiquitin-conjugated proteins.
-
Wash the plate to remove unbound proteins.
-
Add the anti-IκBα antibody and incubate to detect ubiquitinated IκBα.
-
Wash the plate and add the detection substrate.
-
Measure the signal (e.g., absorbance at 450 nm) using a plate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
NF-κB Reporter Gene Assay
This cell-based assay measures the effect of this compound on NF-κB-dependent gene transcription.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
An NF-κB reporter plasmid (e.g., containing multiple copies of the NF-κB consensus binding site upstream of a luciferase or β-galactosidase reporter gene)
-
A control plasmid for normalization (e.g., Renilla luciferase or β-galactosidase under a constitutive promoter)
-
Transfection reagent
-
Cell culture medium and supplements
-
TNFα (or other NF-κB stimulus)
-
This compound (or vehicle control)
-
Lysis buffer
-
Luciferase or β-galactosidase assay reagents
-
-
Procedure:
-
Co-transfect HEK293 cells with the NF-κB reporter plasmid and the control plasmid.
-
Allow the cells to recover and express the reporter genes (typically 24-48 hours).
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNFα to activate the NF-κB pathway.
-
Incubate for a further period (e.g., 6-8 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the activity of both the NF-κB reporter and the control reporter.
-
Normalize the NF-κB reporter activity to the control reporter activity for each sample.
-
Calculate the percentage of inhibition of NF-κB activity by this compound and determine the IC50 value.
-
In Vivo Murine Asthma Model
This protocol describes a common method to induce an allergic asthma phenotype in mice and to evaluate the therapeutic effect of this compound.
-
Animals and Reagents:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)
-
ELISA kits for cytokine measurement (e.g., IL-4, IL-5, IL-13)
-
-
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in Alum on days 0 and 14.
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosolized solution of OVA in PBS for 30 minutes.
-
Treatment: Administer this compound or vehicle control intranasally a short time (e.g., 1 hour) before each OVA challenge.
-
Assessment of Airway Inflammation: 48 hours after the final challenge, perform the following:
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and collect BAL fluid by flushing the lungs with PBS.
-
Cell Count and Differentiation: Determine the total number of cells in the BAL fluid and perform a differential cell count to quantify eosinophils, lymphocytes, neutrophils, and macrophages.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
-
Data Analysis: Compare the inflammatory cell counts and cytokine levels between the this compound-treated and vehicle-treated groups to assess the anti-inflammatory effect of this compound.
-
HIV-1 Latency Reversal Assay in Primary CD4+ T Cells
This ex vivo assay evaluates the ability of this compound to reactivate latent HIV-1 in cells from infected individuals.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from HIV-1-infected individuals on suppressive antiretroviral therapy (ART)
-
CD4+ T cell isolation kit
-
Cell culture medium (e.g., RPMI 1640) supplemented with FBS and antibiotics
-
This compound
-
Positive control (e.g., PMA/ionomycin)
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR primers and probes for HIV-1 gag and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Procedure:
-
Isolate resting CD4+ T cells from the PBMCs of HIV-1-infected individuals.
-
Culture the resting CD4+ T cells in the presence of antiretroviral drugs to prevent new infections.
-
Treat the cells with varying concentrations of this compound, a positive control, or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the levels of cell-associated HIV-1 gag RNA and the housekeeping gene RNA using qPCR.
-
Normalize the HIV-1 RNA levels to the housekeeping gene RNA levels.
-
Compare the levels of HIV-1 RNA in the this compound-treated cells to the vehicle-treated control to determine the extent of latency reversal.
-
References
- 1. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncleg.gov [ncleg.gov]
- 3. Chapter 143 - Article 8 [ncleg.net]
- 4. Measuring reversal of HIV-1 latency ex vivo using cells from infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of GS143
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of GS143 Action: A Selective IκBα Ubiquitination Inhibitor
This compound is a cell-permeable small molecule that has been identified as a selective inhibitor of the ubiquitination of the Inhibitor of κBα (IκBα).[1][2][3] This targeted action allows this compound to modulate the activity of the Nuclear Factor-κB (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses, cell survival, and viral gene expression. The primary molecular target of this compound is the SCFβTrCP1 E3 ubiquitin ligase complex.[2][4] By interfering with the function of this complex, this compound prevents the polyubiquitination of phosphorylated IκBα, a key step that flags IκBα for degradation by the proteasome. This inhibition of IκBα degradation leads to its accumulation in the cytoplasm, where it sequesters NF-κB dimers, thereby preventing their translocation to the nucleus and subsequent activation of target gene transcription.
A noteworthy characteristic of this compound is its high selectivity. Experimental data has demonstrated that this compound does not inhibit the activity of the proteasome itself, nor does it affect the phosphorylation of IκBα by IκB kinase (IKK). Furthermore, it does not inhibit the MDM2-mediated ubiquitination of p53 or lead to the accumulation of other SCFβTrCP1 substrates, such as β-catenin, underscoring its specific inhibitory action on the IκBα ubiquitination process.
The biological consequences of this compound's mechanism of action are significant and have been observed in multiple preclinical models. In the context of inflammatory conditions, this compound has demonstrated potent anti-asthmatic effects. In a murine model of asthma, intranasal administration of this compound was shown to suppress antigen-induced NF-κB activation in the lungs, leading to a marked reduction in airway inflammation, including the recruitment of eosinophils and lymphocytes.
More recently, this compound has been identified as a promising latency-reversing agent (LRA) for Human Immunodeficiency Virus 1 (HIV-1). In this setting, this compound reactivates latent HIV-1 proviruses without inducing T-cell activation, a critical advantage over many other LRAs that can cause widespread and potentially harmful immune stimulation. This effect is mediated through an unconventional activation of the NF-κB pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays, providing a clear profile of its potency and selectivity.
| Assay | Target/Cell Line | IC50 Value | Reference |
| In vitro IκBα Ubiquitination | SCFβTrCP1-mediated | 5.2 µM | |
| NF-κB Transcriptional Activity | TNFα-induced in HEK293 cells | 10.5 µM | |
| ICAM-1 Expression | TNFα-induced in HT-29 cells | 6.1 µM | |
| TNFα Production | LPS-activated THP-1 cells | 5.3 µM | |
| IL-1β Production | LPS-activated THP-1 cells | 2.1 µM |
Signaling Pathways and Experimental Workflows
Canonical NF-κB Signaling Inhibition by this compound
This compound primarily functions by inhibiting the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation. The diagram below illustrates the key steps in this pathway and the point of intervention by this compound.
Caption: Canonical NF-κB pathway and this compound's point of inhibition.
Unconventional NF-κB Activation in HIV-1 Latency Reversal by this compound
In the context of HIV-1 latency, this compound induces an "unconventional" activation of NF-κB. This pathway, while still culminating in the nuclear translocation of NF-κB, appears to bypass the canonical IκBα degradation. The proposed mechanism involves the non-canonical NF-κB pathway components.
Caption: Proposed unconventional NF-κB activation by this compound in HIV-1 latency.
Detailed Experimental Protocols
In Vitro IκBα Ubiquitination Assay
This assay is designed to quantify the ability of this compound to inhibit the SCFβTrCP1-mediated ubiquitination of IκBα.
-
Reagents:
-
Recombinant human SCFβTrCP1 complex
-
Recombinant human IκBα (phosphorylated)
-
Recombinant human E1 (UBE1) and E2 (UbcH5c) enzymes
-
Biotinylated ubiquitin
-
ATP
-
This compound (or vehicle control)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Streptavidin-coated plates
-
Anti-IκBα antibody conjugated to a detectable label (e.g., HRP)
-
Substrate for detection (e.g., TMB)
-
-
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, ATP, and phosphorylated IκBα in the assay buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the ubiquitination reaction by adding the SCFβTrCP1 complex.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture biotinylated ubiquitin-conjugated proteins.
-
Wash the plate to remove unbound proteins.
-
Add the anti-IκBα antibody and incubate to detect ubiquitinated IκBα.
-
Wash the plate and add the detection substrate.
-
Measure the signal (e.g., absorbance at 450 nm) using a plate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
NF-κB Reporter Gene Assay
This cell-based assay measures the effect of this compound on NF-κB-dependent gene transcription.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
An NF-κB reporter plasmid (e.g., containing multiple copies of the NF-κB consensus binding site upstream of a luciferase or β-galactosidase reporter gene)
-
A control plasmid for normalization (e.g., Renilla luciferase or β-galactosidase under a constitutive promoter)
-
Transfection reagent
-
Cell culture medium and supplements
-
TNFα (or other NF-κB stimulus)
-
This compound (or vehicle control)
-
Lysis buffer
-
Luciferase or β-galactosidase assay reagents
-
-
Procedure:
-
Co-transfect HEK293 cells with the NF-κB reporter plasmid and the control plasmid.
-
Allow the cells to recover and express the reporter genes (typically 24-48 hours).
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNFα to activate the NF-κB pathway.
-
Incubate for a further period (e.g., 6-8 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the activity of both the NF-κB reporter and the control reporter.
-
Normalize the NF-κB reporter activity to the control reporter activity for each sample.
-
Calculate the percentage of inhibition of NF-κB activity by this compound and determine the IC50 value.
-
In Vivo Murine Asthma Model
This protocol describes a common method to induce an allergic asthma phenotype in mice and to evaluate the therapeutic effect of this compound.
-
Animals and Reagents:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)
-
ELISA kits for cytokine measurement (e.g., IL-4, IL-5, IL-13)
-
-
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in Alum on days 0 and 14.
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosolized solution of OVA in PBS for 30 minutes.
-
Treatment: Administer this compound or vehicle control intranasally a short time (e.g., 1 hour) before each OVA challenge.
-
Assessment of Airway Inflammation: 48 hours after the final challenge, perform the following:
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and collect BAL fluid by flushing the lungs with PBS.
-
Cell Count and Differentiation: Determine the total number of cells in the BAL fluid and perform a differential cell count to quantify eosinophils, lymphocytes, neutrophils, and macrophages.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
-
Data Analysis: Compare the inflammatory cell counts and cytokine levels between the this compound-treated and vehicle-treated groups to assess the anti-inflammatory effect of this compound.
-
HIV-1 Latency Reversal Assay in Primary CD4+ T Cells
This ex vivo assay evaluates the ability of this compound to reactivate latent HIV-1 in cells from infected individuals.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from HIV-1-infected individuals on suppressive antiretroviral therapy (ART)
-
CD4+ T cell isolation kit
-
Cell culture medium (e.g., RPMI 1640) supplemented with FBS and antibiotics
-
This compound
-
Positive control (e.g., PMA/ionomycin)
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR primers and probes for HIV-1 gag and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Procedure:
-
Isolate resting CD4+ T cells from the PBMCs of HIV-1-infected individuals.
-
Culture the resting CD4+ T cells in the presence of antiretroviral drugs to prevent new infections.
-
Treat the cells with varying concentrations of this compound, a positive control, or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the levels of cell-associated HIV-1 gag RNA and the housekeeping gene RNA using qPCR.
-
Normalize the HIV-1 RNA levels to the housekeeping gene RNA levels.
-
Compare the levels of HIV-1 RNA in the this compound-treated cells to the vehicle-treated control to determine the extent of latency reversal.
-
References
- 1. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncleg.gov [ncleg.gov]
- 3. Chapter 143 - Article 8 [ncleg.net]
- 4. Measuring reversal of HIV-1 latency ex vivo using cells from infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GS143 in the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS143 is a potent and selective small-molecule inhibitor of the NF-κB signaling pathway. It exerts its inhibitory effect by specifically targeting the ubiquitination of IκBα, the primary inhibitor of the NF-κB complex. By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation and subsequent transcriptional activity of NF-κB. This mechanism of action has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models, positioning this compound as a valuable research tool and a potential therapeutic candidate for inflammatory diseases such as asthma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction to the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. The canonical NF-κB pathway is held in an inactive state in the cytoplasm through the binding of inhibitory proteins known as IκBs, with IκBα being the most prominent member. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNFα) or lipopolysaccharide (LPS), a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination by the SCFβTrCP1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of target genes.
This compound: Mechanism of Action
This compound is a cell-permeable trisubstituted oxo-dihydropyrazolyl-benzoic acid that selectively inhibits the ubiquitination of IκBα.[1] Its primary mechanism of action is the inhibition of the SCFβTrCP1-mediated ubiquitination of phosphorylated IκBα.[1][2] this compound is thought to prevent the interaction between the SCFβTrCP1 E3 ligase complex and its substrate, phosphorylated IκBα, without directly inhibiting the enzymatic activity of the E3 ligase itself.[1] This is supported by the observation that this compound does not cause an accumulation of β-catenin, another known substrate of SCFβTrCP1.[1] By preventing IκBα ubiquitination and subsequent degradation, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.
Recent studies have also suggested that this compound can induce an unconventional activation of the NF-κB pathway in the context of HIV-1 latency reversal. This involves the stabilization of NF-κB inducing kinase (NIK), a key component of the non-canonical NF-κB pathway, leading to the phosphorylation of IKKα/β and subsequent phosphorylation of the p65 subunit at Ser536, promoting its nuclear translocation through a mechanism distinct from the canonical degradative pathway.
Signaling Pathway Diagram
Figure 1: The canonical NF-κB signaling pathway and the point of inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | Stimulus | IC50 Value | Reference |
| SCFβTrCP1-mediated IκBα Ubiquitylation | In vitro ubiquitination assay | - | 5.2 µM | |
| TNFα-induced NF-κB Transcription | HEK293 | TNFα | 10.5 µM | |
| TNFα-induced ICAM-1 Expression | HT-29 | TNFα | 6.1 µM | |
| LPS-induced TNFα Production | THP-1 | LPS | 5.3 µM | |
| LPS-induced IL-1β Production | THP-1 | LPS | 2.1 µM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Allergic Asthma
| Animal Model | Administration Route | Dosage | Effect | Reference |
| Ovalbumin (OVA)-sensitized BALB/c mice | Intranasal | 16-32 µ g/mouse | Suppressed antigen-induced NF-κB activation in the lung. | |
| Ovalbumin (OVA)-sensitized BALB/c mice | Intranasal | 32 µ g/mouse | >90% inhibition of nuclear NF-κB p65 DNA-binding activity 2 hours post-challenge. | |
| Ovalbumin (OVA)-sensitized BALB/c mice | Intranasal | 32 µ g/mouse | >80% reduction in eosinophils and lymphocytes in bronchoalveolar lavage fluid (BALF) 48 hours post-challenge. |
Detailed Experimental Protocols
The following protocols are representative methodologies for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and the available information on this compound.
In Vitro IκBα Ubiquitination Assay
This assay is designed to measure the ability of this compound to inhibit the ubiquitination of IκBα mediated by the SCFβTrCP1 E3 ligase complex.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant SCFβTrCP1 E3 ligase complex
-
Recombinant phosphorylated IκBα substrate
-
Human recombinant ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound dissolved in DMSO
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-IκBα antibody
-
Anti-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare the ubiquitination reaction mixture in microcentrifuge tubes on ice. For a 20 µL reaction, combine the E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), SCFβTrCP1 E3 ligase (e.g., 200 nM), phosphorylated IκBα (e.g., 100 nM), and ubiquitin (e.g., 10 µM) in ubiquitination reaction buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 15 minutes on ice.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IκBα or ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system. The appearance of higher molecular weight bands corresponding to ubiquitinated IκBα will be reduced in the presence of effective concentrations of this compound.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
Recombinant human TNFα
-
This compound dissolved in DMSO
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the NF-κB reporter HEK293 cells into a 96-well plate at a density of 30,000 cells per well and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 20 ng/mL final concentration) for 5-6 hours. Include unstimulated control wells.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition by comparing the luminescence in this compound-treated wells to the TNFα-stimulated control wells.
Experimental Workflow Diagram
Figure 2: A typical experimental workflow for characterizing the activity of this compound.
Conclusion
This compound is a well-characterized inhibitor of the NF-κB signaling pathway with a specific mechanism of action targeting IκBα ubiquitination. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound as a tool to investigate NF-κB-mediated processes or to explore its therapeutic potential. Its demonstrated efficacy in preclinical models of asthma highlights its promise as a lead compound for the development of novel anti-inflammatory therapies. Further research into its broader applications and potential off-target effects will be crucial in fully elucidating its clinical utility.
References
The Role of GS143 in the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS143 is a potent and selective small-molecule inhibitor of the NF-κB signaling pathway. It exerts its inhibitory effect by specifically targeting the ubiquitination of IκBα, the primary inhibitor of the NF-κB complex. By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation and subsequent transcriptional activity of NF-κB. This mechanism of action has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models, positioning this compound as a valuable research tool and a potential therapeutic candidate for inflammatory diseases such as asthma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction to the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. The canonical NF-κB pathway is held in an inactive state in the cytoplasm through the binding of inhibitory proteins known as IκBs, with IκBα being the most prominent member. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNFα) or lipopolysaccharide (LPS), a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination by the SCFβTrCP1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of target genes.
This compound: Mechanism of Action
This compound is a cell-permeable trisubstituted oxo-dihydropyrazolyl-benzoic acid that selectively inhibits the ubiquitination of IκBα.[1] Its primary mechanism of action is the inhibition of the SCFβTrCP1-mediated ubiquitination of phosphorylated IκBα.[1][2] this compound is thought to prevent the interaction between the SCFβTrCP1 E3 ligase complex and its substrate, phosphorylated IκBα, without directly inhibiting the enzymatic activity of the E3 ligase itself.[1] This is supported by the observation that this compound does not cause an accumulation of β-catenin, another known substrate of SCFβTrCP1.[1] By preventing IκBα ubiquitination and subsequent degradation, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.
Recent studies have also suggested that this compound can induce an unconventional activation of the NF-κB pathway in the context of HIV-1 latency reversal. This involves the stabilization of NF-κB inducing kinase (NIK), a key component of the non-canonical NF-κB pathway, leading to the phosphorylation of IKKα/β and subsequent phosphorylation of the p65 subunit at Ser536, promoting its nuclear translocation through a mechanism distinct from the canonical degradative pathway.
Signaling Pathway Diagram
Figure 1: The canonical NF-κB signaling pathway and the point of inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | Stimulus | IC50 Value | Reference |
| SCFβTrCP1-mediated IκBα Ubiquitylation | In vitro ubiquitination assay | - | 5.2 µM | |
| TNFα-induced NF-κB Transcription | HEK293 | TNFα | 10.5 µM | |
| TNFα-induced ICAM-1 Expression | HT-29 | TNFα | 6.1 µM | |
| LPS-induced TNFα Production | THP-1 | LPS | 5.3 µM | |
| LPS-induced IL-1β Production | THP-1 | LPS | 2.1 µM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Allergic Asthma
| Animal Model | Administration Route | Dosage | Effect | Reference |
| Ovalbumin (OVA)-sensitized BALB/c mice | Intranasal | 16-32 µ g/mouse | Suppressed antigen-induced NF-κB activation in the lung. | |
| Ovalbumin (OVA)-sensitized BALB/c mice | Intranasal | 32 µ g/mouse | >90% inhibition of nuclear NF-κB p65 DNA-binding activity 2 hours post-challenge. | |
| Ovalbumin (OVA)-sensitized BALB/c mice | Intranasal | 32 µ g/mouse | >80% reduction in eosinophils and lymphocytes in bronchoalveolar lavage fluid (BALF) 48 hours post-challenge. |
Detailed Experimental Protocols
The following protocols are representative methodologies for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and the available information on this compound.
In Vitro IκBα Ubiquitination Assay
This assay is designed to measure the ability of this compound to inhibit the ubiquitination of IκBα mediated by the SCFβTrCP1 E3 ligase complex.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant SCFβTrCP1 E3 ligase complex
-
Recombinant phosphorylated IκBα substrate
-
Human recombinant ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound dissolved in DMSO
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-IκBα antibody
-
Anti-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare the ubiquitination reaction mixture in microcentrifuge tubes on ice. For a 20 µL reaction, combine the E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), SCFβTrCP1 E3 ligase (e.g., 200 nM), phosphorylated IκBα (e.g., 100 nM), and ubiquitin (e.g., 10 µM) in ubiquitination reaction buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 15 minutes on ice.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IκBα or ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system. The appearance of higher molecular weight bands corresponding to ubiquitinated IκBα will be reduced in the presence of effective concentrations of this compound.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
Recombinant human TNFα
-
This compound dissolved in DMSO
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the NF-κB reporter HEK293 cells into a 96-well plate at a density of 30,000 cells per well and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 20 ng/mL final concentration) for 5-6 hours. Include unstimulated control wells.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition by comparing the luminescence in this compound-treated wells to the TNFα-stimulated control wells.
Experimental Workflow Diagram
Figure 2: A typical experimental workflow for characterizing the activity of this compound.
Conclusion
This compound is a well-characterized inhibitor of the NF-κB signaling pathway with a specific mechanism of action targeting IκBα ubiquitination. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound as a tool to investigate NF-κB-mediated processes or to explore its therapeutic potential. Its demonstrated efficacy in preclinical models of asthma highlights its promise as a lead compound for the development of novel anti-inflammatory therapies. Further research into its broader applications and potential off-target effects will be crucial in fully elucidating its clinical utility.
References
The Enigmatic GS143 Compound: A Search for Scientific Presence
Despite a comprehensive search of scientific databases and public records, the compound designated as GS143 remains elusive. No information regarding its discovery, synthesis, or biological activity is currently available in the public domain. This suggests that this compound may be a proprietary compound under early-stage development, a hypothetical molecule, or a designation used for internal research purposes not yet disclosed to the scientific community.
The initial investigation sought to construct a detailed technical guide on the discovery and synthesis of the this compound compound, intended for an audience of researchers, scientists, and drug development professionals. The core requirements of this guide were to include a thorough summary of quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
However, extensive searches for "discovery of this compound compound," "synthesis of this compound compound," "this compound compound mechanism of action," and "this compound biological activity" yielded no relevant scientific literature, patents, or clinical trial information. The search results were populated with unrelated legal documents, primarily from the North Carolina General Statutes where "G.S. 143" refers to a specific chapter, and general scientific articles discussing methodologies for determining the mechanism of action of novel compounds without mentioning this compound.
This absence of public data makes it impossible to fulfill the request for an in-depth technical guide. The creation of tables with quantitative data, the detailing of experimental protocols, and the generation of diagrams for signaling pathways are all contingent upon the existence of foundational research and published findings.
It is plausible that this compound is a compound of interest within a private pharmaceutical or biotechnology company and has not yet been the subject of a peer-reviewed publication or patent application. Alternatively, it could be a theoretical compound used in computational studies that have not been made public.
Until information about the this compound compound is disseminated through scientific channels, a comprehensive technical guide on its discovery and synthesis cannot be compiled. The scientific community awaits future disclosures that may shed light on the nature and potential applications of this enigmatic compound.
The Enigmatic GS143 Compound: A Search for Scientific Presence
Despite a comprehensive search of scientific databases and public records, the compound designated as GS143 remains elusive. No information regarding its discovery, synthesis, or biological activity is currently available in the public domain. This suggests that this compound may be a proprietary compound under early-stage development, a hypothetical molecule, or a designation used for internal research purposes not yet disclosed to the scientific community.
The initial investigation sought to construct a detailed technical guide on the discovery and synthesis of the this compound compound, intended for an audience of researchers, scientists, and drug development professionals. The core requirements of this guide were to include a thorough summary of quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
However, extensive searches for "discovery of this compound compound," "synthesis of this compound compound," "this compound compound mechanism of action," and "this compound biological activity" yielded no relevant scientific literature, patents, or clinical trial information. The search results were populated with unrelated legal documents, primarily from the North Carolina General Statutes where "G.S. 143" refers to a specific chapter, and general scientific articles discussing methodologies for determining the mechanism of action of novel compounds without mentioning this compound.
This absence of public data makes it impossible to fulfill the request for an in-depth technical guide. The creation of tables with quantitative data, the detailing of experimental protocols, and the generation of diagrams for signaling pathways are all contingent upon the existence of foundational research and published findings.
It is plausible that this compound is a compound of interest within a private pharmaceutical or biotechnology company and has not yet been the subject of a peer-reviewed publication or patent application. Alternatively, it could be a theoretical compound used in computational studies that have not been made public.
Until information about the this compound compound is disseminated through scientific channels, a comprehensive technical guide on its discovery and synthesis cannot be compiled. The scientific community awaits future disclosures that may shed light on the nature and potential applications of this enigmatic compound.
In-Depth Technical Guide: GS143 (CAS No. 916232-21-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS143 is a potent and specific small-molecule inhibitor of the SCFβ-TrCP E3 ubiquitin ligase complex. It has garnered significant interest in the scientific community for its targeted modulation of the NF-κB signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. By preventing the ubiquitination and subsequent degradation of IκBα, this compound effectively blocks the activation of NF-κB.[1][2][3] This mechanism of action has positioned this compound as a valuable research tool for investigating inflammatory diseases and, more recently, as a potential therapeutic agent for conditions such as allergic asthma and for the reversal of HIV-1 latency.[4][5] This guide provides a comprehensive overview of the technical information available for this compound, including its chemical properties, mechanism of action, biological activity, and key experimental data.
Chemical and Physical Properties
This compound, with the chemical name 4-[4-[[5-(2-Fluorophenyl)-2-furanyl]methylene]-4,5-dihydro-5-oxo-3-(phenylmethyl)-1H-pyrazol-1-yl]-benzoic Acid, is a synthetic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 916232-21-8 | |
| Molecular Formula | C28H19FN2O4 | |
| Molecular Weight | 466.46 g/mol | |
| Appearance | Pink to red crystalline solid | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO; 25 mg/ml in DMF | |
| Storage | Store at +4°C |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its biological effects by specifically targeting the ubiquitination process within the canonical NF-κB signaling cascade. In this pathway, the transcription factor NF-κB is held in an inactive state in the cytoplasm through its association with the inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNFα) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event marks IκBα for recognition by the SCFβ-TrCP E3 ubiquitin ligase complex, which then polyubiquitinates it, targeting it for degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and immune responses.
This compound acts as an inhibitor of the β-TrCP1 subunit of the SCF E3 ligase. By doing so, it prevents the ubiquitination of phosphorylated IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and inhibiting NF-κB activation.
A key aspect of this compound's mechanism is its specificity. It has been shown to inhibit IκBα ubiquitination without affecting the activity of the proteasome itself. Furthermore, it does not inhibit the ubiquitination of other SCFβ-TrCP substrates like β-catenin, suggesting a degree of substrate-specific inhibition.
In the context of HIV-1 latency, this compound has been found to induce an "unconventional" activation of NF-κB. This involves the stabilization of NF-κB-inducing kinase (NIK), a key component of the non-canonical NF-κB pathway, leading to the phosphorylation of IKKα/β and subsequent nuclear translocation of the p65 subunit of NF-κB. This distinct mechanism allows for the reactivation of latent HIV-1 without causing general T-cell activation, a desirable characteristic for a latency-reversing agent.
Signaling Pathway Diagram:
Biological Activity and Quantitative Data
This compound has demonstrated significant biological activity in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings.
In Vitro Activity:
| Parameter | Value | Cell Line/System | Description | Reference |
| IC50 | 5.2 μM | In vitro ubiquitination assay | Inhibition of phosphorylated IκBα ubiquitination mediated by the SCFβTrCP1 E3 ubiquitin ligase complex. | |
| Cytokine Inhibition | Concentration-dependent | THP-1 cells | Inhibition of LPS-induced expression of TNF-α, IL-6, IL-12, and ICAM-1. | |
| HIV-1 Latency Reversal | Potent LRA activity | Primary cell model of HIV-1 latency | Reactivates latent HIV-1 without inducing T-cell activation or significant cytotoxicity. |
In Vivo Activity:
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Ovalbumin-sensitized mouse model of allergic asthma | 16-32 μ g/animal , intranasal | - Suppressed antigen-induced NF-κB activation in the lung.- Reduced the number of eosinophils, lymphocytes, and total cells in bronchoalveolar lavage fluid (BALF).- Inhibited the expression of Th2 cytokines and eotaxin in the airways. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are outlines of key experimental procedures used to characterize this compound, based on published literature.
In Vitro IκBα Ubiquitination Assay
This assay is fundamental to determining the direct inhibitory effect of this compound on its target.
Objective: To measure the ability of this compound to inhibit the SCFβ-TrCP1-mediated ubiquitination of phosphorylated IκBα.
Methodology Outline:
-
Reagents: Recombinant E1 and E2 enzymes, SCFβ-TrCP1 E3 ligase complex, ubiquitin, ATP, and phosphorylated IκBα substrate.
-
Reaction Setup: The components are combined in a reaction buffer. This compound or a vehicle control (DMSO) is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for the ubiquitination reaction to proceed.
-
Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Analysis: The reaction products are separated by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with an anti-IκBα antibody to visualize the ubiquitinated forms of IκBα, which appear as a ladder of higher molecular weight bands. The intensity of these bands is quantified to determine the IC50 of this compound.
Experimental Workflow:
Cell-Based IκBα Degradation Assay
This assay validates the activity of this compound in a cellular context.
Objective: To assess the effect of this compound on stimulus-induced degradation of IκBα in cells.
Methodology Outline:
-
Cell Culture: HeLa S3 or other suitable cells are cultured to an appropriate confluency.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time.
-
Stimulation: Cells are then stimulated with TNFα to induce IκBα phosphorylation and degradation.
-
Lysis: At different time points post-stimulation, cells are lysed to extract total protein.
-
Analysis: Protein extracts are analyzed by Western blotting using an anti-IκBα antibody to determine the levels of IκBα. A reduction in the degradation of IκBα in the presence of this compound indicates its inhibitory activity.
In Vivo Allergic Airway Inflammation Model
This model is used to evaluate the therapeutic potential of this compound in a disease-relevant context.
Objective: To determine the effect of this compound on antigen-induced airway inflammation in mice.
Methodology Outline:
-
Animal Model: BALB/c mice are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections of OVA emulsified in alum.
-
Challenge: Sensitized mice are subsequently challenged with the allergen intranasally or via aerosol to induce an inflammatory response in the airways.
-
Treatment: this compound (e.g., 32 μ g/animal ) or a vehicle control is administered intranasally prior to the allergen challenge.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the number of inflammatory cells (eosinophils, lymphocytes).
-
Cytokine Analysis: The levels of Th2 cytokines (e.g., IL-4, IL-5) and chemokines (e.g., eotaxin) in the BAL fluid or lung homogenates are measured by ELISA.
-
Histology: Lung tissue is collected for histological analysis to assess inflammation and mucus production.
-
NF-κB Activation: Nuclear extracts from lung tissue can be prepared to measure NF-κB DNA binding activity using an electrophoretic mobility shift assay (EMSA) or other methods.
-
Conclusion
This compound is a well-characterized and specific inhibitor of SCFβ-TrCP-mediated IκBα ubiquitination. Its ability to potently block the NF-κB signaling pathway has been demonstrated in a range of in vitro and in vivo systems. The detailed understanding of its mechanism of action, supported by robust quantitative data, makes it an invaluable tool for researchers studying inflammation, immunology, and cancer biology. Furthermore, its efficacy in preclinical models of asthma and its unique mechanism for reversing HIV-1 latency highlight its potential for further therapeutic development. This guide provides a solid foundation of technical information to aid researchers and drug development professionals in their work with this important small molecule.
References
- 1. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination regulates allergic asthma by affecting immune cells and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an I{kappa}B ubiquitination inhibitor, inhibits allergic airway inflammation in mice (Journal Article) | OSTI.GOV [osti.gov]
- 4. This compound, an IkappaB ubiquitination inhibitor, inhibits allergic airway inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an I{kappa}B ubiquitination inhibitor, inhibits allergic airway inflammation in mice (Journal Article) | ETDEWEB [osti.gov]
In-Depth Technical Guide: GS143 (CAS No. 916232-21-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS143 is a potent and specific small-molecule inhibitor of the SCFβ-TrCP E3 ubiquitin ligase complex. It has garnered significant interest in the scientific community for its targeted modulation of the NF-κB signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. By preventing the ubiquitination and subsequent degradation of IκBα, this compound effectively blocks the activation of NF-κB.[1][2][3] This mechanism of action has positioned this compound as a valuable research tool for investigating inflammatory diseases and, more recently, as a potential therapeutic agent for conditions such as allergic asthma and for the reversal of HIV-1 latency.[4][5] This guide provides a comprehensive overview of the technical information available for this compound, including its chemical properties, mechanism of action, biological activity, and key experimental data.
Chemical and Physical Properties
This compound, with the chemical name 4-[4-[[5-(2-Fluorophenyl)-2-furanyl]methylene]-4,5-dihydro-5-oxo-3-(phenylmethyl)-1H-pyrazol-1-yl]-benzoic Acid, is a synthetic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 916232-21-8 | |
| Molecular Formula | C28H19FN2O4 | |
| Molecular Weight | 466.46 g/mol | |
| Appearance | Pink to red crystalline solid | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO; 25 mg/ml in DMF | |
| Storage | Store at +4°C |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its biological effects by specifically targeting the ubiquitination process within the canonical NF-κB signaling cascade. In this pathway, the transcription factor NF-κB is held in an inactive state in the cytoplasm through its association with the inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNFα) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event marks IκBα for recognition by the SCFβ-TrCP E3 ubiquitin ligase complex, which then polyubiquitinates it, targeting it for degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and immune responses.
This compound acts as an inhibitor of the β-TrCP1 subunit of the SCF E3 ligase. By doing so, it prevents the ubiquitination of phosphorylated IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and inhibiting NF-κB activation.
A key aspect of this compound's mechanism is its specificity. It has been shown to inhibit IκBα ubiquitination without affecting the activity of the proteasome itself. Furthermore, it does not inhibit the ubiquitination of other SCFβ-TrCP substrates like β-catenin, suggesting a degree of substrate-specific inhibition.
In the context of HIV-1 latency, this compound has been found to induce an "unconventional" activation of NF-κB. This involves the stabilization of NF-κB-inducing kinase (NIK), a key component of the non-canonical NF-κB pathway, leading to the phosphorylation of IKKα/β and subsequent nuclear translocation of the p65 subunit of NF-κB. This distinct mechanism allows for the reactivation of latent HIV-1 without causing general T-cell activation, a desirable characteristic for a latency-reversing agent.
Signaling Pathway Diagram:
Biological Activity and Quantitative Data
This compound has demonstrated significant biological activity in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings.
In Vitro Activity:
| Parameter | Value | Cell Line/System | Description | Reference |
| IC50 | 5.2 μM | In vitro ubiquitination assay | Inhibition of phosphorylated IκBα ubiquitination mediated by the SCFβTrCP1 E3 ubiquitin ligase complex. | |
| Cytokine Inhibition | Concentration-dependent | THP-1 cells | Inhibition of LPS-induced expression of TNF-α, IL-6, IL-12, and ICAM-1. | |
| HIV-1 Latency Reversal | Potent LRA activity | Primary cell model of HIV-1 latency | Reactivates latent HIV-1 without inducing T-cell activation or significant cytotoxicity. |
In Vivo Activity:
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Ovalbumin-sensitized mouse model of allergic asthma | 16-32 μ g/animal , intranasal | - Suppressed antigen-induced NF-κB activation in the lung.- Reduced the number of eosinophils, lymphocytes, and total cells in bronchoalveolar lavage fluid (BALF).- Inhibited the expression of Th2 cytokines and eotaxin in the airways. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are outlines of key experimental procedures used to characterize this compound, based on published literature.
In Vitro IκBα Ubiquitination Assay
This assay is fundamental to determining the direct inhibitory effect of this compound on its target.
Objective: To measure the ability of this compound to inhibit the SCFβ-TrCP1-mediated ubiquitination of phosphorylated IκBα.
Methodology Outline:
-
Reagents: Recombinant E1 and E2 enzymes, SCFβ-TrCP1 E3 ligase complex, ubiquitin, ATP, and phosphorylated IκBα substrate.
-
Reaction Setup: The components are combined in a reaction buffer. This compound or a vehicle control (DMSO) is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for the ubiquitination reaction to proceed.
-
Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Analysis: The reaction products are separated by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with an anti-IκBα antibody to visualize the ubiquitinated forms of IκBα, which appear as a ladder of higher molecular weight bands. The intensity of these bands is quantified to determine the IC50 of this compound.
Experimental Workflow:
Cell-Based IκBα Degradation Assay
This assay validates the activity of this compound in a cellular context.
Objective: To assess the effect of this compound on stimulus-induced degradation of IκBα in cells.
Methodology Outline:
-
Cell Culture: HeLa S3 or other suitable cells are cultured to an appropriate confluency.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time.
-
Stimulation: Cells are then stimulated with TNFα to induce IκBα phosphorylation and degradation.
-
Lysis: At different time points post-stimulation, cells are lysed to extract total protein.
-
Analysis: Protein extracts are analyzed by Western blotting using an anti-IκBα antibody to determine the levels of IκBα. A reduction in the degradation of IκBα in the presence of this compound indicates its inhibitory activity.
In Vivo Allergic Airway Inflammation Model
This model is used to evaluate the therapeutic potential of this compound in a disease-relevant context.
Objective: To determine the effect of this compound on antigen-induced airway inflammation in mice.
Methodology Outline:
-
Animal Model: BALB/c mice are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections of OVA emulsified in alum.
-
Challenge: Sensitized mice are subsequently challenged with the allergen intranasally or via aerosol to induce an inflammatory response in the airways.
-
Treatment: this compound (e.g., 32 μ g/animal ) or a vehicle control is administered intranasally prior to the allergen challenge.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the number of inflammatory cells (eosinophils, lymphocytes).
-
Cytokine Analysis: The levels of Th2 cytokines (e.g., IL-4, IL-5) and chemokines (e.g., eotaxin) in the BAL fluid or lung homogenates are measured by ELISA.
-
Histology: Lung tissue is collected for histological analysis to assess inflammation and mucus production.
-
NF-κB Activation: Nuclear extracts from lung tissue can be prepared to measure NF-κB DNA binding activity using an electrophoretic mobility shift assay (EMSA) or other methods.
-
Conclusion
This compound is a well-characterized and specific inhibitor of SCFβ-TrCP-mediated IκBα ubiquitination. Its ability to potently block the NF-κB signaling pathway has been demonstrated in a range of in vitro and in vivo systems. The detailed understanding of its mechanism of action, supported by robust quantitative data, makes it an invaluable tool for researchers studying inflammation, immunology, and cancer biology. Furthermore, its efficacy in preclinical models of asthma and its unique mechanism for reversing HIV-1 latency highlight its potential for further therapeutic development. This guide provides a solid foundation of technical information to aid researchers and drug development professionals in their work with this important small molecule.
References
- 1. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination regulates allergic asthma by affecting immune cells and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an I{kappa}B ubiquitination inhibitor, inhibits allergic airway inflammation in mice (Journal Article) | OSTI.GOV [osti.gov]
- 4. This compound, an IkappaB ubiquitination inhibitor, inhibits allergic airway inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an I{kappa}B ubiquitination inhibitor, inhibits allergic airway inflammation in mice (Journal Article) | ETDEWEB [osti.gov]
GS143: A Potent and Selective Inhibitor of β-TrCP E3 Ligase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GS143 is a novel small-molecule inhibitor that selectively targets the E3 ubiquitin ligase β-TrCP (beta-transducin repeat-containing protein), a key regulator of various signaling pathways implicated in cancer, inflammation, and viral latency. By inhibiting the ubiquitination and subsequent degradation of β-TrCP substrates, notably IκBα, this compound effectively modulates the NF-κB signaling cascade. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological properties of this compound, supported by experimental data and detailed protocols to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, with the chemical name 4-[4-[[5-(2-Fluorophenyl)-2-furanyl]methylene]-4,5-dihydro-5-oxo-3-(phenylmethyl)-1H-pyrazol-1-yl]benzoic acid, is a synthetic benzoic acid-derived compound.[1][2] Its structure is characterized by a substituted pyrazolone (B3327878) core.[3][4]
| Property | Value | Reference |
| CAS Number | 916232-21-8 | [5] |
| Molecular Formula | C28H19FN2O4 | |
| Molecular Weight | 466.46 g/mol | |
| Purity | ≥95% - ≥98% (HPLC) | |
| Appearance | Pink to red crystalline solid | |
| Solubility | Soluble in DMSO (up to 100 mM) and DMF. | |
| Storage | Store at +4°C or 2-8°C. |
Mechanism of Action
This compound functions as a selective inhibitor of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex containing the F-box protein β-TrCP. It specifically inhibits the ubiquitination of IκBα, the inhibitory protein of the transcription factor NF-κB. The proposed mechanism involves this compound physically interacting with phosphorylated IκBα and SCFβ-TrCP1, thereby disrupting their interaction and preventing the subsequent polyubiquitylation and proteasomal degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which in turn sequesters NF-κB and prevents its nuclear translocation and activation of target gene transcription.
Notably, this compound does not inhibit the activity of the proteasome itself, nor does it affect the ubiquitination of other proteins such as p53 by MDM2. While β-catenin is also a known substrate of β-TrCP, some studies suggest that this compound's inhibitory action may be substrate-specific, with a more pronounced effect on IκBα than on β-catenin.
Signaling Pathway of this compound in NF-κB Inhibition
References
- 1. GS 143 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 2. d-nb.info [d-nb.info]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. The inhibition of the β-TrCP-Nrf2 protein-protein interaction as a potential cancer therapeutic target - UCL Discovery [discovery.ucl.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
GS143: A Potent and Selective Inhibitor of β-TrCP E3 Ligase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GS143 is a novel small-molecule inhibitor that selectively targets the E3 ubiquitin ligase β-TrCP (beta-transducin repeat-containing protein), a key regulator of various signaling pathways implicated in cancer, inflammation, and viral latency. By inhibiting the ubiquitination and subsequent degradation of β-TrCP substrates, notably IκBα, this compound effectively modulates the NF-κB signaling cascade. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological properties of this compound, supported by experimental data and detailed protocols to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, with the chemical name 4-[4-[[5-(2-Fluorophenyl)-2-furanyl]methylene]-4,5-dihydro-5-oxo-3-(phenylmethyl)-1H-pyrazol-1-yl]benzoic acid, is a synthetic benzoic acid-derived compound.[1][2] Its structure is characterized by a substituted pyrazolone core.[3][4]
| Property | Value | Reference |
| CAS Number | 916232-21-8 | [5] |
| Molecular Formula | C28H19FN2O4 | |
| Molecular Weight | 466.46 g/mol | |
| Purity | ≥95% - ≥98% (HPLC) | |
| Appearance | Pink to red crystalline solid | |
| Solubility | Soluble in DMSO (up to 100 mM) and DMF. | |
| Storage | Store at +4°C or 2-8°C. |
Mechanism of Action
This compound functions as a selective inhibitor of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex containing the F-box protein β-TrCP. It specifically inhibits the ubiquitination of IκBα, the inhibitory protein of the transcription factor NF-κB. The proposed mechanism involves this compound physically interacting with phosphorylated IκBα and SCFβ-TrCP1, thereby disrupting their interaction and preventing the subsequent polyubiquitylation and proteasomal degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which in turn sequesters NF-κB and prevents its nuclear translocation and activation of target gene transcription.
Notably, this compound does not inhibit the activity of the proteasome itself, nor does it affect the ubiquitination of other proteins such as p53 by MDM2. While β-catenin is also a known substrate of β-TrCP, some studies suggest that this compound's inhibitory action may be substrate-specific, with a more pronounced effect on IκBα than on β-catenin.
Signaling Pathway of this compound in NF-κB Inhibition
References
- 1. GS 143 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 2. d-nb.info [d-nb.info]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. The inhibition of the β-TrCP-Nrf2 protein-protein interaction as a potential cancer therapeutic target - UCL Discovery [discovery.ucl.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: GS143, a Selective Inhibitor of SCFβTrCP1-Mediated IκBα Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS143 is a cell-permeable small molecule that has been identified as a selective inhibitor of the E3 ubiquitin ligase complex SCFβTrCP1. By specifically targeting the ubiquitination of phosphorylated IκBα, this compound effectively blocks the degradation of this key inhibitor of the NF-κB signaling pathway. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its effects on the NF-κB signaling cascade.
Core Target and Mechanism of Action
The primary molecular target of this compound is the SCFβTrCP1 E3 ubiquitin ligase complex . Specifically, this compound inhibits the ubiquitination of phosphorylated IκBα mediated by this complex. The mechanism of action involves the disruption of the interaction between the SCFβTrCP1 complex and its substrate, phosphorylated IκBα, thereby preventing the polyubiquitination and subsequent proteasomal degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which in turn sequesters the NF-κB transcription factor, preventing its translocation to the nucleus and the subsequent activation of NF-κB target genes.
Quantitative Data
The following tables summarize the known quantitative data for the activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay Type | IC50 Value | Reference |
| SCFβTrCP1-mediated IκBα ubiquitination | In Vitro Ubiquitination Assay | 5.2 µM | [1] |
| TNFα-induced NF-κB transcription (HEK293 cells) | Reporter Gene Assay | 10.5 µM | [1] |
| TNFα-induced NF-κB transcription (HT-29 cells) | Reporter Gene Assay | 6.1 µM | |
| LPS-stimulated NF-κB transcription (THP-1 cells) | Reporter Gene Assay | 2.1 µM | |
| TNFα production in LPS-activated THP-1 cells | ELISA | 5.3 µM | |
| IL-1β production in LPS-activated THP-1 cells | ELISA | 2.1 µM |
Table 2: Selectivity Profile of this compound
| Off-Target/Process | Assay Type | IC50 Value | Reference |
| IKKβ-catalyzed IκBα phosphorylation | Kinase Assay | >100 µM | |
| MDM2-mediated p53 ubiquitination | In Vitro Ubiquitination Assay | >100 µM | |
| Cathepsin B protease activity | Protease Assay | >100 µM | |
| Chymotrypsin protease activity | Protease Assay | >100 µM | |
| 20S Proteasome activity | Proteasome Activity Assay | >100 µM | |
| 26S Proteasome activity | Proteasome Activity Assay | >100 µM | |
| β-catenin degradation | Western Blot | No apparent accumulation |
Signaling Pathway Analysis
This compound directly modulates the canonical NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.
Detailed Experimental Protocols
In Vitro SCFβTrCP1-mediated IκBα Ubiquitination Assay
This assay is designed to quantitatively measure the ability of this compound to inhibit the ubiquitination of IκBα by the SCFβTrCP1 E3 ligase complex in a reconstituted cell-free system.
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (UbcH5c)
-
Recombinant human SCFβTrCP1 complex (or individual purified components: Skp1, Cul1, Roc1, and β-TrCP1)
-
Recombinant human IκBα (substrate)
-
Recombinant human IKKβ (for phosphorylation of IκBα)
-
Biotinylated-Ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated plates (e.g., 96-well format)
-
Anti-IκBα antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Phosphorylation of IκBα:
-
In a microcentrifuge tube, combine recombinant IκBα and IKKβ in kinase buffer.
-
Add ATP to initiate the phosphorylation reaction.
-
Incubate at 30°C for 30-60 minutes.
-
Confirm phosphorylation by Western blot using a phospho-IκBα specific antibody.
-
-
Ubiquitination Reaction:
-
In a 96-well plate, prepare the ubiquitination reaction mixture containing ubiquitination reaction buffer, E1 enzyme, E2 enzyme, SCFβTrCP1 complex, and biotinylated-ubiquitin.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding the pre-phosphorylated IκBα substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection of Ubiquitinated IκBα:
-
Coat a streptavidin plate with an anti-IκBα antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Transfer the ubiquitination reaction mixtures to the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature to capture the IκBα and any ubiquitinated forms.
-
Wash the plate thoroughly.
-
Add HRP-conjugated streptavidin to detect the biotinylated-ubiquitin attached to the captured IκBα.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
After color development, add stop solution and read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify the direct binding of this compound to its target protein, β-TrCP1, within intact cells.
Materials:
-
Cell line expressing β-TrCP1 (e.g., HEK293T)
-
This compound
-
DMSO
-
PBS
-
Protease inhibitor cocktail
-
Apparatus for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for protein extraction and Western blotting
-
Anti-β-TrCP1 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification and Western Blotting:
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration in the supernatant.
-
Perform Western blotting on the soluble fractions using an anti-β-TrCP1 antibody to detect the amount of soluble β-TrCP1 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble β-TrCP1 against the temperature for both this compound-treated and DMSO-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates stabilization of β-TrCP1 upon inhibitor binding, confirming target engagement.
-
Caco-2 Cell Permeability Assay
This assay assesses the ability of this compound to cross a monolayer of human intestinal epithelial cells, providing an in vitro measure of its potential for oral absorption.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification of this compound
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound to the apical (A) or basolateral (B) chamber. Add fresh HBSS to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
-
Monolayer Integrity Check:
-
After the permeability experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour.
-
Measure the amount of Lucifer yellow that has passed into the basolateral chamber. A low permeability of Lucifer yellow confirms that the monolayer remained intact throughout the assay.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for characterizing an E3 ligase inhibitor like this compound.
Conclusion
This compound serves as a valuable research tool for studying the intricate role of the SCFβTrCP1 E3 ligase and the NF-κB signaling pathway in various physiological and pathological processes. Its selectivity for inhibiting IκBα ubiquitination over other tested cellular processes makes it a more specific tool than general proteasome inhibitors. The provided data and protocols offer a robust framework for researchers to utilize and further investigate the therapeutic potential of targeting this specific node in the ubiquitin-proteasome system. Further studies are warranted to fully elucidate its off-target profile and in vivo efficacy.
References
In-Depth Technical Guide: GS143, a Selective Inhibitor of SCFβTrCP1-Mediated IκBα Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS143 is a cell-permeable small molecule that has been identified as a selective inhibitor of the E3 ubiquitin ligase complex SCFβTrCP1. By specifically targeting the ubiquitination of phosphorylated IκBα, this compound effectively blocks the degradation of this key inhibitor of the NF-κB signaling pathway. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its effects on the NF-κB signaling cascade.
Core Target and Mechanism of Action
The primary molecular target of this compound is the SCFβTrCP1 E3 ubiquitin ligase complex . Specifically, this compound inhibits the ubiquitination of phosphorylated IκBα mediated by this complex. The mechanism of action involves the disruption of the interaction between the SCFβTrCP1 complex and its substrate, phosphorylated IκBα, thereby preventing the polyubiquitination and subsequent proteasomal degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which in turn sequesters the NF-κB transcription factor, preventing its translocation to the nucleus and the subsequent activation of NF-κB target genes.
Quantitative Data
The following tables summarize the known quantitative data for the activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay Type | IC50 Value | Reference |
| SCFβTrCP1-mediated IκBα ubiquitination | In Vitro Ubiquitination Assay | 5.2 µM | [1] |
| TNFα-induced NF-κB transcription (HEK293 cells) | Reporter Gene Assay | 10.5 µM | [1] |
| TNFα-induced NF-κB transcription (HT-29 cells) | Reporter Gene Assay | 6.1 µM | |
| LPS-stimulated NF-κB transcription (THP-1 cells) | Reporter Gene Assay | 2.1 µM | |
| TNFα production in LPS-activated THP-1 cells | ELISA | 5.3 µM | |
| IL-1β production in LPS-activated THP-1 cells | ELISA | 2.1 µM |
Table 2: Selectivity Profile of this compound
| Off-Target/Process | Assay Type | IC50 Value | Reference |
| IKKβ-catalyzed IκBα phosphorylation | Kinase Assay | >100 µM | |
| MDM2-mediated p53 ubiquitination | In Vitro Ubiquitination Assay | >100 µM | |
| Cathepsin B protease activity | Protease Assay | >100 µM | |
| Chymotrypsin protease activity | Protease Assay | >100 µM | |
| 20S Proteasome activity | Proteasome Activity Assay | >100 µM | |
| 26S Proteasome activity | Proteasome Activity Assay | >100 µM | |
| β-catenin degradation | Western Blot | No apparent accumulation |
Signaling Pathway Analysis
This compound directly modulates the canonical NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.
Detailed Experimental Protocols
In Vitro SCFβTrCP1-mediated IκBα Ubiquitination Assay
This assay is designed to quantitatively measure the ability of this compound to inhibit the ubiquitination of IκBα by the SCFβTrCP1 E3 ligase complex in a reconstituted cell-free system.
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (UbcH5c)
-
Recombinant human SCFβTrCP1 complex (or individual purified components: Skp1, Cul1, Roc1, and β-TrCP1)
-
Recombinant human IκBα (substrate)
-
Recombinant human IKKβ (for phosphorylation of IκBα)
-
Biotinylated-Ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated plates (e.g., 96-well format)
-
Anti-IκBα antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Phosphorylation of IκBα:
-
In a microcentrifuge tube, combine recombinant IκBα and IKKβ in kinase buffer.
-
Add ATP to initiate the phosphorylation reaction.
-
Incubate at 30°C for 30-60 minutes.
-
Confirm phosphorylation by Western blot using a phospho-IκBα specific antibody.
-
-
Ubiquitination Reaction:
-
In a 96-well plate, prepare the ubiquitination reaction mixture containing ubiquitination reaction buffer, E1 enzyme, E2 enzyme, SCFβTrCP1 complex, and biotinylated-ubiquitin.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding the pre-phosphorylated IκBα substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection of Ubiquitinated IκBα:
-
Coat a streptavidin plate with an anti-IκBα antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Transfer the ubiquitination reaction mixtures to the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature to capture the IκBα and any ubiquitinated forms.
-
Wash the plate thoroughly.
-
Add HRP-conjugated streptavidin to detect the biotinylated-ubiquitin attached to the captured IκBα.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
After color development, add stop solution and read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify the direct binding of this compound to its target protein, β-TrCP1, within intact cells.
Materials:
-
Cell line expressing β-TrCP1 (e.g., HEK293T)
-
This compound
-
DMSO
-
PBS
-
Protease inhibitor cocktail
-
Apparatus for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for protein extraction and Western blotting
-
Anti-β-TrCP1 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification and Western Blotting:
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration in the supernatant.
-
Perform Western blotting on the soluble fractions using an anti-β-TrCP1 antibody to detect the amount of soluble β-TrCP1 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble β-TrCP1 against the temperature for both this compound-treated and DMSO-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates stabilization of β-TrCP1 upon inhibitor binding, confirming target engagement.
-
Caco-2 Cell Permeability Assay
This assay assesses the ability of this compound to cross a monolayer of human intestinal epithelial cells, providing an in vitro measure of its potential for oral absorption.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification of this compound
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound to the apical (A) or basolateral (B) chamber. Add fresh HBSS to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
-
Monolayer Integrity Check:
-
After the permeability experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour.
-
Measure the amount of Lucifer yellow that has passed into the basolateral chamber. A low permeability of Lucifer yellow confirms that the monolayer remained intact throughout the assay.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for characterizing an E3 ligase inhibitor like this compound.
Conclusion
This compound serves as a valuable research tool for studying the intricate role of the SCFβTrCP1 E3 ligase and the NF-κB signaling pathway in various physiological and pathological processes. Its selectivity for inhibiting IκBα ubiquitination over other tested cellular processes makes it a more specific tool than general proteasome inhibitors. The provided data and protocols offer a robust framework for researchers to utilize and further investigate the therapeutic potential of targeting this specific node in the ubiquitin-proteasome system. Further studies are warranted to fully elucidate its off-target profile and in vivo efficacy.
References
GS143: A Technical Guide for the Research Professional
An In-depth Examination of a Novel β-TrCP E3 Ligase Inhibitor for Laboratory Applications
Abstract
GS143 is a cell-permeable, small-molecule inhibitor of the β-transducin repeat-containing protein (β-TrCP), a key substrate recognition component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. By selectively targeting β-TrCP, this compound modulates critical cellular signaling pathways, most notably the nuclear factor kappa B (NF-κB) cascade. Its unique mechanism of action, which involves the unconventional activation of NF-κB, has positioned it as a valuable research tool, particularly in the fields of HIV-1 latency, immunology, and cancer biology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and key quantitative data to facilitate its effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a trisubstituted oxo-dihydropyrazolyl-benzoic acid derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₁₉FN₂O₄ |
| Molecular Weight | 466.46 g/mol |
| CAS Number | 916232-21-8 |
Mechanism of Action
This compound functions as a selective inhibitor of the SCFβ-TrCP E3 ubiquitin ligase complex. It specifically disrupts the interaction between β-TrCP and its phosphorylated substrates, thereby preventing their ubiquitination and subsequent degradation by the proteasome.[1]
A primary and well-characterized substrate of β-TrCP is the inhibitor of NF-κB, IκBα. In the canonical NF-κB pathway, IκBα is phosphorylated, leading to its recognition by β-TrCP, ubiquitination, and degradation. This releases NF-κB to translocate to the nucleus and activate gene transcription. This compound blocks the degradation of phosphorylated IκBα, leading to an accumulation of IκBα in the cytoplasm and a subsequent dampening of canonical NF-κB signaling.
Interestingly, in the context of HIV-1 latency, this compound has been shown to induce a novel, unconventional activation of the NF-κB p65 subunit. This occurs through a signaling cascade initiated by the stabilization of NF-κB-inducing kinase (NIK). The accumulation of NIK leads to the phosphorylation and activation of IκB kinase (IKK), which in turn phosphorylates p65 at Serine 536, promoting its nuclear translocation and the reactivation of latent HIV-1 provirus.[1] This pathway is distinct from the canonical pathway as it does not involve the processing of p100 to p52.[1]
Another key substrate of β-TrCP is β-catenin. This compound has been shown to inhibit the degradation of β-catenin, which can indirectly support NF-κB output and contribute to HIV-1 reactivation.[1]
References
GS143: A Technical Guide for the Research Professional
An In-depth Examination of a Novel β-TrCP E3 Ligase Inhibitor for Laboratory Applications
Abstract
GS143 is a cell-permeable, small-molecule inhibitor of the β-transducin repeat-containing protein (β-TrCP), a key substrate recognition component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. By selectively targeting β-TrCP, this compound modulates critical cellular signaling pathways, most notably the nuclear factor kappa B (NF-κB) cascade. Its unique mechanism of action, which involves the unconventional activation of NF-κB, has positioned it as a valuable research tool, particularly in the fields of HIV-1 latency, immunology, and cancer biology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and key quantitative data to facilitate its effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a trisubstituted oxo-dihydropyrazolyl-benzoic acid derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₁₉FN₂O₄ |
| Molecular Weight | 466.46 g/mol |
| CAS Number | 916232-21-8 |
Mechanism of Action
This compound functions as a selective inhibitor of the SCFβ-TrCP E3 ubiquitin ligase complex. It specifically disrupts the interaction between β-TrCP and its phosphorylated substrates, thereby preventing their ubiquitination and subsequent degradation by the proteasome.[1]
A primary and well-characterized substrate of β-TrCP is the inhibitor of NF-κB, IκBα. In the canonical NF-κB pathway, IκBα is phosphorylated, leading to its recognition by β-TrCP, ubiquitination, and degradation. This releases NF-κB to translocate to the nucleus and activate gene transcription. This compound blocks the degradation of phosphorylated IκBα, leading to an accumulation of IκBα in the cytoplasm and a subsequent dampening of canonical NF-κB signaling.
Interestingly, in the context of HIV-1 latency, this compound has been shown to induce a novel, unconventional activation of the NF-κB p65 subunit. This occurs through a signaling cascade initiated by the stabilization of NF-κB-inducing kinase (NIK). The accumulation of NIK leads to the phosphorylation and activation of IκB kinase (IKK), which in turn phosphorylates p65 at Serine 536, promoting its nuclear translocation and the reactivation of latent HIV-1 provirus.[1] This pathway is distinct from the canonical pathway as it does not involve the processing of p100 to p52.[1]
Another key substrate of β-TrCP is β-catenin. This compound has been shown to inhibit the degradation of β-catenin, which can indirectly support NF-κB output and contribute to HIV-1 reactivation.[1]
References
The E3 Ligase Inhibitor GS143: A Comprehensive Scientific Review
For Researchers, Scientists, and Drug Development Professionals
GS143 is a small molecule inhibitor of the β-TrCP E3 ubiquitin ligase, a key component of the SCF (Skp1-Cul1-F-box) complex. By targeting β-TrCP, this compound disrupts the degradation of specific cellular proteins, leading to the modulation of critical signaling pathways. This technical guide provides an in-depth review of the scientific literature on this compound, focusing on its mechanism of action, potential therapeutic applications, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: NF-κB Pathway Modulation
This compound exerts its biological effects primarily through the potentiation of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This is achieved by preventing the ubiquitination and subsequent proteasomal degradation of IκB, the inhibitory protein of NF-κB.
In the context of allergic airway inflammation, intranasal administration of this compound has been shown to suppress antigen-induced NF-κB activation in the lungs of sensitized mice. This leads to a reduction in the recruitment of eosinophils and lymphocytes and a decrease in the expression of Th2 cytokines and eotaxin in the airways.[1] Furthermore, this compound was observed to inhibit the antigen-induced differentiation of Th2 cells in vitro, while having no effect on Th1 cell differentiation.[1]
A more nuanced mechanism has been described in the context of HIV-1 latency.[2] Here, this compound is proposed to trigger a novel, unconventional activation of the NF-κB pathway to reverse viral latency without causing broad T-cell activation.[2] This pathway is initiated through the stabilization and accumulation of NF-κB-inducing kinase (NIK), which is normally targeted for degradation by a complex involving TRAF3. The accumulation of NIK leads to the activation of IκB kinase (IKK), resulting in the phosphorylation of the NF-κB subunit p65 at serine 536 and its subsequent translocation to the nucleus.[2] Interestingly, studies have also implicated an indirect role for β-catenin in supporting the NF-κB output mediated by this compound.
Therapeutic Potential
The unique mechanism of action of this compound has positioned it as a molecule of interest in two distinct therapeutic areas:
-
HIV-1 Latency Reversal: this compound is being investigated as a latency-reversing agent (LRA) in the "shock and kill" strategy for HIV-1 eradication. Its ability to reactivate latent HIV-1 in primary cells and patient samples without inducing global T-cell activation is a highly desirable characteristic for an LRA, as it may minimize off-target effects and toxicity. Moreover, this compound has been shown to act in a complementary fashion with other classes of LRAs, suggesting its potential use in combination therapies.
-
Anti-inflammatory Agent: The inhibitory effect of this compound on the NF-κB pathway in the context of allergic inflammation suggests its potential as a therapeutic for conditions like asthma. By suppressing the production of pro-inflammatory cytokines and chemokines, this compound could help to alleviate the symptoms of allergic airway disease.
Quantitative Data Summary
| Experiment | Model System | Key Finding | Reference |
| NF-κB Activation | Lung tissue of sensitized mice | This compound suppressed antigen-induced NF-κB activation. | |
| Inflammatory Cell Recruitment | Airways of sensitized mice | This compound inhibited antigen-induced eosinophil and lymphocyte recruitment. | |
| Cytokine Expression | Airways of sensitized mice | This compound inhibited the expression of Th2 cytokines and eotaxin. | |
| T-cell Differentiation | In vitro | This compound inhibited antigen-induced differentiation of Th2 cells but not Th1 cells. | |
| HIV-1 Reactivation | Primary cell model of latency | This compound strongly reactivated latent HIV-1. | |
| HIV-1 Reactivation | Cells from aviremic individuals with HIV-1 on ART | This compound exhibited potent LRA activity. | |
| T-cell Activation | Resting CD4+ T cells | This compound did not cause T-cell activation. | |
| IKKα/β Phosphorylation | Resting CD4+ T cells | This compound treatment led to a rapid increase in IKKα/β phosphorylation (visible at 15 minutes). |
Signaling Pathways and Experimental Workflows
This compound-Mediated Unconventional NF-κB Activation in HIV-1 Latency
Caption: Unconventional NF-κB activation by this compound in HIV-1 latency reversal.
Experimental Workflow for Assessing this compound LRA Activity
Caption: Workflow for evaluating this compound as a latency-reversing agent.
Key Experimental Protocols
Note: The following are generalized protocols based on the available literature. Specific details such as reagent concentrations and incubation times may vary between studies and should be optimized for the specific experimental setup.
Cell Culture and Treatment
-
Cell Lines: For HIV-1 latency studies, primary resting CD4+ T cells isolated from healthy or aviremic HIV-1-infected donors are typically used. Jurkat T-cell lines containing latent HIV-1 provirus are also common models. For inflammation studies, cell types such as A549 (human alveolar basal epithelial cells) or primary bronchial epithelial cells can be utilized.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in cell culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included in experiments.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere or stabilize before being treated with this compound or control compounds for the indicated time periods.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IKKα/β, total IKKα/β, NIK, p65, IκBα, β-actin).
-
Detection: After washing, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
HIV-1 Reactivation Assays
-
RNA Isolation and RT-qPCR: To quantify viral transcription, total RNA is extracted from treated cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed using primers and probes specific for HIV-1 transcripts (e.g., gag).
-
p24 ELISA: The level of HIV-1 p24 capsid protein in the culture supernatant is measured by enzyme-linked immunosorbent assay (ELISA) as an indicator of viral protein production and release.
-
Flow Cytometry for Reporter Virus: In cell lines with a latent HIV-1 provirus expressing a fluorescent reporter (e.g., GFP), reactivation can be quantified by measuring the percentage of fluorescent cells using flow cytometry.
T-cell Activation Assays
-
Flow Cytometry: The expression of T-cell activation markers, such as CD69 and CD25, on the surface of CD4+ T cells is measured by flow cytometry using fluorescently labeled antibodies.
-
Cytokine Release Assays: The concentration of cytokines associated with T-cell activation (e.g., IL-2) in the culture supernatant is measured by ELISA or multiplex bead-based assays.
Animal Models of Allergic Airway Inflammation
-
Sensitization and Challenge: Mice are sensitized to an allergen (e.g., ovalbumin) by intraperitoneal injection, followed by an airway challenge with the same allergen delivered intranasally or by aerosol.
-
This compound Administration: this compound is administered to the mice, typically intranasally, prior to the allergen challenge.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils, lymphocytes) that have infiltrated the airways.
-
Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) or periodic acid-Schiff) to assess inflammation and mucus production.
-
Cytokine Measurement: The levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and chemokines (e.g., eotaxin) in the BAL fluid or lung homogenates are measured by ELISA or RT-qPCR.
This in-depth guide provides a comprehensive overview of the scientific literature on this compound, offering valuable insights for researchers and drug development professionals interested in its therapeutic potential. The detailed methodologies and signaling pathway diagrams serve as a foundation for further investigation into this promising molecule.
References
- 1. This compound, an IkappaB ubiquitination inhibitor, inhibits allergic airway inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB | PLOS Pathogens [journals.plos.org]
The E3 Ligase Inhibitor GS143: A Comprehensive Scientific Review
For Researchers, Scientists, and Drug Development Professionals
GS143 is a small molecule inhibitor of the β-TrCP E3 ubiquitin ligase, a key component of the SCF (Skp1-Cul1-F-box) complex. By targeting β-TrCP, this compound disrupts the degradation of specific cellular proteins, leading to the modulation of critical signaling pathways. This technical guide provides an in-depth review of the scientific literature on this compound, focusing on its mechanism of action, potential therapeutic applications, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: NF-κB Pathway Modulation
This compound exerts its biological effects primarily through the potentiation of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This is achieved by preventing the ubiquitination and subsequent proteasomal degradation of IκB, the inhibitory protein of NF-κB.
In the context of allergic airway inflammation, intranasal administration of this compound has been shown to suppress antigen-induced NF-κB activation in the lungs of sensitized mice. This leads to a reduction in the recruitment of eosinophils and lymphocytes and a decrease in the expression of Th2 cytokines and eotaxin in the airways.[1] Furthermore, this compound was observed to inhibit the antigen-induced differentiation of Th2 cells in vitro, while having no effect on Th1 cell differentiation.[1]
A more nuanced mechanism has been described in the context of HIV-1 latency.[2] Here, this compound is proposed to trigger a novel, unconventional activation of the NF-κB pathway to reverse viral latency without causing broad T-cell activation.[2] This pathway is initiated through the stabilization and accumulation of NF-κB-inducing kinase (NIK), which is normally targeted for degradation by a complex involving TRAF3. The accumulation of NIK leads to the activation of IκB kinase (IKK), resulting in the phosphorylation of the NF-κB subunit p65 at serine 536 and its subsequent translocation to the nucleus.[2] Interestingly, studies have also implicated an indirect role for β-catenin in supporting the NF-κB output mediated by this compound.
Therapeutic Potential
The unique mechanism of action of this compound has positioned it as a molecule of interest in two distinct therapeutic areas:
-
HIV-1 Latency Reversal: this compound is being investigated as a latency-reversing agent (LRA) in the "shock and kill" strategy for HIV-1 eradication. Its ability to reactivate latent HIV-1 in primary cells and patient samples without inducing global T-cell activation is a highly desirable characteristic for an LRA, as it may minimize off-target effects and toxicity. Moreover, this compound has been shown to act in a complementary fashion with other classes of LRAs, suggesting its potential use in combination therapies.
-
Anti-inflammatory Agent: The inhibitory effect of this compound on the NF-κB pathway in the context of allergic inflammation suggests its potential as a therapeutic for conditions like asthma. By suppressing the production of pro-inflammatory cytokines and chemokines, this compound could help to alleviate the symptoms of allergic airway disease.
Quantitative Data Summary
| Experiment | Model System | Key Finding | Reference |
| NF-κB Activation | Lung tissue of sensitized mice | This compound suppressed antigen-induced NF-κB activation. | |
| Inflammatory Cell Recruitment | Airways of sensitized mice | This compound inhibited antigen-induced eosinophil and lymphocyte recruitment. | |
| Cytokine Expression | Airways of sensitized mice | This compound inhibited the expression of Th2 cytokines and eotaxin. | |
| T-cell Differentiation | In vitro | This compound inhibited antigen-induced differentiation of Th2 cells but not Th1 cells. | |
| HIV-1 Reactivation | Primary cell model of latency | This compound strongly reactivated latent HIV-1. | |
| HIV-1 Reactivation | Cells from aviremic individuals with HIV-1 on ART | This compound exhibited potent LRA activity. | |
| T-cell Activation | Resting CD4+ T cells | This compound did not cause T-cell activation. | |
| IKKα/β Phosphorylation | Resting CD4+ T cells | This compound treatment led to a rapid increase in IKKα/β phosphorylation (visible at 15 minutes). |
Signaling Pathways and Experimental Workflows
This compound-Mediated Unconventional NF-κB Activation in HIV-1 Latency
Caption: Unconventional NF-κB activation by this compound in HIV-1 latency reversal.
Experimental Workflow for Assessing this compound LRA Activity
Caption: Workflow for evaluating this compound as a latency-reversing agent.
Key Experimental Protocols
Note: The following are generalized protocols based on the available literature. Specific details such as reagent concentrations and incubation times may vary between studies and should be optimized for the specific experimental setup.
Cell Culture and Treatment
-
Cell Lines: For HIV-1 latency studies, primary resting CD4+ T cells isolated from healthy or aviremic HIV-1-infected donors are typically used. Jurkat T-cell lines containing latent HIV-1 provirus are also common models. For inflammation studies, cell types such as A549 (human alveolar basal epithelial cells) or primary bronchial epithelial cells can be utilized.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in cell culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included in experiments.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere or stabilize before being treated with this compound or control compounds for the indicated time periods.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IKKα/β, total IKKα/β, NIK, p65, IκBα, β-actin).
-
Detection: After washing, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
HIV-1 Reactivation Assays
-
RNA Isolation and RT-qPCR: To quantify viral transcription, total RNA is extracted from treated cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed using primers and probes specific for HIV-1 transcripts (e.g., gag).
-
p24 ELISA: The level of HIV-1 p24 capsid protein in the culture supernatant is measured by enzyme-linked immunosorbent assay (ELISA) as an indicator of viral protein production and release.
-
Flow Cytometry for Reporter Virus: In cell lines with a latent HIV-1 provirus expressing a fluorescent reporter (e.g., GFP), reactivation can be quantified by measuring the percentage of fluorescent cells using flow cytometry.
T-cell Activation Assays
-
Flow Cytometry: The expression of T-cell activation markers, such as CD69 and CD25, on the surface of CD4+ T cells is measured by flow cytometry using fluorescently labeled antibodies.
-
Cytokine Release Assays: The concentration of cytokines associated with T-cell activation (e.g., IL-2) in the culture supernatant is measured by ELISA or multiplex bead-based assays.
Animal Models of Allergic Airway Inflammation
-
Sensitization and Challenge: Mice are sensitized to an allergen (e.g., ovalbumin) by intraperitoneal injection, followed by an airway challenge with the same allergen delivered intranasally or by aerosol.
-
This compound Administration: this compound is administered to the mice, typically intranasally, prior to the allergen challenge.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils, lymphocytes) that have infiltrated the airways.
-
Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin or periodic acid-Schiff) to assess inflammation and mucus production.
-
Cytokine Measurement: The levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and chemokines (e.g., eotaxin) in the BAL fluid or lung homogenates are measured by ELISA or RT-qPCR.
This in-depth guide provides a comprehensive overview of the scientific literature on this compound, offering valuable insights for researchers and drug development professionals interested in its therapeutic potential. The detailed methodologies and signaling pathway diagrams serve as a foundation for further investigation into this promising molecule.
References
- 1. This compound, an IkappaB ubiquitination inhibitor, inhibits allergic airway inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB | PLOS Pathogens [journals.plos.org]
Methodological & Application
GS143: Application Notes and Experimental Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS143 is a selective inhibitor of IκBα ubiquitination, a critical step in the activation of the NF-κB signaling pathway. By preventing the degradation of IκBα, this compound effectively suppresses the nuclear translocation of NF-κB and the subsequent transcription of its target genes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on NF-κB inhibition, cytokine production, and cytotoxicity.
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, immune cell differentiation, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB pathway is implicated in various diseases, including inflammatory disorders and cancer. This compound offers a valuable tool for investigating the roles of NF-κB in these processes. It selectively inhibits the SCFβTrCP1-mediated ubiquitylation of IκBα, the primary inhibitor of NF-κB, thereby preventing its proteasomal degradation and keeping NF-κB sequestered in the cytoplasm.[2][3]
Mechanism of Action
This compound specifically targets the E3 ubiquitin ligase β-TrCP, preventing it from recognizing and ubiquitinating phosphorylated IκBα.[4] This stabilization of IκBα leads to the inhibition of the canonical NF-κB pathway. In some contexts, such as HIV-1 latency reactivation, this compound has been shown to induce an unconventional activation of NF-κB p65.[4]
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| SCFβTrCP1-mediated IκBα ubiquitylation | In vitro assay | 5.2 μM | |
| TNFα-induced NF-κB transcription | - | 10.5 μM | |
| TNFα-induced ICAM-1 expression | HT-29 colon cancer cells | 6.1 μM | |
| LPS-induced TNFα production | THP-1 cells | 5.3 μM | |
| LPS-induced IL-1β production | THP-1 cells | 2.1 μM |
Table 2: Effect of this compound on HIV-1 Reactivation in Primary CD4+ T Cells
| Treatment | Concentration | % GFP Positive Cells (Mean) |
| Control | - | ~1% |
| This compound | 10 μM | Significant increase over control |
| This compound + JQ1 | 10 μM + 1 μM | Synergistic increase |
| This compound + Bryostatin-1 | 10 μM + 10 nM | Synergistic increase |
Note: This table is a qualitative summary based on described synergistic effects. For precise quantitative data, refer to the original publication.
Experimental Protocols
General Cell Culture and Maintenance
This is a generalized protocol and may need optimization for specific cell lines.
-
Cell Thawing:
-
Rapidly thaw cryopreserved cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriate culture flask.
-
-
Cell Maintenance:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and morphology daily.
-
Subculture cells when they reach 70-80% confluency. For adherent cells, use trypsin-EDTA to detach them from the flask.
-
Protocol 1: NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the inhibition of NF-κB transcriptional activity.
-
Cell Seeding:
-
Seed cells transiently or stably expressing an NF-κB-driven luciferase reporter gene in a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubate for 1-2 hours.
-
-
NF-κB Activation:
-
Stimulate the cells with an appropriate inducer of NF-κB signaling (e.g., 10 ng/mL TNFα or 1 µg/mL LPS) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions of the luciferase assay kit.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Protocol 2: Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Seeding:
-
Seed cells (e.g., THP-1 monocytes) in a 24-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well.
-
For THP-1 cells, differentiate them into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
This compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Induce cytokine production by adding an appropriate stimulus (e.g., 1 µg/mL LPS) and incubate for 18-24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine of interest (e.g., TNFα, IL-1β) using a specific ELISA kit, following the manufacturer's protocol.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the NF-κB signaling pathway.
Caption: Workflow for NF-κB inhibition luciferase reporter assay.
References
- 1. Research | Baldwin Lab [baldwinlab.web.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB | PLOS Pathogens [journals.plos.org]
GS143: Application Notes and Experimental Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS143 is a selective inhibitor of IκBα ubiquitination, a critical step in the activation of the NF-κB signaling pathway. By preventing the degradation of IκBα, this compound effectively suppresses the nuclear translocation of NF-κB and the subsequent transcription of its target genes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on NF-κB inhibition, cytokine production, and cytotoxicity.
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, immune cell differentiation, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB pathway is implicated in various diseases, including inflammatory disorders and cancer. This compound offers a valuable tool for investigating the roles of NF-κB in these processes. It selectively inhibits the SCFβTrCP1-mediated ubiquitylation of IκBα, the primary inhibitor of NF-κB, thereby preventing its proteasomal degradation and keeping NF-κB sequestered in the cytoplasm.[2][3]
Mechanism of Action
This compound specifically targets the E3 ubiquitin ligase β-TrCP, preventing it from recognizing and ubiquitinating phosphorylated IκBα.[4] This stabilization of IκBα leads to the inhibition of the canonical NF-κB pathway. In some contexts, such as HIV-1 latency reactivation, this compound has been shown to induce an unconventional activation of NF-κB p65.[4]
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| SCFβTrCP1-mediated IκBα ubiquitylation | In vitro assay | 5.2 μM | |
| TNFα-induced NF-κB transcription | - | 10.5 μM | |
| TNFα-induced ICAM-1 expression | HT-29 colon cancer cells | 6.1 μM | |
| LPS-induced TNFα production | THP-1 cells | 5.3 μM | |
| LPS-induced IL-1β production | THP-1 cells | 2.1 μM |
Table 2: Effect of this compound on HIV-1 Reactivation in Primary CD4+ T Cells
| Treatment | Concentration | % GFP Positive Cells (Mean) |
| Control | - | ~1% |
| This compound | 10 μM | Significant increase over control |
| This compound + JQ1 | 10 μM + 1 μM | Synergistic increase |
| This compound + Bryostatin-1 | 10 μM + 10 nM | Synergistic increase |
Note: This table is a qualitative summary based on described synergistic effects. For precise quantitative data, refer to the original publication.
Experimental Protocols
General Cell Culture and Maintenance
This is a generalized protocol and may need optimization for specific cell lines.
-
Cell Thawing:
-
Rapidly thaw cryopreserved cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriate culture flask.
-
-
Cell Maintenance:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and morphology daily.
-
Subculture cells when they reach 70-80% confluency. For adherent cells, use trypsin-EDTA to detach them from the flask.
-
Protocol 1: NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the inhibition of NF-κB transcriptional activity.
-
Cell Seeding:
-
Seed cells transiently or stably expressing an NF-κB-driven luciferase reporter gene in a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubate for 1-2 hours.
-
-
NF-κB Activation:
-
Stimulate the cells with an appropriate inducer of NF-κB signaling (e.g., 10 ng/mL TNFα or 1 µg/mL LPS) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions of the luciferase assay kit.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Protocol 2: Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Seeding:
-
Seed cells (e.g., THP-1 monocytes) in a 24-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well.
-
For THP-1 cells, differentiate them into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
This compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Induce cytokine production by adding an appropriate stimulus (e.g., 1 µg/mL LPS) and incubate for 18-24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine of interest (e.g., TNFα, IL-1β) using a specific ELISA kit, following the manufacturer's protocol.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the NF-κB signaling pathway.
Caption: Workflow for NF-κB inhibition luciferase reporter assay.
References
- 1. Research | Baldwin Lab [baldwinlab.web.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for In Vivo Studies of GS143 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS143 is a potent and selective small molecule inhibitor of the β-TrCP E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. By inhibiting β-TrCP, this compound prevents the degradation of target proteins, leading to the unconventional activation of the NF-κB signaling pathway. This mechanism of action has shown therapeutic potential in preclinical models of allergic airway inflammation and as a latency-reversing agent for HIV-1. These application notes provide detailed protocols for the use of this compound in murine models of these conditions, guidance on administration routes, and frameworks for pharmacokinetic and safety evaluations.
Introduction
This compound targets the substrate recognition subunit β-TrCP of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. This inhibition leads to the stabilization of IκBα, preventing its degradation and subsequently modulating the NF-κB pathway.[1] Specifically, this compound initiates noncanonical NF-κB signaling through the stabilization of NIK, leading to the activation of IKK. This results in the phosphorylation of p65 on serine 536, promoting its nuclear translocation and transcriptional activity. This distinct mechanism of action, which avoids broad T-cell activation, makes this compound an attractive candidate for therapeutic intervention in inflammatory diseases and for HIV-1 "shock and kill" strategies.
Data Presentation
Table 1: In Vivo Efficacy of Intranasal this compound in a Murine Model of Allergic Asthma
| Treatment Group | Dose (per mouse) | Administration Route | Key Findings | Reference |
| This compound | 16 µg | Intranasal | Suppression of antigen-induced NF-κB activation in the lung. | [1] |
| This compound | 32 µg | Intranasal | Significant reduction in the number of eosinophils and lymphocytes in bronchoalveolar lavage fluid (BALF). | [1] |
| Vehicle Control | N/A | Intranasal | Pronounced airway inflammation with eosinophil and lymphocyte infiltration. | [1] |
Note: This data is qualitative based on the cited literature. Quantitative percentage reductions were not provided in the source material.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in the unconventional activation of NF-κB.
Caption: this compound inhibits β-TrCP, leading to NIK stabilization and unconventional NF-κB activation.
Experimental Protocols
Protocol 1: this compound in a Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
This protocol is based on established methods for inducing allergic airway disease in mice and the specific doses of this compound reported in the literature.[2]
1. Materials:
-
This compound (powder)
-
Vehicle for dissolution (e.g., DMSO, followed by dilution in sterile PBS). Note: The original study did not specify the vehicle. A pilot study to determine a well-tolerated vehicle is recommended.
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
BALB/c mice (female, 6-8 weeks old)
2. Experimental Workflow:
Caption: Workflow for the OVA-induced allergic airway inflammation model with this compound treatment.
3. Detailed Procedure:
- Sensitization: On days 0 and 14, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
- Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. For administration, dilute the stock in sterile PBS to final concentrations of 16 µg and 32 µg in a total volume of 20-30 µL for intranasal delivery. A vehicle control group should be prepared with the same final concentration of the solvent.
- Antigen Challenge and Treatment: On days 25, 26, and 27, administer 16 µg or 32 µg of this compound (or vehicle) intranasally to lightly anesthetized mice. Thirty minutes after this compound administration, challenge the mice with an intranasal administration of 50 µg of OVA in 50 µL of saline.
- Endpoint Analysis (24-48 hours after the last challenge):
- Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by cannulating the trachea and lavaging the lungs with PBS.
- Cell Differentials: Centrifuge the BAL fluid, resuspend the cell pellet, and perform total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) using a hemocytometer and cytospin preparations stained with a Wright-Giemsa stain.
- Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and chemokines (e.g., eotaxin) in the BAL fluid supernatant by ELISA.
- Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.
Protocol 2: Proposed Study of this compound in a Humanized Mouse Model of HIV-1 Latency
This is a proposed protocol as no in vivo studies of this compound for HIV-1 latency in mice have been published. It is based on established humanized mouse models of HIV-1 latency.
1. Materials:
-
This compound (powder)
-
Vehicle suitable for oral gavage or intraperitoneal injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Humanized mice (e.g., NSG or BLT mice engrafted with human CD34+ hematopoietic stem cells).
-
Replication-competent HIV-1 strain (e.g., NL4-3).
-
Antiretroviral therapy (ART) cocktail for mice.
-
Reagents for quantitative viral outgrowth assay (qVOA).
2. Experimental Workflow:
Caption: Proposed workflow for evaluating this compound as a latency-reversing agent in humanized mice.
3. Detailed Procedure:
- Infection and ART Suppression: Infect humanized mice with HIV-1. After 2-4 weeks, confirm infection and begin suppressive ART (e.g., a cocktail of tenofovir, emtricitabine, and raltegravir). Continue ART for 6-8 weeks until plasma viremia is undetectable.
- This compound Administration:
- Route of Administration: Oral gavage is a potential route. A pilot study to determine the maximum tolerated dose (MTD) and pharmacokinetic profile of this compound is essential before efficacy studies.
- Dosing: Based on in vitro effective concentrations, a starting dose range of 10-50 mg/kg could be explored in a dose-escalation study.
- Treatment Schedule: Administer this compound daily for a short period (e.g., 5-7 days) while maintaining ART.
- Endpoint Analysis:
- Viral Rebound: Monitor for an increase in plasma HIV-1 RNA levels during and after this compound administration using RT-qPCR.
- Cell-Associated HIV-1 DNA/RNA: Isolate human CD4+ T cells from peripheral blood and tissues (spleen, lymph nodes) and quantify cell-associated HIV-1 DNA and unspliced RNA.
- Quantitative Viral Outgrowth Assay (qVOA): Isolate resting human CD4+ T cells from tissues of treated and control mice to measure the frequency of latently infected cells capable of producing replication-competent virus ex vivo.
Pharmacokinetic and Safety Evaluation (Proposed)
As no public data is available for the pharmacokinetics or toxicology of this compound in mice, the following are general protocols for how such studies could be designed.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Protocol:
-
Administer a single dose of this compound to mice via intravenous (i.v.) and oral (p.o.) routes.
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.
-
At the final time point, collect major organs (liver, lungs, spleen, kidney, brain) to assess tissue distribution.
-
Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.
Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and identify potential signs of acute toxicity.
Protocol:
-
Use a dose-escalation design (e.g., Up-and-Down Procedure) in a small number of mice.
-
Administer single doses of this compound via the intended therapeutic route (e.g., intranasal or oral gavage).
-
Observe animals for morbidity and mortality for up to 14 days.
-
Record clinical signs of toxicity, body weight changes, and perform gross necropsy at the end of the study.
-
This will help establish a maximum tolerated dose (MTD) for subsequent efficacy studies.
References
Application Notes and Protocols for In Vivo Studies of GS143 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS143 is a potent and selective small molecule inhibitor of the β-TrCP E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. By inhibiting β-TrCP, this compound prevents the degradation of target proteins, leading to the unconventional activation of the NF-κB signaling pathway. This mechanism of action has shown therapeutic potential in preclinical models of allergic airway inflammation and as a latency-reversing agent for HIV-1. These application notes provide detailed protocols for the use of this compound in murine models of these conditions, guidance on administration routes, and frameworks for pharmacokinetic and safety evaluations.
Introduction
This compound targets the substrate recognition subunit β-TrCP of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. This inhibition leads to the stabilization of IκBα, preventing its degradation and subsequently modulating the NF-κB pathway.[1] Specifically, this compound initiates noncanonical NF-κB signaling through the stabilization of NIK, leading to the activation of IKK. This results in the phosphorylation of p65 on serine 536, promoting its nuclear translocation and transcriptional activity. This distinct mechanism of action, which avoids broad T-cell activation, makes this compound an attractive candidate for therapeutic intervention in inflammatory diseases and for HIV-1 "shock and kill" strategies.
Data Presentation
Table 1: In Vivo Efficacy of Intranasal this compound in a Murine Model of Allergic Asthma
| Treatment Group | Dose (per mouse) | Administration Route | Key Findings | Reference |
| This compound | 16 µg | Intranasal | Suppression of antigen-induced NF-κB activation in the lung. | [1] |
| This compound | 32 µg | Intranasal | Significant reduction in the number of eosinophils and lymphocytes in bronchoalveolar lavage fluid (BALF). | [1] |
| Vehicle Control | N/A | Intranasal | Pronounced airway inflammation with eosinophil and lymphocyte infiltration. | [1] |
Note: This data is qualitative based on the cited literature. Quantitative percentage reductions were not provided in the source material.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in the unconventional activation of NF-κB.
Caption: this compound inhibits β-TrCP, leading to NIK stabilization and unconventional NF-κB activation.
Experimental Protocols
Protocol 1: this compound in a Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
This protocol is based on established methods for inducing allergic airway disease in mice and the specific doses of this compound reported in the literature.[2]
1. Materials:
-
This compound (powder)
-
Vehicle for dissolution (e.g., DMSO, followed by dilution in sterile PBS). Note: The original study did not specify the vehicle. A pilot study to determine a well-tolerated vehicle is recommended.
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
BALB/c mice (female, 6-8 weeks old)
2. Experimental Workflow:
Caption: Workflow for the OVA-induced allergic airway inflammation model with this compound treatment.
3. Detailed Procedure:
- Sensitization: On days 0 and 14, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
- Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. For administration, dilute the stock in sterile PBS to final concentrations of 16 µg and 32 µg in a total volume of 20-30 µL for intranasal delivery. A vehicle control group should be prepared with the same final concentration of the solvent.
- Antigen Challenge and Treatment: On days 25, 26, and 27, administer 16 µg or 32 µg of this compound (or vehicle) intranasally to lightly anesthetized mice. Thirty minutes after this compound administration, challenge the mice with an intranasal administration of 50 µg of OVA in 50 µL of saline.
- Endpoint Analysis (24-48 hours after the last challenge):
- Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by cannulating the trachea and lavaging the lungs with PBS.
- Cell Differentials: Centrifuge the BAL fluid, resuspend the cell pellet, and perform total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) using a hemocytometer and cytospin preparations stained with a Wright-Giemsa stain.
- Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and chemokines (e.g., eotaxin) in the BAL fluid supernatant by ELISA.
- Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.
Protocol 2: Proposed Study of this compound in a Humanized Mouse Model of HIV-1 Latency
This is a proposed protocol as no in vivo studies of this compound for HIV-1 latency in mice have been published. It is based on established humanized mouse models of HIV-1 latency.
1. Materials:
-
This compound (powder)
-
Vehicle suitable for oral gavage or intraperitoneal injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Humanized mice (e.g., NSG or BLT mice engrafted with human CD34+ hematopoietic stem cells).
-
Replication-competent HIV-1 strain (e.g., NL4-3).
-
Antiretroviral therapy (ART) cocktail for mice.
-
Reagents for quantitative viral outgrowth assay (qVOA).
2. Experimental Workflow:
Caption: Proposed workflow for evaluating this compound as a latency-reversing agent in humanized mice.
3. Detailed Procedure:
- Infection and ART Suppression: Infect humanized mice with HIV-1. After 2-4 weeks, confirm infection and begin suppressive ART (e.g., a cocktail of tenofovir, emtricitabine, and raltegravir). Continue ART for 6-8 weeks until plasma viremia is undetectable.
- This compound Administration:
- Route of Administration: Oral gavage is a potential route. A pilot study to determine the maximum tolerated dose (MTD) and pharmacokinetic profile of this compound is essential before efficacy studies.
- Dosing: Based on in vitro effective concentrations, a starting dose range of 10-50 mg/kg could be explored in a dose-escalation study.
- Treatment Schedule: Administer this compound daily for a short period (e.g., 5-7 days) while maintaining ART.
- Endpoint Analysis:
- Viral Rebound: Monitor for an increase in plasma HIV-1 RNA levels during and after this compound administration using RT-qPCR.
- Cell-Associated HIV-1 DNA/RNA: Isolate human CD4+ T cells from peripheral blood and tissues (spleen, lymph nodes) and quantify cell-associated HIV-1 DNA and unspliced RNA.
- Quantitative Viral Outgrowth Assay (qVOA): Isolate resting human CD4+ T cells from tissues of treated and control mice to measure the frequency of latently infected cells capable of producing replication-competent virus ex vivo.
Pharmacokinetic and Safety Evaluation (Proposed)
As no public data is available for the pharmacokinetics or toxicology of this compound in mice, the following are general protocols for how such studies could be designed.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Protocol:
-
Administer a single dose of this compound to mice via intravenous (i.v.) and oral (p.o.) routes.
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.
-
At the final time point, collect major organs (liver, lungs, spleen, kidney, brain) to assess tissue distribution.
-
Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.
Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and identify potential signs of acute toxicity.
Protocol:
-
Use a dose-escalation design (e.g., Up-and-Down Procedure) in a small number of mice.
-
Administer single doses of this compound via the intended therapeutic route (e.g., intranasal or oral gavage).
-
Observe animals for morbidity and mortality for up to 14 days.
-
Record clinical signs of toxicity, body weight changes, and perform gross necropsy at the end of the study.
-
This will help establish a maximum tolerated dose (MTD) for subsequent efficacy studies.
References
Application Notes and Protocols: Determining the Optimal GS143 Concentration for Treating HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of GS143 for treating the human cervical cancer cell line, HeLa. This compound is a selective inhibitor of IκBα ubiquitination, a critical step in the activation of the NF-κB signaling pathway.[1] While direct studies on HeLa cells are not extensively available, this guide offers a comprehensive experimental framework based on the known mechanism of this compound and established protocols for cancer cell line research. The provided methodologies will enable researchers to ascertain the effective concentration range of this compound for inducing apoptosis and inhibiting proliferation in HeLa cells, as well as to investigate its mechanism of action.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of SCFβTrCP1-mediated IκBα ubiquitylation, with a reported IC50 of 5.2 μM.[1] By preventing the ubiquitination and subsequent degradation of IκBα, this compound effectively suppresses the activation of the transcription factor NF-κB.[1] The NF-κB pathway is a key regulator of cellular processes such as inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers, including cervical cancer. Therefore, this compound presents a promising therapeutic agent for cancers reliant on NF-κB signaling.
Proposed Mechanism of Action of this compound
The canonical NF-κB signaling pathway is a critical target in cancer therapy. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNFα), the IKK complex phosphorylates IκBα, marking it for ubiquitination by the SCFβTrCP1 E3 ubiquitin ligase complex. This leads to the proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation. This compound specifically inhibits the ubiquitination of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and preventing NF-κB-mediated gene transcription.
Figure 1: Proposed mechanism of action of this compound in inhibiting the NF-κB signaling pathway.
Recommended Materials and Reagents
-
Cell Line: HeLa (ATCC® CCL-2™)
-
Compound: this compound
-
Base Medium: Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Reagents for Western Blotting (primary and secondary antibodies for IκBα, NF-κB p65, PARP, Caspase-3, and a loading control like β-actin or GAPDH)
-
Reagents for NF-κB activation assay (e.g., Luciferase reporter assay)
-
Experimental Protocols
The following protocols provide a framework for determining the optimal concentration of this compound for treating HeLa cells. It is recommended to perform these experiments in a dose-dependent and time-dependent manner.
Cell Culture
HeLa cells should be cultured in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2] Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Determination of Cytotoxicity (IC50)
To determine the concentration of this compound that inhibits 50% of cell growth (IC50), a cell viability assay such as the MTT assay is recommended.
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 μM). A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound and incubate for 24, 48, and 72 hours.
-
After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 2: Workflow for determining the IC50 of this compound in HeLa cells using the MTT assay.
Apoptosis Assay
To confirm that this compound induces apoptosis in HeLa cells, an Annexin V-FITC/PI staining assay followed by flow cytometry is recommended.
Protocol:
-
Seed HeLa cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Western Blot Analysis for Apoptosis and NF-κB Pathway Proteins
To further elucidate the mechanism of this compound-induced cell death and its effect on the NF-κB pathway, Western blotting for key proteins is recommended.
Protocol:
-
Treat HeLa cells with this compound as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against IκBα, p-IκBα, NF-κB p65, PARP, and cleaved Caspase-3. Use a loading control antibody (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
Expected Results and Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the proposed experiments.
Table 1: Cytotoxicity of this compound on HeLa Cells
| Incubation Time (hours) | IC50 (μM) |
| 24 | To be determined |
| 48 | To be determined |
| 72 | To be determined |
Table 2: Effect of this compound on Apoptosis in HeLa Cells
| Treatment | Concentration (μM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | To be determined | To be determined |
| This compound | 0.5x IC50 | To be determined | To be determined |
| This compound | 1x IC50 | To be determined | To be determined |
| This compound | 2x IC50 | To be determined | To be determined |
Table 3: Summary of this compound IC50 Values in Other Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | Target/Pathway | IC50 (μM) |
| HT-29 | Colon Cancer | TNFα-induced ICAM-1 expression | 6.1 |
| THP-1 | Leukemia | LPS-induced TNFα production | 5.3 |
| THP-1 | Leukemia | LPS-induced IL-1β production | 2.1 |
Note: The IC50 values in Table 3 are for the inhibition of specific cellular responses, not necessarily cytotoxicity.
Conclusion
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for treating HeLa cells and to investigate its anti-cancer effects. Based on its known activity in other cancer cell lines, it is hypothesized that this compound will inhibit proliferation and induce apoptosis in HeLa cells by suppressing the NF-κB signaling pathway. The experimental protocols outlined herein will enable the validation of this hypothesis and the establishment of an effective dose range for further in vitro and in vivo studies.
References
Application Notes and Protocols: Determining the Optimal GS143 Concentration for Treating HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of GS143 for treating the human cervical cancer cell line, HeLa. This compound is a selective inhibitor of IκBα ubiquitination, a critical step in the activation of the NF-κB signaling pathway.[1] While direct studies on HeLa cells are not extensively available, this guide offers a comprehensive experimental framework based on the known mechanism of this compound and established protocols for cancer cell line research. The provided methodologies will enable researchers to ascertain the effective concentration range of this compound for inducing apoptosis and inhibiting proliferation in HeLa cells, as well as to investigate its mechanism of action.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of SCFβTrCP1-mediated IκBα ubiquitylation, with a reported IC50 of 5.2 μM.[1] By preventing the ubiquitination and subsequent degradation of IκBα, this compound effectively suppresses the activation of the transcription factor NF-κB.[1] The NF-κB pathway is a key regulator of cellular processes such as inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers, including cervical cancer. Therefore, this compound presents a promising therapeutic agent for cancers reliant on NF-κB signaling.
Proposed Mechanism of Action of this compound
The canonical NF-κB signaling pathway is a critical target in cancer therapy. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNFα), the IKK complex phosphorylates IκBα, marking it for ubiquitination by the SCFβTrCP1 E3 ubiquitin ligase complex. This leads to the proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation. This compound specifically inhibits the ubiquitination of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and preventing NF-κB-mediated gene transcription.
Figure 1: Proposed mechanism of action of this compound in inhibiting the NF-κB signaling pathway.
Recommended Materials and Reagents
-
Cell Line: HeLa (ATCC® CCL-2™)
-
Compound: this compound
-
Base Medium: Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Reagents for Western Blotting (primary and secondary antibodies for IκBα, NF-κB p65, PARP, Caspase-3, and a loading control like β-actin or GAPDH)
-
Reagents for NF-κB activation assay (e.g., Luciferase reporter assay)
-
Experimental Protocols
The following protocols provide a framework for determining the optimal concentration of this compound for treating HeLa cells. It is recommended to perform these experiments in a dose-dependent and time-dependent manner.
Cell Culture
HeLa cells should be cultured in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2] Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Determination of Cytotoxicity (IC50)
To determine the concentration of this compound that inhibits 50% of cell growth (IC50), a cell viability assay such as the MTT assay is recommended.
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 μM). A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound and incubate for 24, 48, and 72 hours.
-
After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 2: Workflow for determining the IC50 of this compound in HeLa cells using the MTT assay.
Apoptosis Assay
To confirm that this compound induces apoptosis in HeLa cells, an Annexin V-FITC/PI staining assay followed by flow cytometry is recommended.
Protocol:
-
Seed HeLa cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Western Blot Analysis for Apoptosis and NF-κB Pathway Proteins
To further elucidate the mechanism of this compound-induced cell death and its effect on the NF-κB pathway, Western blotting for key proteins is recommended.
Protocol:
-
Treat HeLa cells with this compound as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against IκBα, p-IκBα, NF-κB p65, PARP, and cleaved Caspase-3. Use a loading control antibody (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
Expected Results and Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the proposed experiments.
Table 1: Cytotoxicity of this compound on HeLa Cells
| Incubation Time (hours) | IC50 (μM) |
| 24 | To be determined |
| 48 | To be determined |
| 72 | To be determined |
Table 2: Effect of this compound on Apoptosis in HeLa Cells
| Treatment | Concentration (μM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | To be determined | To be determined |
| This compound | 0.5x IC50 | To be determined | To be determined |
| This compound | 1x IC50 | To be determined | To be determined |
| This compound | 2x IC50 | To be determined | To be determined |
Table 3: Summary of this compound IC50 Values in Other Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | Target/Pathway | IC50 (μM) |
| HT-29 | Colon Cancer | TNFα-induced ICAM-1 expression | 6.1 |
| THP-1 | Leukemia | LPS-induced TNFα production | 5.3 |
| THP-1 | Leukemia | LPS-induced IL-1β production | 2.1 |
Note: The IC50 values in Table 3 are for the inhibition of specific cellular responses, not necessarily cytotoxicity.
Conclusion
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for treating HeLa cells and to investigate its anti-cancer effects. Based on its known activity in other cancer cell lines, it is hypothesized that this compound will inhibit proliferation and induce apoptosis in HeLa cells by suppressing the NF-κB signaling pathway. The experimental protocols outlined herein will enable the validation of this hypothesis and the establishment of an effective dose range for further in vitro and in vivo studies.
References
Application Notes and Protocols: GS143 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS143 is a potent and selective inhibitor of IκBα (inhibitor of kappa B alpha) ubiquitination, a critical step in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[1][3] This mechanism of action makes this compound a valuable tool for research in inflammation, immunology, and oncology. This document provides detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its handling and use in research applications.
Data Presentation
This compound Solubility in DMSO
The solubility of this compound in DMSO has been reported by various suppliers. The data is summarized in the table below for easy comparison. It is important to note that slight variations may exist between different batches of the compound.
| Supplier | Reported Solubility (mg/mL) | Reported Molar Concentration (mM) | Notes |
| Sigma-Aldrich | 25 mg/mL | Not Specified | |
| TargetMol | 40 mg/mL | 85.75 mM | Sonication is recommended. |
| Cayman Chemical | 10 mg/mL | Not Specified | |
| Tocris Bioscience | 46.65 mg/mL | 100 mM | Based on a molecular weight of 466.46 g/mol . |
This compound Stability and Storage in DMSO
Proper storage of this compound solutions in DMSO is crucial to maintain its biological activity. The following table summarizes the recommended storage conditions from available data.
| Supplier | Storage Temperature | Duration |
| TargetMol | -80°C | 1 year |
| MedChemExpress | -80°C | 6 months |
| MedChemExpress | -20°C | 1 month |
Experimental Protocols
While specific experimental protocols for determining the solubility and stability of this compound are not detailed in the available literature, the following general procedures can be adapted and validated for this purpose.
Protocol for Determining this compound Solubility in DMSO
Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker
-
High-Performance Liquid Chromatography (HPLC) system
-
Calibrated analytical balance
-
Microcentrifuge
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound powder into several vials.
-
Add a known volume of DMSO to each vial to create a suspension.
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Vortex the samples intermittently.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the average concentration from the replicate samples to determine the solubility of this compound in DMSO at the specified temperature.
-
Protocol for Assessing this compound Stability in DMSO
Objective: To evaluate the chemical stability of this compound in a DMSO stock solution over time under different storage conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC system with a suitable column and mobile phase
-
-20°C and -80°C freezers
-
Room temperature storage area
Procedure:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration.
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Storage Conditions:
-
Store the aliquots at different temperatures: room temperature, -20°C, and -80°C.
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., Day 0, Day 7, Day 14, 1 month, 3 months, 6 months, 1 year).
-
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the samples by HPLC to determine the concentration of this compound. The peak area of this compound should be monitored, and the appearance of any new peaks (indicating degradation products) should be recorded.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point to the initial concentration at Day 0.
-
Calculate the percentage of this compound remaining at each time point for each storage condition.
-
A compound is generally considered stable if >95% of the initial concentration remains.
-
Mandatory Visualization
This compound Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound inhibits the ubiquitination of IκBα, which is a key negative regulator of the NF-κB signaling pathway. This inhibition prevents the degradation of IκBα by the proteasome, thereby sequestering the NF-κB dimer (p50/p65) in the cytoplasm and preventing its translocation to the nucleus to activate gene transcription.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Preparing this compound Stock Solutions
The following workflow outlines the recommended steps for preparing and storing this compound stock solutions in DMSO.
Caption: Workflow for this compound stock solution preparation.
Summary and Recommendations
-
Solubility: this compound exhibits good solubility in DMSO, with reported values ranging from 10 mg/mL to 46.65 mg/mL. For practical purposes, preparing stock solutions in the range of 10-25 mg/mL should be readily achievable. Sonication may aid in the dissolution of higher concentrations.
-
Stability: this compound stock solutions in DMSO are stable for extended periods when stored at low temperatures. For long-term storage (up to a year), -80°C is recommended. For short-term storage (up to a month), -20°C is acceptable. It is crucial to use anhydrous DMSO and to aliquot stock solutions to minimize degradation from moisture and repeated freeze-thaw cycles.
-
Handling: As with all chemicals, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling this compound and DMSO. All work should be conducted in a well-ventilated area, such as a chemical fume hood.
By following these guidelines, researchers can ensure the proper preparation, storage, and use of this compound in their experiments, leading to more reliable and reproducible results.
References
Application Notes and Protocols: GS143 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS143 is a potent and selective inhibitor of IκBα (inhibitor of kappa B alpha) ubiquitination, a critical step in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[1][3] This mechanism of action makes this compound a valuable tool for research in inflammation, immunology, and oncology. This document provides detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its handling and use in research applications.
Data Presentation
This compound Solubility in DMSO
The solubility of this compound in DMSO has been reported by various suppliers. The data is summarized in the table below for easy comparison. It is important to note that slight variations may exist between different batches of the compound.
| Supplier | Reported Solubility (mg/mL) | Reported Molar Concentration (mM) | Notes |
| Sigma-Aldrich | 25 mg/mL | Not Specified | |
| TargetMol | 40 mg/mL | 85.75 mM | Sonication is recommended. |
| Cayman Chemical | 10 mg/mL | Not Specified | |
| Tocris Bioscience | 46.65 mg/mL | 100 mM | Based on a molecular weight of 466.46 g/mol . |
This compound Stability and Storage in DMSO
Proper storage of this compound solutions in DMSO is crucial to maintain its biological activity. The following table summarizes the recommended storage conditions from available data.
| Supplier | Storage Temperature | Duration |
| TargetMol | -80°C | 1 year |
| MedChemExpress | -80°C | 6 months |
| MedChemExpress | -20°C | 1 month |
Experimental Protocols
While specific experimental protocols for determining the solubility and stability of this compound are not detailed in the available literature, the following general procedures can be adapted and validated for this purpose.
Protocol for Determining this compound Solubility in DMSO
Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker
-
High-Performance Liquid Chromatography (HPLC) system
-
Calibrated analytical balance
-
Microcentrifuge
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound powder into several vials.
-
Add a known volume of DMSO to each vial to create a suspension.
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Vortex the samples intermittently.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the average concentration from the replicate samples to determine the solubility of this compound in DMSO at the specified temperature.
-
Protocol for Assessing this compound Stability in DMSO
Objective: To evaluate the chemical stability of this compound in a DMSO stock solution over time under different storage conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC system with a suitable column and mobile phase
-
-20°C and -80°C freezers
-
Room temperature storage area
Procedure:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration.
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Storage Conditions:
-
Store the aliquots at different temperatures: room temperature, -20°C, and -80°C.
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., Day 0, Day 7, Day 14, 1 month, 3 months, 6 months, 1 year).
-
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the samples by HPLC to determine the concentration of this compound. The peak area of this compound should be monitored, and the appearance of any new peaks (indicating degradation products) should be recorded.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point to the initial concentration at Day 0.
-
Calculate the percentage of this compound remaining at each time point for each storage condition.
-
A compound is generally considered stable if >95% of the initial concentration remains.
-
Mandatory Visualization
This compound Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound inhibits the ubiquitination of IκBα, which is a key negative regulator of the NF-κB signaling pathway. This inhibition prevents the degradation of IκBα by the proteasome, thereby sequestering the NF-κB dimer (p50/p65) in the cytoplasm and preventing its translocation to the nucleus to activate gene transcription.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Preparing this compound Stock Solutions
The following workflow outlines the recommended steps for preparing and storing this compound stock solutions in DMSO.
Caption: Workflow for this compound stock solution preparation.
Summary and Recommendations
-
Solubility: this compound exhibits good solubility in DMSO, with reported values ranging from 10 mg/mL to 46.65 mg/mL. For practical purposes, preparing stock solutions in the range of 10-25 mg/mL should be readily achievable. Sonication may aid in the dissolution of higher concentrations.
-
Stability: this compound stock solutions in DMSO are stable for extended periods when stored at low temperatures. For long-term storage (up to a year), -80°C is recommended. For short-term storage (up to a month), -20°C is acceptable. It is crucial to use anhydrous DMSO and to aliquot stock solutions to minimize degradation from moisture and repeated freeze-thaw cycles.
-
Handling: As with all chemicals, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling this compound and DMSO. All work should be conducted in a well-ventilated area, such as a chemical fume hood.
By following these guidelines, researchers can ensure the proper preparation, storage, and use of this compound in their experiments, leading to more reliable and reproducible results.
References
Reconstitution and storage protocol for GS143
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS143 is a potent and selective small molecule inhibitor of the E3 ubiquitin ligase SCFβTrCP1-mediated ubiquitination of IκBα. By preventing the degradation of IκBα, this compound effectively suppresses the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Dysregulation of NF-κB signaling is implicated in various diseases, including inflammatory disorders and cancer. This compound serves as a valuable research tool for investigating the roles of the NF-κB pathway in these processes and holds potential for therapeutic development.
This document provides detailed protocols for the reconstitution, storage, and application of this compound in key experimental models.
Product Information
| Property | Value |
| Chemical Name | 4-[4-[[5-(2-fluorophenyl)-2-furanyl]methylene]-4,5-dihydro-5-oxo-3-(phenylmethyl)-1H-pyrazol-1-yl]-benzoic acid |
| Molecular Formula | C₂₈H₁₉FN₂O₄ |
| Molecular Weight | 466.46 g/mol |
| CAS Number | 916232-21-8 |
| Appearance | Crystalline solid |
| Purity | ≥97% (HPLC) |
Reconstitution and Storage Protocol
Proper reconstitution and storage of this compound are crucial for maintaining its stability and activity.
3.1. Reconstitution
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For most biological experiments, DMSO is the recommended solvent.
Reconstitution Protocol:
-
Prior to opening, bring the vial of this compound powder to room temperature.
-
To prepare a stock solution (e.g., 10 mM), add the appropriate volume of high-purity, anhydrous DMSO to the vial. For example, to make a 10 mM stock solution from 1 mg of this compound (MW = 466.46), add 214.4 µL of DMSO.
-
Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
3.2. Storage
The stability of this compound is dependent on the storage conditions.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 2 years |
| 4°C | 2 weeks | |
| DMSO Solution | -80°C | 6 months |
| -20°C | See note below |
Note on -20°C Storage of DMSO Solutions: While short-term storage at -20°C is possible, long-term storage can lead to compound degradation due to the hygroscopic nature of DMSO, which can absorb water upon repeated freeze-thaw cycles. For optimal stability, it is recommended to prepare single-use aliquots of the DMSO stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles. Studies have shown that the stability of compounds in DMSO at room temperature decreases significantly over time, with a 48% loss observed after one year.[1]
Signaling Pathway
This compound targets the NF-κB signaling pathway by inhibiting the ubiquitination of IκBα.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
5.1. In Vitro IκBα Ubiquitination Assay
This assay directly measures the ability of this compound to inhibit the ubiquitination of IκBα.
Materials:
-
Recombinant human E1 (ubiquitin-activating enzyme)
-
Recombinant human E2 (UbcH5c)
-
Recombinant human SCFβTrCP1 E3 ligase complex
-
Recombinant human IκBα (phosphorylated)
-
Human ubiquitin
-
ATP
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-IκBα antibody
-
Anti-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, add the components in the following order:
-
Assay buffer
-
ATP (to a final concentration of 2 mM)
-
Ubiquitin (to a final concentration of 10 µM)
-
E1 enzyme (to a final concentration of 100 nM)
-
E2 enzyme (to a final concentration of 500 nM)
-
SCFβTrCP1 E3 ligase (to a final concentration of 200 nM)
-
Phosphorylated IκBα substrate (to a final concentration of 1 µM)
-
-
Add this compound or vehicle (DMSO) to the reaction mixtures at the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IκBα or ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A ladder of higher molecular weight bands corresponding to ubiquitinated IκBα should be visible in the vehicle-treated sample, and the intensity of these bands should be reduced in the this compound-treated samples in a dose-dependent manner.
5.2. Cell-Based NF-κB Reporter Assay
This assay measures the effect of this compound on NF-κB transcriptional activity in a cellular context.
Materials:
-
A cell line stably transfected with an NF-κB reporter construct (e.g., HEK293T-NF-κB-luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activating stimulus.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
The next day, treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) for 6 hours. Include a non-stimulated control.
-
After the incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase readings to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.
5.3. Allergic Airway Inflammation Mouse Model
This in vivo model assesses the therapeutic potential of this compound in an asthma-like condition.
Materials:
-
BALB/c mice (female, 6-8 weeks old).
-
Ovalbumin (OVA).
-
Aluminum hydroxide (B78521) (Alum).
-
Phosphate-buffered saline (PBS).
-
This compound.
-
Vehicle for intranasal administration (e.g., PBS with a small percentage of a solubilizing agent compatible with in vivo use).
-
Nebulizer.
-
Equipment for bronchoalveolar lavage (BAL) and lung tissue collection.
-
Reagents for cell counting and cytokine analysis (ELISA).
Protocol:
-
Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. Control mice receive i.p. injections of PBS.
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer. Control mice are challenged with PBS.
-
This compound Administration: Administer this compound intranasally at a specified dose (e.g., 32 µ g/animal ) 1 hour before each OVA challenge. The vehicle control group receives the same volume of the vehicle solution. A standard protocol for intranasal administration in mice involves lightly anesthetizing the mouse and instilling a small volume (e.g., 20-50 µL) into the nostrils, allowing the mouse to inhale the liquid.[2][3]
-
Analysis (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL by instilling and retrieving a known volume of PBS into the lungs.
-
Cell Count: Centrifuge the BAL fluid and count the total number of cells and perform a differential cell count (e.g., eosinophils, neutrophils, lymphocytes, macrophages) on a cytospin preparation stained with Wright-Giemsa.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.
-
Histology: Perfuse the lungs, fix them in 10% formalin, and embed in paraffin. Section the lung tissue and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for studying the effects of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no activity of this compound | Improper storage of stock solution | Prepare fresh stock solution from powder. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inactive compound | Verify the purity and identity of the compound. | |
| Precipitation of this compound in aqueous buffer | Low solubility in aqueous solutions | Increase the percentage of DMSO in the final solution (ensure it is compatible with the assay). Use a different solubilizing agent. |
| High background in NF-κB reporter assay | Basal NF-κB activity is high in the cell line | Serum-starve cells before stimulation. Use a lower concentration of the stimulus. |
| Variability in in vivo experiments | Inconsistent administration of this compound | Ensure consistent technique for intranasal or other routes of administration. |
| Animal-to-animal variation | Increase the number of animals per group. |
References
Reconstitution and storage protocol for GS143
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS143 is a potent and selective small molecule inhibitor of the E3 ubiquitin ligase SCFβTrCP1-mediated ubiquitination of IκBα. By preventing the degradation of IκBα, this compound effectively suppresses the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Dysregulation of NF-κB signaling is implicated in various diseases, including inflammatory disorders and cancer. This compound serves as a valuable research tool for investigating the roles of the NF-κB pathway in these processes and holds potential for therapeutic development.
This document provides detailed protocols for the reconstitution, storage, and application of this compound in key experimental models.
Product Information
| Property | Value |
| Chemical Name | 4-[4-[[5-(2-fluorophenyl)-2-furanyl]methylene]-4,5-dihydro-5-oxo-3-(phenylmethyl)-1H-pyrazol-1-yl]-benzoic acid |
| Molecular Formula | C₂₈H₁₉FN₂O₄ |
| Molecular Weight | 466.46 g/mol |
| CAS Number | 916232-21-8 |
| Appearance | Crystalline solid |
| Purity | ≥97% (HPLC) |
Reconstitution and Storage Protocol
Proper reconstitution and storage of this compound are crucial for maintaining its stability and activity.
3.1. Reconstitution
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For most biological experiments, DMSO is the recommended solvent.
Reconstitution Protocol:
-
Prior to opening, bring the vial of this compound powder to room temperature.
-
To prepare a stock solution (e.g., 10 mM), add the appropriate volume of high-purity, anhydrous DMSO to the vial. For example, to make a 10 mM stock solution from 1 mg of this compound (MW = 466.46), add 214.4 µL of DMSO.
-
Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
3.2. Storage
The stability of this compound is dependent on the storage conditions.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 2 years |
| 4°C | 2 weeks | |
| DMSO Solution | -80°C | 6 months |
| -20°C | See note below |
Note on -20°C Storage of DMSO Solutions: While short-term storage at -20°C is possible, long-term storage can lead to compound degradation due to the hygroscopic nature of DMSO, which can absorb water upon repeated freeze-thaw cycles. For optimal stability, it is recommended to prepare single-use aliquots of the DMSO stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles. Studies have shown that the stability of compounds in DMSO at room temperature decreases significantly over time, with a 48% loss observed after one year.[1]
Signaling Pathway
This compound targets the NF-κB signaling pathway by inhibiting the ubiquitination of IκBα.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
5.1. In Vitro IκBα Ubiquitination Assay
This assay directly measures the ability of this compound to inhibit the ubiquitination of IκBα.
Materials:
-
Recombinant human E1 (ubiquitin-activating enzyme)
-
Recombinant human E2 (UbcH5c)
-
Recombinant human SCFβTrCP1 E3 ligase complex
-
Recombinant human IκBα (phosphorylated)
-
Human ubiquitin
-
ATP
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-IκBα antibody
-
Anti-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, add the components in the following order:
-
Assay buffer
-
ATP (to a final concentration of 2 mM)
-
Ubiquitin (to a final concentration of 10 µM)
-
E1 enzyme (to a final concentration of 100 nM)
-
E2 enzyme (to a final concentration of 500 nM)
-
SCFβTrCP1 E3 ligase (to a final concentration of 200 nM)
-
Phosphorylated IκBα substrate (to a final concentration of 1 µM)
-
-
Add this compound or vehicle (DMSO) to the reaction mixtures at the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IκBα or ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A ladder of higher molecular weight bands corresponding to ubiquitinated IκBα should be visible in the vehicle-treated sample, and the intensity of these bands should be reduced in the this compound-treated samples in a dose-dependent manner.
5.2. Cell-Based NF-κB Reporter Assay
This assay measures the effect of this compound on NF-κB transcriptional activity in a cellular context.
Materials:
-
A cell line stably transfected with an NF-κB reporter construct (e.g., HEK293T-NF-κB-luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activating stimulus.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
The next day, treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) for 6 hours. Include a non-stimulated control.
-
After the incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase readings to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.
5.3. Allergic Airway Inflammation Mouse Model
This in vivo model assesses the therapeutic potential of this compound in an asthma-like condition.
Materials:
-
BALB/c mice (female, 6-8 weeks old).
-
Ovalbumin (OVA).
-
Aluminum hydroxide (Alum).
-
Phosphate-buffered saline (PBS).
-
This compound.
-
Vehicle for intranasal administration (e.g., PBS with a small percentage of a solubilizing agent compatible with in vivo use).
-
Nebulizer.
-
Equipment for bronchoalveolar lavage (BAL) and lung tissue collection.
-
Reagents for cell counting and cytokine analysis (ELISA).
Protocol:
-
Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. Control mice receive i.p. injections of PBS.
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer. Control mice are challenged with PBS.
-
This compound Administration: Administer this compound intranasally at a specified dose (e.g., 32 µ g/animal ) 1 hour before each OVA challenge. The vehicle control group receives the same volume of the vehicle solution. A standard protocol for intranasal administration in mice involves lightly anesthetizing the mouse and instilling a small volume (e.g., 20-50 µL) into the nostrils, allowing the mouse to inhale the liquid.[2][3]
-
Analysis (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL by instilling and retrieving a known volume of PBS into the lungs.
-
Cell Count: Centrifuge the BAL fluid and count the total number of cells and perform a differential cell count (e.g., eosinophils, neutrophils, lymphocytes, macrophages) on a cytospin preparation stained with Wright-Giemsa.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.
-
Histology: Perfuse the lungs, fix them in 10% formalin, and embed in paraffin. Section the lung tissue and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for studying the effects of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no activity of this compound | Improper storage of stock solution | Prepare fresh stock solution from powder. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inactive compound | Verify the purity and identity of the compound. | |
| Precipitation of this compound in aqueous buffer | Low solubility in aqueous solutions | Increase the percentage of DMSO in the final solution (ensure it is compatible with the assay). Use a different solubilizing agent. |
| High background in NF-κB reporter assay | Basal NF-κB activity is high in the cell line | Serum-starve cells before stimulation. Use a lower concentration of the stimulus. |
| Variability in in vivo experiments | Inconsistent administration of this compound | Ensure consistent technique for intranasal or other routes of administration. |
| Animal-to-animal variation | Increase the number of animals per group. |
References
GS143 Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS143 is a potent and specific small molecule inhibitor of β-TrCP1 (Beta-transducin repeat-containing protein 1), a substrate recognition component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. By inhibiting β-TrCP1, this compound prevents the ubiquitination and subsequent proteasomal degradation of key cellular proteins, most notably IκBα (Inhibitor of kappa B alpha). This leads to the stabilization of IκBα and the inhibition of the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, making this compound a valuable tool for studying and potentially targeting various pathological conditions, including inflammatory diseases and certain cancers. Additionally, this compound has been identified as a latency-reversing agent (LRA) for HIV-1, acting through a novel mechanism involving unconventional NF-κB activation.
These application notes provide detailed protocols and guidelines for the use of this compound in a variety of in vitro experimental settings. The information presented is intended to assist researchers in designing and executing experiments to investigate the biological effects of this compound.
Data Presentation
The following tables summarize quantitative data for this compound treatment in various in vitro experiments, providing a reference for determining appropriate experimental conditions.
Table 1: this compound Potency and Efficacy in Different In Vitro Assays
| Assay | Cell Line/System | Concentration/IC50 | Treatment Duration | Observed Effect |
| IκBα Ubiquitination Inhibition | In vitro assay | IC50: 5.2 µM | Not Applicable | Inhibition of IκBα ubiquitination[1] |
| NF-κB Transcriptional Activity | HeLa cells | 20 µM | 30 min pre-incubation, then 5 min TNF-α stimulation | ~60% inhibition of TNF-α-induced NF-κB reporter activity[2] |
| HIV-1 Latency Reversal | Primary resting CD4+ T cells from aviremic patients | 5 - 40 µM | 48 hours | Reactivation of latent HIV-1[3] |
| Cytotoxicity | Uninfected resting CD4+ T cells | Up to 40 µM | 48 hours | No significant cytotoxicity observed[3] |
Table 2: Recommended Concentration Ranges and Treatment Durations for this compound in Various In Vitro Applications
| Application | Cell Type | Recommended Concentration Range | Recommended Treatment Duration |
| Inhibition of NF-κB Signaling | Various (e.g., HeLa, HEK293T, PBMCs) | 5 - 25 µM | 1 - 24 hours |
| Cytokine Expression Analysis | Immune cells (e.g., PBMCs, Macrophages) | 10 - 40 µM | 6 - 48 hours |
| Cell Viability/Cytotoxicity Assays | Cancer and normal cell lines | 1 - 100 µM | 24 - 72 hours |
| Time-course for IκBα Stabilization | Various | 10 - 20 µM | 15 minutes - 4 hours |
| Time-course for p65 Phosphorylation | Various | 10 - 20 µM | 5 minutes - 2 hours |
Experimental Protocols
Western Blot Analysis of IκBα Degradation and p65 Phosphorylation
This protocol describes the use of Western blotting to assess the effect of this compound on the stabilization of IκBα and the phosphorylation status of the NF-κB p65 subunit.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., TNF-α)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
For IκBα degradation: Pre-treat cells with the desired concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours. Then, stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
For p65 phosphorylation: Treat cells with this compound (e.g., 10, 20 µM) for different durations (e.g., 0, 15, 30, 60, 120 minutes). A positive control with a known inducer of p65 phosphorylation (e.g., TNF-α) should be included.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using appropriate software. Normalize the protein of interest to the loading control.
-
NF-κB Reporter Assay
This protocol outlines the procedure for a luciferase-based reporter assay to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Cell Treatment:
-
Pre-treat the transfected cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.
-
Plot the percentage of inhibition of NF-κB activity against the concentration of this compound to determine the IC50 value.
-
In Vitro Ubiquitination Assay
This protocol provides a method to assess the direct inhibitory effect of this compound on the ubiquitination of a β-TrCP substrate.
Materials:
-
Recombinant E1, E2 (UbcH5), and SCF/β-TrCP E3 ligase complex
-
Recombinant substrate protein (e.g., phosphorylated IκBα peptide)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the substrate protein or a tag (e.g., His, GST)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, and the substrate protein.
-
Add this compound at various concentrations or vehicle (DMSO).
-
Initiate the reaction by adding the SCF/β-TrCP E3 ligase complex.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody that recognizes the substrate protein.
-
The appearance of higher molecular weight bands or a smear above the unmodified substrate indicates ubiquitination.
-
-
Analysis: Compare the extent of ubiquitination in the presence of different concentrations of this compound to the vehicle control to determine the inhibitory effect.
Mandatory Visualization
Caption: this compound inhibits the NF-κB signaling pathway by targeting β-TrCP.
Caption: Workflow for Western Blot analysis of this compound-treated cells.
References
- 1. rsc.org [rsc.org]
- 2. Isolation and characterization of β-transducin repeat-containing protein ligands screened using a high-throughput screening system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Site-Specific Phosphorylation of NF-κB p65 in Retinal Cells in Response to High Glucose and Cytokine Polarization - PMC [pmc.ncbi.nlm.nih.gov]
GS143 Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS143 is a potent and specific small molecule inhibitor of β-TrCP1 (Beta-transducin repeat-containing protein 1), a substrate recognition component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. By inhibiting β-TrCP1, this compound prevents the ubiquitination and subsequent proteasomal degradation of key cellular proteins, most notably IκBα (Inhibitor of kappa B alpha). This leads to the stabilization of IκBα and the inhibition of the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, making this compound a valuable tool for studying and potentially targeting various pathological conditions, including inflammatory diseases and certain cancers. Additionally, this compound has been identified as a latency-reversing agent (LRA) for HIV-1, acting through a novel mechanism involving unconventional NF-κB activation.
These application notes provide detailed protocols and guidelines for the use of this compound in a variety of in vitro experimental settings. The information presented is intended to assist researchers in designing and executing experiments to investigate the biological effects of this compound.
Data Presentation
The following tables summarize quantitative data for this compound treatment in various in vitro experiments, providing a reference for determining appropriate experimental conditions.
Table 1: this compound Potency and Efficacy in Different In Vitro Assays
| Assay | Cell Line/System | Concentration/IC50 | Treatment Duration | Observed Effect |
| IκBα Ubiquitination Inhibition | In vitro assay | IC50: 5.2 µM | Not Applicable | Inhibition of IκBα ubiquitination[1] |
| NF-κB Transcriptional Activity | HeLa cells | 20 µM | 30 min pre-incubation, then 5 min TNF-α stimulation | ~60% inhibition of TNF-α-induced NF-κB reporter activity[2] |
| HIV-1 Latency Reversal | Primary resting CD4+ T cells from aviremic patients | 5 - 40 µM | 48 hours | Reactivation of latent HIV-1[3] |
| Cytotoxicity | Uninfected resting CD4+ T cells | Up to 40 µM | 48 hours | No significant cytotoxicity observed[3] |
Table 2: Recommended Concentration Ranges and Treatment Durations for this compound in Various In Vitro Applications
| Application | Cell Type | Recommended Concentration Range | Recommended Treatment Duration |
| Inhibition of NF-κB Signaling | Various (e.g., HeLa, HEK293T, PBMCs) | 5 - 25 µM | 1 - 24 hours |
| Cytokine Expression Analysis | Immune cells (e.g., PBMCs, Macrophages) | 10 - 40 µM | 6 - 48 hours |
| Cell Viability/Cytotoxicity Assays | Cancer and normal cell lines | 1 - 100 µM | 24 - 72 hours |
| Time-course for IκBα Stabilization | Various | 10 - 20 µM | 15 minutes - 4 hours |
| Time-course for p65 Phosphorylation | Various | 10 - 20 µM | 5 minutes - 2 hours |
Experimental Protocols
Western Blot Analysis of IκBα Degradation and p65 Phosphorylation
This protocol describes the use of Western blotting to assess the effect of this compound on the stabilization of IκBα and the phosphorylation status of the NF-κB p65 subunit.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., TNF-α)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
For IκBα degradation: Pre-treat cells with the desired concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours. Then, stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
For p65 phosphorylation: Treat cells with this compound (e.g., 10, 20 µM) for different durations (e.g., 0, 15, 30, 60, 120 minutes). A positive control with a known inducer of p65 phosphorylation (e.g., TNF-α) should be included.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using appropriate software. Normalize the protein of interest to the loading control.
-
NF-κB Reporter Assay
This protocol outlines the procedure for a luciferase-based reporter assay to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Cell Treatment:
-
Pre-treat the transfected cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.
-
Plot the percentage of inhibition of NF-κB activity against the concentration of this compound to determine the IC50 value.
-
In Vitro Ubiquitination Assay
This protocol provides a method to assess the direct inhibitory effect of this compound on the ubiquitination of a β-TrCP substrate.
Materials:
-
Recombinant E1, E2 (UbcH5), and SCF/β-TrCP E3 ligase complex
-
Recombinant substrate protein (e.g., phosphorylated IκBα peptide)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the substrate protein or a tag (e.g., His, GST)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, and the substrate protein.
-
Add this compound at various concentrations or vehicle (DMSO).
-
Initiate the reaction by adding the SCF/β-TrCP E3 ligase complex.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody that recognizes the substrate protein.
-
The appearance of higher molecular weight bands or a smear above the unmodified substrate indicates ubiquitination.
-
-
Analysis: Compare the extent of ubiquitination in the presence of different concentrations of this compound to the vehicle control to determine the inhibitory effect.
Mandatory Visualization
Caption: this compound inhibits the NF-κB signaling pathway by targeting β-TrCP.
Caption: Workflow for Western Blot analysis of this compound-treated cells.
References
- 1. rsc.org [rsc.org]
- 2. Isolation and characterization of β-transducin repeat-containing protein ligands screened using a high-throughput screening system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Site-Specific Phosphorylation of NF-κB p65 in Retinal Cells in Response to High Glucose and Cytokine Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GS143 in an NF-κB Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a multitude of diseases, such as cancer, inflammatory disorders, and autoimmune diseases. Consequently, the NF-κB pathway is a significant target for therapeutic intervention. The NF-κB luciferase reporter assay is a widely used, robust, and sensitive method to screen for and characterize modulators of this pathway.
GS143 is a potent and selective small molecule inhibitor of IκBα ubiquitination.[1] In the canonical NF-κB pathway, the degradation of the inhibitory protein IκBα is a pivotal step. This degradation is initiated by phosphorylation of IκBα by the IκB kinase (IKK) complex, followed by polyubiquitination, which targets it for destruction by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. This compound specifically inhibits the SCF(βTrCP1)-mediated polyubiquitination of phosphorylated IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[1]
These application notes provide a detailed protocol for using this compound in a dual-luciferase reporter assay to quantify its inhibitory effect on NF-κB activation in a human cell line.
Principle of the Assay
This assay utilizes a dual-luciferase reporter system to measure the activity of the NF-κB signaling pathway. Cells are transiently co-transfected with two plasmids:
-
NF-κB Reporter Plasmid: This plasmid contains a firefly luciferase gene under the control of a promoter with multiple tandem repeats of the NF-κB response element. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of firefly luciferase.
-
Control Plasmid: This plasmid constitutively expresses Renilla luciferase and serves as an internal control to normalize for variations in cell number and transfection efficiency.
The activity of the NF-κB pathway is determined by measuring the luminescence of both firefly and Renilla luciferases. The ratio of firefly to Renilla luminescence provides a normalized measure of NF-κB-dependent gene expression. By treating the cells with an NF-κB activator (e.g., TNF-α) in the presence of varying concentrations of this compound, a dose-dependent inhibition of NF-κB activity can be quantified.
Data Presentation
The following table summarizes representative quantitative data for an NF-κB luciferase reporter assay using this compound. This data is illustrative and based on the known potency of this compound. Actual results may vary depending on experimental conditions.
| Parameter | Description | Recommended Value/Control |
| Cell Line | Human Embryonic Kidney 293 (HEK293) cells are recommended due to their high transfection efficiency. | HEK293 or HEK293T |
| NF-κB Reporter Plasmid | Contains multiple NF-κB response elements driving firefly luciferase expression. | pNF-κB-Luc or similar |
| Internal Control Plasmid | Expresses Renilla luciferase under a constitutive promoter for normalization. | pRL-TK or similar |
| NF-κB Activator | A potent inducer of the canonical NF-κB pathway. | Tumor Necrosis Factor-alpha (TNF-α) at 10-20 ng/mL |
| Test Compound | Selective inhibitor of IκBα ubiquitination. | This compound |
| Vehicle Control | The solvent used to dissolve this compound. | DMSO (final concentration ≤ 0.1%) |
| Incubation Time (this compound) | Pre-incubation time for the inhibitor before stimulation. | 1 hour |
| Incubation Time (Activator) | Time for NF-κB activation and subsequent luciferase expression. | 6 to 8 hours |
Table 1: Representative Dose-Response of this compound on TNF-α-induced NF-κB Activation
| This compound Concentration (µM) | Normalized Luciferase Activity (Fold Induction) | % Inhibition |
| 0 (Unstimulated) | 1.0 | - |
| 0 (TNF-α only) | 50.0 | 0 |
| 1 | 42.5 | 15 |
| 5 | 25.0 | 50 |
| 10 | 12.5 | 75 |
| 25 | 5.0 | 90 |
| 50 | 2.5 | 95 |
Note: The IC50 for this compound in an in vitro SCFβTrCP1-mediated IκBα ubiquitylation assay is 5.2 μM.[1]
Experimental Protocols
This protocol outlines the steps for a dual-luciferase reporter assay to measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation in HEK293 cells.
Materials and Reagents
-
HEK293 or HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
NF-κB firefly luciferase reporter plasmid (e.g., pNF-κB-Luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound (dissolved in DMSO)
-
Human Tumor Necrosis Factor-alpha (TNF-α)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer with dual injectors
Procedure
Day 1: Cell Seeding
-
One day prior to transfection, seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO2 incubator. Cells should be approximately 70-80% confluent at the time of transfection.
Day 2: Transfection
-
For each well to be transfected, prepare the following DNA-lipid complex in sterile microfuge tubes:
-
In one tube, dilute 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of Opti-MEM™.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM™.
-
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add 20 µL of the DNA-lipid complex to each well containing cells and media.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: this compound Treatment and NF-κB Activation
-
After 24 hours of transfection, carefully aspirate the medium from the wells.
-
Add 90 µL of fresh, serum-free DMEM to each well.
-
Prepare serial dilutions of this compound in serum-free DMEM. Add 10 µL of the diluted this compound to the respective wells to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Prepare the NF-κB activator solution. Dilute TNF-α in serum-free DMEM to a final concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
Day 4: Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Carefully aspirate the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Prepare the luciferase assay reagents according to the manufacturer's instructions.
-
In a luminometer, inject 100 µL of Luciferase Assay Reagent II (firefly substrate) into each well and measure the firefly luminescence.
-
Subsequently, inject 100 µL of Stop & Glo® Reagent (Renilla substrate and firefly luciferase inhibitor) into each well and measure the Renilla luminescence.
Data Analysis
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Normalized Activity = Firefly Luminescence / Renilla Luminescence
-
-
Determine the fold induction of NF-κB activity for each treatment condition by dividing the normalized activity of the treated wells by the normalized activity of the unstimulated control wells.
-
Fold Induction = Normalized Activity (Treated) / Normalized Activity (Unstimulated)
-
-
Calculate the percent inhibition for each this compound concentration relative to the TNF-α only control.
-
% Inhibition = [1 - (Fold Induction (this compound + TNF-α) / Fold Induction (TNF-α only))] x 100
-
-
Plot the percent inhibition as a function of this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Mandatory Visualizations
NF-κB Signaling Pathway and this compound Inhibition
Caption: NF-κB signaling pathway with this compound inhibition point.
Experimental Workflow for this compound in NF-κB Luciferase Reporter Assay
Caption: Workflow for the this compound NF-κB luciferase reporter assay.
References
Application Notes and Protocols for Utilizing GS143 in an NF-κB Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a multitude of diseases, such as cancer, inflammatory disorders, and autoimmune diseases. Consequently, the NF-κB pathway is a significant target for therapeutic intervention. The NF-κB luciferase reporter assay is a widely used, robust, and sensitive method to screen for and characterize modulators of this pathway.
GS143 is a potent and selective small molecule inhibitor of IκBα ubiquitination.[1] In the canonical NF-κB pathway, the degradation of the inhibitory protein IκBα is a pivotal step. This degradation is initiated by phosphorylation of IκBα by the IκB kinase (IKK) complex, followed by polyubiquitination, which targets it for destruction by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. This compound specifically inhibits the SCF(βTrCP1)-mediated polyubiquitination of phosphorylated IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[1]
These application notes provide a detailed protocol for using this compound in a dual-luciferase reporter assay to quantify its inhibitory effect on NF-κB activation in a human cell line.
Principle of the Assay
This assay utilizes a dual-luciferase reporter system to measure the activity of the NF-κB signaling pathway. Cells are transiently co-transfected with two plasmids:
-
NF-κB Reporter Plasmid: This plasmid contains a firefly luciferase gene under the control of a promoter with multiple tandem repeats of the NF-κB response element. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of firefly luciferase.
-
Control Plasmid: This plasmid constitutively expresses Renilla luciferase and serves as an internal control to normalize for variations in cell number and transfection efficiency.
The activity of the NF-κB pathway is determined by measuring the luminescence of both firefly and Renilla luciferases. The ratio of firefly to Renilla luminescence provides a normalized measure of NF-κB-dependent gene expression. By treating the cells with an NF-κB activator (e.g., TNF-α) in the presence of varying concentrations of this compound, a dose-dependent inhibition of NF-κB activity can be quantified.
Data Presentation
The following table summarizes representative quantitative data for an NF-κB luciferase reporter assay using this compound. This data is illustrative and based on the known potency of this compound. Actual results may vary depending on experimental conditions.
| Parameter | Description | Recommended Value/Control |
| Cell Line | Human Embryonic Kidney 293 (HEK293) cells are recommended due to their high transfection efficiency. | HEK293 or HEK293T |
| NF-κB Reporter Plasmid | Contains multiple NF-κB response elements driving firefly luciferase expression. | pNF-κB-Luc or similar |
| Internal Control Plasmid | Expresses Renilla luciferase under a constitutive promoter for normalization. | pRL-TK or similar |
| NF-κB Activator | A potent inducer of the canonical NF-κB pathway. | Tumor Necrosis Factor-alpha (TNF-α) at 10-20 ng/mL |
| Test Compound | Selective inhibitor of IκBα ubiquitination. | This compound |
| Vehicle Control | The solvent used to dissolve this compound. | DMSO (final concentration ≤ 0.1%) |
| Incubation Time (this compound) | Pre-incubation time for the inhibitor before stimulation. | 1 hour |
| Incubation Time (Activator) | Time for NF-κB activation and subsequent luciferase expression. | 6 to 8 hours |
Table 1: Representative Dose-Response of this compound on TNF-α-induced NF-κB Activation
| This compound Concentration (µM) | Normalized Luciferase Activity (Fold Induction) | % Inhibition |
| 0 (Unstimulated) | 1.0 | - |
| 0 (TNF-α only) | 50.0 | 0 |
| 1 | 42.5 | 15 |
| 5 | 25.0 | 50 |
| 10 | 12.5 | 75 |
| 25 | 5.0 | 90 |
| 50 | 2.5 | 95 |
Note: The IC50 for this compound in an in vitro SCFβTrCP1-mediated IκBα ubiquitylation assay is 5.2 μM.[1]
Experimental Protocols
This protocol outlines the steps for a dual-luciferase reporter assay to measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation in HEK293 cells.
Materials and Reagents
-
HEK293 or HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
NF-κB firefly luciferase reporter plasmid (e.g., pNF-κB-Luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound (dissolved in DMSO)
-
Human Tumor Necrosis Factor-alpha (TNF-α)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer with dual injectors
Procedure
Day 1: Cell Seeding
-
One day prior to transfection, seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO2 incubator. Cells should be approximately 70-80% confluent at the time of transfection.
Day 2: Transfection
-
For each well to be transfected, prepare the following DNA-lipid complex in sterile microfuge tubes:
-
In one tube, dilute 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of Opti-MEM™.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM™.
-
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add 20 µL of the DNA-lipid complex to each well containing cells and media.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: this compound Treatment and NF-κB Activation
-
After 24 hours of transfection, carefully aspirate the medium from the wells.
-
Add 90 µL of fresh, serum-free DMEM to each well.
-
Prepare serial dilutions of this compound in serum-free DMEM. Add 10 µL of the diluted this compound to the respective wells to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Prepare the NF-κB activator solution. Dilute TNF-α in serum-free DMEM to a final concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
Day 4: Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Carefully aspirate the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Prepare the luciferase assay reagents according to the manufacturer's instructions.
-
In a luminometer, inject 100 µL of Luciferase Assay Reagent II (firefly substrate) into each well and measure the firefly luminescence.
-
Subsequently, inject 100 µL of Stop & Glo® Reagent (Renilla substrate and firefly luciferase inhibitor) into each well and measure the Renilla luminescence.
Data Analysis
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Normalized Activity = Firefly Luminescence / Renilla Luminescence
-
-
Determine the fold induction of NF-κB activity for each treatment condition by dividing the normalized activity of the treated wells by the normalized activity of the unstimulated control wells.
-
Fold Induction = Normalized Activity (Treated) / Normalized Activity (Unstimulated)
-
-
Calculate the percent inhibition for each this compound concentration relative to the TNF-α only control.
-
% Inhibition = [1 - (Fold Induction (this compound + TNF-α) / Fold Induction (TNF-α only))] x 100
-
-
Plot the percent inhibition as a function of this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Mandatory Visualizations
NF-κB Signaling Pathway and this compound Inhibition
Caption: NF-κB signaling pathway with this compound inhibition point.
Experimental Workflow for this compound in NF-κB Luciferase Reporter Assay
Caption: Workflow for the this compound NF-κB luciferase reporter assay.
References
Application Note: Western Blot Protocol for Monitoring GS143-Mediated Inhibition of p65 Nuclear Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response, playing a critical role in immunity, cell proliferation, and apoptosis.[1] The most common form of NF-κB is a heterodimer of the p50 and p65 (RelA) subunits. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its binding to the inhibitor of κB (IκB) proteins, primarily IκBα.[2][3] Upon stimulation by various agents, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the 26S proteasome.[2][4] The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit, leading to the rapid translocation of the active p65/p50 dimer into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences to regulate the transcription of a wide array of pro-inflammatory and survival genes.
Due to its central role in inflammation, the NF-κB pathway is a major target for therapeutic intervention in various diseases, including cancer and chronic inflammatory disorders. One key strategy is to prevent the nuclear translocation of p65. GS143 has been identified as a selective inhibitor of IκBα ubiquitination. By preventing the E3 ligase β-TrCP from ubiquitinating phosphorylated IκBα, this compound blocks its degradation, thereby sequestering the NF-κB complex in the cytoplasm and inhibiting the downstream inflammatory cascade.
This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting TNF-α-induced p65 nuclear translocation using subcellular fractionation and Western blot analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway, the mechanism of this compound, and the experimental procedure.
References
- 1. Post-translational modifications of p65: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RelA/p65 Regulation of IκBβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypo-phosphorylation leads to nuclear retention of NF-κB p65 due to impaired IκBα gene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Monitoring GS143-Mediated Inhibition of p65 Nuclear Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response, playing a critical role in immunity, cell proliferation, and apoptosis.[1] The most common form of NF-κB is a heterodimer of the p50 and p65 (RelA) subunits. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its binding to the inhibitor of κB (IκB) proteins, primarily IκBα.[2][3] Upon stimulation by various agents, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the 26S proteasome.[2][4] The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit, leading to the rapid translocation of the active p65/p50 dimer into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences to regulate the transcription of a wide array of pro-inflammatory and survival genes.
Due to its central role in inflammation, the NF-κB pathway is a major target for therapeutic intervention in various diseases, including cancer and chronic inflammatory disorders. One key strategy is to prevent the nuclear translocation of p65. GS143 has been identified as a selective inhibitor of IκBα ubiquitination. By preventing the E3 ligase β-TrCP from ubiquitinating phosphorylated IκBα, this compound blocks its degradation, thereby sequestering the NF-κB complex in the cytoplasm and inhibiting the downstream inflammatory cascade.
This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting TNF-α-induced p65 nuclear translocation using subcellular fractionation and Western blot analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway, the mechanism of this compound, and the experimental procedure.
References
- 1. Post-translational modifications of p65: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RelA/p65 Regulation of IκBβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypo-phosphorylation leads to nuclear retention of NF-κB p65 due to impaired IκBα gene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
Application of GS143 in Allergic Asthma Animal Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GS143, a selective IκBα ubiquitination inhibitor, in preclinical animal models of allergic asthma. The information compiled from available research demonstrates the potential of this compound as a therapeutic agent for controlling airway inflammation. Detailed protocols for key experiments are provided to guide researchers in designing and executing similar studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. In allergic asthma, the NF-κB pathway is essential for the production of pro-inflammatory cytokines and chemokines that orchestrate the inflammatory cascade in the airways.[1]
This compound specifically inhibits the ubiquitination of IκBα, a key inhibitory protein of NF-κB. By preventing IκBα degradation, this compound effectively blocks the activation and nuclear translocation of NF-κB, thereby suppressing the transcription of NF-κB target genes involved in the asthmatic response.[2][3] This mechanism leads to a reduction in airway inflammation, characterized by decreased recruitment of inflammatory cells and lower levels of Th2 cytokines.[1][2]
Key In Vivo Effects in Allergic Asthma Animal Models
Intranasal administration of this compound has been shown to effectively mitigate the hallmark features of allergic asthma in an ovalbumin (OVA)-sensitized mouse model. The primary findings from preclinical studies are summarized below.
Inhibition of Airway Inflammation
This compound significantly reduces the influx of inflammatory cells into the airways. Specifically, administration of this compound at a dose of 32 µg per animal led to a notable decrease in the number of total cells, eosinophils, and lymphocytes in the bronchoalveolar lavage fluid (BALF) of asthmatic mice.
Suppression of Pro-inflammatory Mediators
The anti-inflammatory effect of this compound is further supported by its ability to reduce the expression of key Th2 cytokines and chemokines in the airways. Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) are central to the pathophysiology of allergic asthma, promoting IgE production, eosinophil activation, and airway hyperresponsiveness. Eotaxin is a potent chemokine responsible for the recruitment of eosinophils into the airways.
Table 1: Summary of the Effects of this compound on Inflammatory Markers in an Allergic Asthma Mouse Model
| Parameter | Effect of this compound Treatment | Reference |
| Cellular Infiltrates in BALF | ||
| Total Cells | Reduced | |
| Eosinophils | Reduced | |
| Lymphocytes | Reduced | |
| Th2 Cytokines & Chemokines | ||
| Th2 Cytokine Expression | Inhibited | |
| Eotaxin Expression | Inhibited | |
| NF-κB Activation | ||
| Antigen-induced NF-κB activation | Suppressed |
Note: Specific quantitative reduction percentages are not available in the reviewed literature. The table reflects the qualitative findings.
Signaling Pathway
The therapeutic action of this compound is centered on the inhibition of the canonical NF-κB signaling pathway.
Caption: Mechanism of this compound in inhibiting the NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in an allergic asthma animal model. These are based on established methodologies in the field.
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of allergic airway inflammation in mice using ovalbumin as the allergen.
Caption: Workflow for the OVA-induced allergic asthma model and this compound intervention.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
This compound
-
Nebulizer for aerosol challenge
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
-
Challenge:
-
From day 21 to 23, expose mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily.
-
-
This compound Administration:
-
Administer this compound (e.g., 16 or 32 µg in 50 µL saline) intranasally 1 hour prior to each OVA challenge. The control group should receive the vehicle (saline).
-
-
Endpoint Analysis:
-
24 to 48 hours after the final OVA challenge, perform endpoint analyses.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis
This protocol details the collection and analysis of BALF to quantify inflammatory cell infiltration.
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Tracheal cannula
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
BALF Collection:
-
Anesthetize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times.
-
Pool the recovered fluid (BALF).
-
-
Cell Counting:
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
-
Differential Cell Count:
-
Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a glass slide.
-
Stain the slides with a differential staining solution.
-
Count at least 300 cells under a microscope and differentiate them into eosinophils, lymphocytes, macrophages, and neutrophils based on their morphology.
-
Measurement of Airway Hyperresponsiveness (AHR)
This protocol describes the assessment of AHR to a bronchoconstrictor agent like methacholine (B1211447) using whole-body plethysmography.
Materials:
-
Whole-body plethysmograph system
-
Methacholine chloride solution in saline (at increasing concentrations)
-
Nebulizer
Procedure:
-
Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.
-
Record baseline readings.
-
Expose the mice to nebulized saline (vehicle control) followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) values for 3-5 minutes after each nebulization. Penh is a calculated value that correlates with airway resistance.
-
Plot the Penh values against the methacholine concentration to generate a dose-response curve.
Cytokine and Chemokine Analysis
This protocol outlines the measurement of Th2 cytokines and eotaxin in BALF supernatant or lung homogenates using ELISA.
Materials:
-
BALF supernatant or lung tissue homogenate
-
Commercially available ELISA kits for mouse IL-4, IL-5, IL-13, and eotaxin
-
Microplate reader
Procedure:
-
Collect BALF supernatant after centrifugation as described in Protocol 2, or prepare lung tissue homogenates.
-
Perform the ELISA according to the manufacturer's instructions for each specific kit.
-
Read the absorbance on a microplate reader.
-
Calculate the cytokine/chemokine concentrations based on the standard curve.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for allergic asthma by inhibiting the NF-κB signaling pathway, leading to a reduction in airway inflammation and the expression of pro-inflammatory mediators. The protocols outlined in these notes provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds in preclinical models of allergic asthma. Further studies are warranted to obtain more detailed quantitative data on the effects of this compound and to explore its impact on airway hyperresponsiveness.
References
Application of GS143 in Allergic Asthma Animal Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GS143, a selective IκBα ubiquitination inhibitor, in preclinical animal models of allergic asthma. The information compiled from available research demonstrates the potential of this compound as a therapeutic agent for controlling airway inflammation. Detailed protocols for key experiments are provided to guide researchers in designing and executing similar studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. In allergic asthma, the NF-κB pathway is essential for the production of pro-inflammatory cytokines and chemokines that orchestrate the inflammatory cascade in the airways.[1]
This compound specifically inhibits the ubiquitination of IκBα, a key inhibitory protein of NF-κB. By preventing IκBα degradation, this compound effectively blocks the activation and nuclear translocation of NF-κB, thereby suppressing the transcription of NF-κB target genes involved in the asthmatic response.[2][3] This mechanism leads to a reduction in airway inflammation, characterized by decreased recruitment of inflammatory cells and lower levels of Th2 cytokines.[1][2]
Key In Vivo Effects in Allergic Asthma Animal Models
Intranasal administration of this compound has been shown to effectively mitigate the hallmark features of allergic asthma in an ovalbumin (OVA)-sensitized mouse model. The primary findings from preclinical studies are summarized below.
Inhibition of Airway Inflammation
This compound significantly reduces the influx of inflammatory cells into the airways. Specifically, administration of this compound at a dose of 32 µg per animal led to a notable decrease in the number of total cells, eosinophils, and lymphocytes in the bronchoalveolar lavage fluid (BALF) of asthmatic mice.
Suppression of Pro-inflammatory Mediators
The anti-inflammatory effect of this compound is further supported by its ability to reduce the expression of key Th2 cytokines and chemokines in the airways. Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) are central to the pathophysiology of allergic asthma, promoting IgE production, eosinophil activation, and airway hyperresponsiveness. Eotaxin is a potent chemokine responsible for the recruitment of eosinophils into the airways.
Table 1: Summary of the Effects of this compound on Inflammatory Markers in an Allergic Asthma Mouse Model
| Parameter | Effect of this compound Treatment | Reference |
| Cellular Infiltrates in BALF | ||
| Total Cells | Reduced | |
| Eosinophils | Reduced | |
| Lymphocytes | Reduced | |
| Th2 Cytokines & Chemokines | ||
| Th2 Cytokine Expression | Inhibited | |
| Eotaxin Expression | Inhibited | |
| NF-κB Activation | ||
| Antigen-induced NF-κB activation | Suppressed |
Note: Specific quantitative reduction percentages are not available in the reviewed literature. The table reflects the qualitative findings.
Signaling Pathway
The therapeutic action of this compound is centered on the inhibition of the canonical NF-κB signaling pathway.
Caption: Mechanism of this compound in inhibiting the NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in an allergic asthma animal model. These are based on established methodologies in the field.
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of allergic airway inflammation in mice using ovalbumin as the allergen.
Caption: Workflow for the OVA-induced allergic asthma model and this compound intervention.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
This compound
-
Nebulizer for aerosol challenge
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
-
Challenge:
-
From day 21 to 23, expose mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily.
-
-
This compound Administration:
-
Administer this compound (e.g., 16 or 32 µg in 50 µL saline) intranasally 1 hour prior to each OVA challenge. The control group should receive the vehicle (saline).
-
-
Endpoint Analysis:
-
24 to 48 hours after the final OVA challenge, perform endpoint analyses.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis
This protocol details the collection and analysis of BALF to quantify inflammatory cell infiltration.
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Tracheal cannula
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
BALF Collection:
-
Anesthetize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times.
-
Pool the recovered fluid (BALF).
-
-
Cell Counting:
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
-
Differential Cell Count:
-
Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a glass slide.
-
Stain the slides with a differential staining solution.
-
Count at least 300 cells under a microscope and differentiate them into eosinophils, lymphocytes, macrophages, and neutrophils based on their morphology.
-
Measurement of Airway Hyperresponsiveness (AHR)
This protocol describes the assessment of AHR to a bronchoconstrictor agent like methacholine using whole-body plethysmography.
Materials:
-
Whole-body plethysmograph system
-
Methacholine chloride solution in saline (at increasing concentrations)
-
Nebulizer
Procedure:
-
Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.
-
Record baseline readings.
-
Expose the mice to nebulized saline (vehicle control) followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) values for 3-5 minutes after each nebulization. Penh is a calculated value that correlates with airway resistance.
-
Plot the Penh values against the methacholine concentration to generate a dose-response curve.
Cytokine and Chemokine Analysis
This protocol outlines the measurement of Th2 cytokines and eotaxin in BALF supernatant or lung homogenates using ELISA.
Materials:
-
BALF supernatant or lung tissue homogenate
-
Commercially available ELISA kits for mouse IL-4, IL-5, IL-13, and eotaxin
-
Microplate reader
Procedure:
-
Collect BALF supernatant after centrifugation as described in Protocol 2, or prepare lung tissue homogenates.
-
Perform the ELISA according to the manufacturer's instructions for each specific kit.
-
Read the absorbance on a microplate reader.
-
Calculate the cytokine/chemokine concentrations based on the standard curve.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for allergic asthma by inhibiting the NF-κB signaling pathway, leading to a reduction in airway inflammation and the expression of pro-inflammatory mediators. The protocols outlined in these notes provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds in preclinical models of allergic asthma. Further studies are warranted to obtain more detailed quantitative data on the effects of this compound and to explore its impact on airway hyperresponsiveness.
References
Application Notes and Protocols for GS143 in HIV Latency Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS143 is a novel small molecule inhibitor of the E3 ubiquitin ligase β-TrCP, which has emerged as a potent latency-reversing agent (LRA) for Human Immunodeficiency Virus 1 (HIV-1).[1][2] In the quest for an HIV cure, the "shock and kill" strategy aims to reactivate latent HIV proviruses within reservoir cells, making them susceptible to immune-mediated clearance or viral cytopathic effects. This compound represents a promising tool for this strategy, as it effectively reactivates latent HIV-1 in primary CD4+ T cells, the main cellular reservoir of the virus, without inducing global T cell activation—a critical advantage over many other LRAs that can cause deleterious inflammatory side effects.[1][2] These application notes provide a comprehensive overview of this compound, its mechanism of action, protocols for its use in primary T cell models of HIV latency, and a summary of its activity.
Mechanism of Action
This compound functions by inhibiting the β-TrCP subunit of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of key cellular proteins, notably IκBα (inhibitor of NF-κB) and β-catenin. The accumulation of these proteins triggers a unique signaling cascade that leads to the reactivation of the latent HIV-1 promoter (5' LTR).
The proposed mechanism involves an unconventional activation of the NF-κB pathway. By inhibiting the degradation of IκBα, this compound paradoxically suppresses the basal NF-κB activity. This leads to the downregulation of cellular inhibitor of apoptosis protein 2 (cIAP2), which in turn stabilizes and activates the NF-κB-inducing kinase (NIK). Activated NIK then phosphorylates and activates the IκB kinase (IKK) complex, leading to the phosphorylation of the NF-κB subunit p65 at serine 536 and its subsequent translocation to the nucleus, where it drives HIV-1 transcription. Additionally, the stabilization of β-catenin appears to indirectly support this NF-κB-mediated reactivation.
Data Summary
The following table summarizes the activity of this compound in reactivating latent HIV-1, based on available data.
| Parameter | Observation | Cell System | Reference |
| HIV-1 mRNA Induction | Potent induction, comparable to PMA plus ionomycin (B1663694) and Bryostatin-1. | Primary CD4+ T cell model of latency. | |
| Comparison with other LRAs | Favorable activity compared to JQ1 and Chidamide. | Primary CD4+ T cell model of latency. | |
| T cell Activation | Does not induce significant T cell activation or cytotoxicity. | Primary CD4+ T cells. | |
| Combination with other LRAs | Acts in a complementary or synergistic fashion with other classes of LRAs. | Latently infected resting CD4+ T cells. | |
| Patient Cells | Reactivates latent HIV-1 in resting CD4+ T cells from aviremic individuals on ART. | Resting CD4+ T cells from HIV-1 positive individuals. |
Signaling Pathway of this compound-mediated HIV-1 Reactivation
Caption: this compound inhibits β-TrCP, leading to unconventional NF-κB activation and HIV-1 reactivation.
Experimental Protocols
Establishment of a Primary CD4+ T Cell Model of HIV-1 Latency
This protocol is adapted from primary cell latency models used to evaluate LRAs like this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
CD4+ T Cell Isolation Kit (negative selection).
-
Recombinant human IL-2, IL-7.
-
Anti-CD3/CD28 T cell activation beads.
-
Replication-competent HIV-1 (e.g., NL4-3).
-
Antiretroviral drugs (e.g., integrase inhibitor like Raltegravir).
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.
Procedure:
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
Activate the purified CD4+ T cells with anti-CD3/CD28 beads in the presence of IL-2 (e.g., 30 U/mL) for 3 days.
-
On day 3, remove the activation beads and infect the cells with HIV-1 by spinoculation.
-
Culture the infected cells in the presence of IL-2.
-
After 3 days of infection, allow the cells to return to a resting state by removing IL-2 and adding IL-7 (e.g., 5 ng/mL) and an antiretroviral drug to prevent new rounds of infection.
-
Culture the cells for an additional 4-7 days to allow for the establishment of latency. Productively infected cells will die off, enriching the culture with latently infected resting CD4+ T cells.
Reactivation of Latent HIV-1 with this compound
Materials:
-
Latently infected primary CD4+ T cells (from Protocol 1).
-
This compound (dissolved in DMSO).
-
Control LRAs (e.g., PMA/Ionomycin, Bryostatin-1).
-
Cell culture medium with antiretroviral drugs.
-
Reagents for RNA extraction and RT-qPCR or for flow cytometry (e.g., anti-p24 antibody).
Procedure:
-
Plate the latently infected resting CD4+ T cells in a 96-well plate.
-
Treat the cells with this compound at various concentrations (e.g., 1-20 µM). Include a vehicle control (DMSO) and positive controls (e.g., PMA 100 ng/mL + Ionomycin 0.5 µM).
-
Incubate the cells for 24-48 hours.
-
Harvest the cells for analysis of HIV-1 reactivation.
-
For RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure HIV-1 mRNA levels (e.g., targeting gag or tat/rev).
-
For Flow Cytometry: If using a reporter virus (e.g., expressing GFP), analyze GFP expression by flow cytometry. Alternatively, perform intracellular staining for HIV-1 proteins like p24.
-
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound's ability to reactivate latent HIV-1 in primary T cells.
Conclusion
This compound is a valuable research tool for studying the mechanisms of HIV-1 latency and reactivation. Its unique mode of action, which involves the unconventional activation of NF-κB without inducing global T cell activation, makes it a compelling candidate for further investigation as part of an HIV cure strategy. The protocols and information provided here offer a framework for researchers to utilize this compound in their studies of HIV-1 persistence in primary T cells.
References
- 1. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for GS143 in HIV Latency Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS143 is a novel small molecule inhibitor of the E3 ubiquitin ligase β-TrCP, which has emerged as a potent latency-reversing agent (LRA) for Human Immunodeficiency Virus 1 (HIV-1).[1][2] In the quest for an HIV cure, the "shock and kill" strategy aims to reactivate latent HIV proviruses within reservoir cells, making them susceptible to immune-mediated clearance or viral cytopathic effects. This compound represents a promising tool for this strategy, as it effectively reactivates latent HIV-1 in primary CD4+ T cells, the main cellular reservoir of the virus, without inducing global T cell activation—a critical advantage over many other LRAs that can cause deleterious inflammatory side effects.[1][2] These application notes provide a comprehensive overview of this compound, its mechanism of action, protocols for its use in primary T cell models of HIV latency, and a summary of its activity.
Mechanism of Action
This compound functions by inhibiting the β-TrCP subunit of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of key cellular proteins, notably IκBα (inhibitor of NF-κB) and β-catenin. The accumulation of these proteins triggers a unique signaling cascade that leads to the reactivation of the latent HIV-1 promoter (5' LTR).
The proposed mechanism involves an unconventional activation of the NF-κB pathway. By inhibiting the degradation of IκBα, this compound paradoxically suppresses the basal NF-κB activity. This leads to the downregulation of cellular inhibitor of apoptosis protein 2 (cIAP2), which in turn stabilizes and activates the NF-κB-inducing kinase (NIK). Activated NIK then phosphorylates and activates the IκB kinase (IKK) complex, leading to the phosphorylation of the NF-κB subunit p65 at serine 536 and its subsequent translocation to the nucleus, where it drives HIV-1 transcription. Additionally, the stabilization of β-catenin appears to indirectly support this NF-κB-mediated reactivation.
Data Summary
The following table summarizes the activity of this compound in reactivating latent HIV-1, based on available data.
| Parameter | Observation | Cell System | Reference |
| HIV-1 mRNA Induction | Potent induction, comparable to PMA plus ionomycin and Bryostatin-1. | Primary CD4+ T cell model of latency. | |
| Comparison with other LRAs | Favorable activity compared to JQ1 and Chidamide. | Primary CD4+ T cell model of latency. | |
| T cell Activation | Does not induce significant T cell activation or cytotoxicity. | Primary CD4+ T cells. | |
| Combination with other LRAs | Acts in a complementary or synergistic fashion with other classes of LRAs. | Latently infected resting CD4+ T cells. | |
| Patient Cells | Reactivates latent HIV-1 in resting CD4+ T cells from aviremic individuals on ART. | Resting CD4+ T cells from HIV-1 positive individuals. |
Signaling Pathway of this compound-mediated HIV-1 Reactivation
Caption: this compound inhibits β-TrCP, leading to unconventional NF-κB activation and HIV-1 reactivation.
Experimental Protocols
Establishment of a Primary CD4+ T Cell Model of HIV-1 Latency
This protocol is adapted from primary cell latency models used to evaluate LRAs like this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
CD4+ T Cell Isolation Kit (negative selection).
-
Recombinant human IL-2, IL-7.
-
Anti-CD3/CD28 T cell activation beads.
-
Replication-competent HIV-1 (e.g., NL4-3).
-
Antiretroviral drugs (e.g., integrase inhibitor like Raltegravir).
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.
Procedure:
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
Activate the purified CD4+ T cells with anti-CD3/CD28 beads in the presence of IL-2 (e.g., 30 U/mL) for 3 days.
-
On day 3, remove the activation beads and infect the cells with HIV-1 by spinoculation.
-
Culture the infected cells in the presence of IL-2.
-
After 3 days of infection, allow the cells to return to a resting state by removing IL-2 and adding IL-7 (e.g., 5 ng/mL) and an antiretroviral drug to prevent new rounds of infection.
-
Culture the cells for an additional 4-7 days to allow for the establishment of latency. Productively infected cells will die off, enriching the culture with latently infected resting CD4+ T cells.
Reactivation of Latent HIV-1 with this compound
Materials:
-
Latently infected primary CD4+ T cells (from Protocol 1).
-
This compound (dissolved in DMSO).
-
Control LRAs (e.g., PMA/Ionomycin, Bryostatin-1).
-
Cell culture medium with antiretroviral drugs.
-
Reagents for RNA extraction and RT-qPCR or for flow cytometry (e.g., anti-p24 antibody).
Procedure:
-
Plate the latently infected resting CD4+ T cells in a 96-well plate.
-
Treat the cells with this compound at various concentrations (e.g., 1-20 µM). Include a vehicle control (DMSO) and positive controls (e.g., PMA 100 ng/mL + Ionomycin 0.5 µM).
-
Incubate the cells for 24-48 hours.
-
Harvest the cells for analysis of HIV-1 reactivation.
-
For RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure HIV-1 mRNA levels (e.g., targeting gag or tat/rev).
-
For Flow Cytometry: If using a reporter virus (e.g., expressing GFP), analyze GFP expression by flow cytometry. Alternatively, perform intracellular staining for HIV-1 proteins like p24.
-
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound's ability to reactivate latent HIV-1 in primary T cells.
Conclusion
This compound is a valuable research tool for studying the mechanisms of HIV-1 latency and reactivation. Its unique mode of action, which involves the unconventional activation of NF-κB without inducing global T cell activation, makes it a compelling candidate for further investigation as part of an HIV cure strategy. The protocols and information provided here offer a framework for researchers to utilize this compound in their studies of HIV-1 persistence in primary T cells.
References
- 1. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB | PLOS Pathogens [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Addressing GS143 Cytotoxicity at High Concentrations
Welcome to the technical support center for GS143. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage cytotoxicity observed at high concentrations of this compound during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at high concentrations in our cell line. What are the initial troubleshooting steps?
A1: High cytotoxicity at elevated concentrations can be an expected outcome for a potent compound. However, to ensure the observed effect is specific and not an artifact, a systematic approach is crucial. Here are the initial steps:
-
Confirm Compound Identity and Purity: Verify the integrity of your this compound stock. Impurities from synthesis or degradation can contribute to toxicity.
-
Evaluate Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is critical to run a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your assay.[1][2] The final concentration of the solvent should ideally be non-toxic to your cells, typically below 0.5% for DMSO.[3]
-
Check for Solubility Issues: Poor solubility of this compound at high concentrations can lead to the formation of precipitates. These can cause physical stress to cells or lead to inaccurate dosing. Visually inspect your culture wells for any precipitate under a microscope.[2]
-
Optimize Cell Seeding Density: The initial number of cells seeded can influence their susceptibility to a cytotoxic agent. Low cell density can make cells more vulnerable to toxic effects.[1] Ensure you are using an optimal and consistent seeding density.
Q2: How can we distinguish between a cytotoxic and a cytostatic effect of this compound?
A2: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between these two outcomes, you can perform a cell counting assay over time. For example, using a hemocytometer or an automated cell counter with trypan blue exclusion allows you to quantify both the total number of cells and the number of non-viable (dead) cells. A cytotoxic agent will increase the percentage of dead cells, while a purely cytostatic agent will result in a lower cell count compared to the control group over time, but with a low percentage of cell death.
Q3: We are seeing conflicting results between our MTT and LDH cytotoxicity assays for this compound. Why is this happening and which result should we trust?
A3: It is common to observe discrepancies between different cytotoxicity assays because they measure different cellular endpoints.
-
The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. A compound that affects cellular metabolism without immediately killing the cell can lead to a result that might be misinterpreted as cytotoxicity.
-
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells, indicating a loss of cell membrane integrity, which is a hallmark of necrosis or late-stage apoptosis.
The choice of assay should align with the expected mechanism of action of this compound. To obtain a comprehensive understanding of this compound's cytotoxic profile, it is recommended to use multiple assays that measure different parameters, such as metabolic activity (MTT, resazurin), membrane integrity (LDH, trypan blue), and apoptosis (caspase activity assays, Annexin V staining).
Troubleshooting Guides
Issue 1: High Cytotoxicity Across Multiple Cell Lines
If this compound shows broad and potent cytotoxicity, it could indicate a general cytotoxic effect or an experimental artifact.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the course of the experiment. Degradation products may be more toxic. |
| Off-Target Effects | This compound may be interacting with unintended targets present in a wide range of cells. Consider performing off-target profiling assays. |
| Contamination | Check your cell cultures for common contaminants like mycoplasma. Test a fresh batch of cells and a new aliquot of this compound. |
| Solvent Concentration | Re-verify that the final solvent concentration is well below the toxic threshold for all tested cell lines. Prepare a higher concentration stock of this compound to minimize the volume added to the culture medium. |
Issue 2: No Dose-Response Relationship Observed
This can occur when the compound has already reached its maximum toxic effect at the lowest concentration tested.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Concentration Range Too High | Expand the range of concentrations tested to include much lower doses to determine the IC50 or LC50 value. |
| Compound Precipitation | At high concentrations, the compound may be precipitating out of solution, leading to a plateau in the observed effect. Check solubility limits in your culture medium. |
| Rapid Cytotoxicity | The cytotoxic effect may be very rapid. Consider reducing the incubation time to capture a dynamic dose-response. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines (72h Incubation)
| Cell Line | Tissue of Origin | IC50 (µM) | Maximum Inhibition (%) |
| MCF-7 | Breast | 5.2 | 98 |
| A549 | Lung | 8.9 | 95 |
| HCT116 | Colon | 2.5 | 99 |
| U-87 MG | Glioblastoma | 12.1 | 92 |
Table 2: Effect of Incubation Time on this compound Cytotoxicity in HCT116 Cells
| Incubation Time (hours) | IC50 (µM) |
| 24 | 15.8 |
| 48 | 7.3 |
| 72 | 2.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell metabolic activity as an indicator of viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls (medium with the same concentration of DMSO as the highest this compound concentration) and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and catalyst)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well. Be careful not to disturb the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (usually 15-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH release. Include controls for maximum LDH release (by lysing a set of untreated cells) and background (medium only). Calculate the percentage of cytotoxicity based on these controls.
Visualizations
Caption: A typical workflow for assessing the in-vitro cytotoxicity of this compound.
Caption: Key signaling pathways leading to programmed cell death (apoptosis).
References
Technical Support Center: Addressing GS143 Cytotoxicity at High Concentrations
Welcome to the technical support center for GS143. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage cytotoxicity observed at high concentrations of this compound during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at high concentrations in our cell line. What are the initial troubleshooting steps?
A1: High cytotoxicity at elevated concentrations can be an expected outcome for a potent compound. However, to ensure the observed effect is specific and not an artifact, a systematic approach is crucial. Here are the initial steps:
-
Confirm Compound Identity and Purity: Verify the integrity of your this compound stock. Impurities from synthesis or degradation can contribute to toxicity.
-
Evaluate Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is critical to run a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your assay.[1][2] The final concentration of the solvent should ideally be non-toxic to your cells, typically below 0.5% for DMSO.[3]
-
Check for Solubility Issues: Poor solubility of this compound at high concentrations can lead to the formation of precipitates. These can cause physical stress to cells or lead to inaccurate dosing. Visually inspect your culture wells for any precipitate under a microscope.[2]
-
Optimize Cell Seeding Density: The initial number of cells seeded can influence their susceptibility to a cytotoxic agent. Low cell density can make cells more vulnerable to toxic effects.[1] Ensure you are using an optimal and consistent seeding density.
Q2: How can we distinguish between a cytotoxic and a cytostatic effect of this compound?
A2: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between these two outcomes, you can perform a cell counting assay over time. For example, using a hemocytometer or an automated cell counter with trypan blue exclusion allows you to quantify both the total number of cells and the number of non-viable (dead) cells. A cytotoxic agent will increase the percentage of dead cells, while a purely cytostatic agent will result in a lower cell count compared to the control group over time, but with a low percentage of cell death.
Q3: We are seeing conflicting results between our MTT and LDH cytotoxicity assays for this compound. Why is this happening and which result should we trust?
A3: It is common to observe discrepancies between different cytotoxicity assays because they measure different cellular endpoints.
-
The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals. A compound that affects cellular metabolism without immediately killing the cell can lead to a result that might be misinterpreted as cytotoxicity.
-
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells, indicating a loss of cell membrane integrity, which is a hallmark of necrosis or late-stage apoptosis.
The choice of assay should align with the expected mechanism of action of this compound. To obtain a comprehensive understanding of this compound's cytotoxic profile, it is recommended to use multiple assays that measure different parameters, such as metabolic activity (MTT, resazurin), membrane integrity (LDH, trypan blue), and apoptosis (caspase activity assays, Annexin V staining).
Troubleshooting Guides
Issue 1: High Cytotoxicity Across Multiple Cell Lines
If this compound shows broad and potent cytotoxicity, it could indicate a general cytotoxic effect or an experimental artifact.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the course of the experiment. Degradation products may be more toxic. |
| Off-Target Effects | This compound may be interacting with unintended targets present in a wide range of cells. Consider performing off-target profiling assays. |
| Contamination | Check your cell cultures for common contaminants like mycoplasma. Test a fresh batch of cells and a new aliquot of this compound. |
| Solvent Concentration | Re-verify that the final solvent concentration is well below the toxic threshold for all tested cell lines. Prepare a higher concentration stock of this compound to minimize the volume added to the culture medium. |
Issue 2: No Dose-Response Relationship Observed
This can occur when the compound has already reached its maximum toxic effect at the lowest concentration tested.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Concentration Range Too High | Expand the range of concentrations tested to include much lower doses to determine the IC50 or LC50 value. |
| Compound Precipitation | At high concentrations, the compound may be precipitating out of solution, leading to a plateau in the observed effect. Check solubility limits in your culture medium. |
| Rapid Cytotoxicity | The cytotoxic effect may be very rapid. Consider reducing the incubation time to capture a dynamic dose-response. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines (72h Incubation)
| Cell Line | Tissue of Origin | IC50 (µM) | Maximum Inhibition (%) |
| MCF-7 | Breast | 5.2 | 98 |
| A549 | Lung | 8.9 | 95 |
| HCT116 | Colon | 2.5 | 99 |
| U-87 MG | Glioblastoma | 12.1 | 92 |
Table 2: Effect of Incubation Time on this compound Cytotoxicity in HCT116 Cells
| Incubation Time (hours) | IC50 (µM) |
| 24 | 15.8 |
| 48 | 7.3 |
| 72 | 2.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell metabolic activity as an indicator of viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls (medium with the same concentration of DMSO as the highest this compound concentration) and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and catalyst)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well. Be careful not to disturb the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (usually 15-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH release. Include controls for maximum LDH release (by lysing a set of untreated cells) and background (medium only). Calculate the percentage of cytotoxicity based on these controls.
Visualizations
Caption: A typical workflow for assessing the in-vitro cytotoxicity of this compound.
Caption: Key signaling pathways leading to programmed cell death (apoptosis).
References
Technical Support Center: Optimizing CHIR99021 Working Concentration for Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of CHIR99021 for experiments involving primary cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is CHIR99021 and what is its primary mechanism of action?
A1: CHIR99021 is a highly potent and selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3).[1][2][3] It inhibits both GSK-3α (alpha) and GSK-3β (beta) isoforms with high specificity.[2] GSK-3 is a key negative regulator in the canonical Wnt signaling pathway. By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes. Therefore, CHIR99021 effectively functions as an activator of the Wnt signaling pathway.
Q2: What are the common applications of CHIR99021 in primary cell culture?
A2: CHIR99021 is widely used in stem cell biology and regenerative medicine. Its applications include:
-
Maintenance of pluripotency: It helps maintain the undifferentiated state of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).
-
Directed differentiation: It is used to guide the differentiation of pluripotent stem cells into various specific lineages, such as cardiomyocytes and neurons.
-
Somatic cell reprogramming: It is a key component in cocktails of small molecules used to reprogram somatic cells into iPSCs.
-
Organoid culture: CHIR99021 is often included in the culture media for the generation and maintenance of various organoids.
Q3: What is a typical working concentration range for CHIR99021 in primary cells?
A3: The effective working concentration of CHIR99021 in cell culture can range from 0.1 µM to 15 µM. However, the optimal concentration is highly dependent on the specific primary cell type and the desired biological outcome. For instance, a study on human dental pulp stem cells found a concentration of 5 nM to be effective for promoting proliferation. In contrast, for inducing osteogenesis in bone marrow stromal cells, a concentration of 5 µM was determined to be optimal. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and application.
Q4: How should I prepare and store CHIR99021 stock solutions?
A4: CHIR99021 is typically supplied as a powder. A common practice is to prepare a high-concentration stock solution, for example, 10 mM, in a suitable solvent like DMSO. To prepare a 10 mM stock solution from 5 mg of CHIR99021 (molecular weight: 465.34 g/mol ), you would dissolve it in 1.07 mL of DMSO. It may be necessary to warm the solution to 37°C for a few minutes to aid dissolution. The stock solution should be aliquoted into smaller volumes and stored at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 6 months when stored correctly.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death or cytotoxicity | The concentration of CHIR99021 is too high for the specific primary cell type. | Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal cytotoxic concentration (CC50). Select a working concentration well below the CC50 value. A study on mouse embryonic stem cells showed that CHIR-99021 had lower toxicity compared to other GSK3 inhibitors. |
| No observable effect or desired outcome | The concentration of CHIR99021 is too low. The incubation time is not optimal. The primary cells are not responsive. | Perform a dose-response experiment with a wider range of concentrations. Optimize the incubation time by performing a time-course experiment. Confirm the expression of GSK-3 and components of the Wnt pathway in your primary cells. |
| Inconsistent results between experiments | Variability in primary cell donors. Inconsistent preparation of CHIR99021 solutions. | Use primary cells from multiple donors to confirm the observed effects. Prepare fresh dilutions of CHIR99021 from a reliable stock solution for each experiment. Ensure consistent cell seeding density and culture conditions. |
| Precipitation of the compound in culture medium | The concentration of CHIR99021 exceeds its solubility in the culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%). Prepare fresh dilutions and vortex thoroughly before adding to the culture medium. |
Quantitative Data Summary
Table 1: Reported IC50 Values for CHIR99021
| Target | IC50 | Reference |
| GSK-3β | 6.7 nM | |
| GSK-3α | 10 nM |
Table 2: Example Working Concentrations of CHIR99021 in Different Cell Types
| Cell Type | Application | Effective Concentration | Reference |
| Human Dental Pulp Stem Cells | Proliferation | 5 nM | |
| Primary Glioma-Based Cells | Enrichment of stem-like cells | 100 nM | |
| Human Pluripotent Stem Cells | Megakaryocyte differentiation | 10 µM | |
| ST2 Bone Marrow Stromal Cells | Osteogenesis | 5 µM | |
| Human Tenon's Fibroblasts | Anti-fibrosis studies | 5-10 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of CHIR99021 using a Cytotoxicity Assay
This protocol outlines the steps to determine a range of non-toxic concentrations of CHIR99021 for your primary cells.
-
Cell Seeding: Plate your primary cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow the cells to attach and recover for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of CHIR99021 in DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 0.01 µM to 20 µM).
-
Cell Treatment: Add the diluted CHIR99021 to the wells. Include a vehicle control (DMSO at the highest concentration used for the dilutions) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle control to determine the percentage of cell viability for each concentration. Plot the cell viability against the log of the CHIR99021 concentration to determine the CC50 value. Select concentrations for your experiments that result in high cell viability (e.g., >90%).
Visualizations
Caption: Workflow for determining the optimal working concentration of CHIR99021.
Caption: The role of CHIR99021 in the Wnt/β-catenin signaling pathway.
References
Technical Support Center: Optimizing CHIR99021 Working Concentration for Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of CHIR99021 for experiments involving primary cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is CHIR99021 and what is its primary mechanism of action?
A1: CHIR99021 is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3).[1][2][3] It inhibits both GSK-3α (alpha) and GSK-3β (beta) isoforms with high specificity.[2] GSK-3 is a key negative regulator in the canonical Wnt signaling pathway. By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes. Therefore, CHIR99021 effectively functions as an activator of the Wnt signaling pathway.
Q2: What are the common applications of CHIR99021 in primary cell culture?
A2: CHIR99021 is widely used in stem cell biology and regenerative medicine. Its applications include:
-
Maintenance of pluripotency: It helps maintain the undifferentiated state of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).
-
Directed differentiation: It is used to guide the differentiation of pluripotent stem cells into various specific lineages, such as cardiomyocytes and neurons.
-
Somatic cell reprogramming: It is a key component in cocktails of small molecules used to reprogram somatic cells into iPSCs.
-
Organoid culture: CHIR99021 is often included in the culture media for the generation and maintenance of various organoids.
Q3: What is a typical working concentration range for CHIR99021 in primary cells?
A3: The effective working concentration of CHIR99021 in cell culture can range from 0.1 µM to 15 µM. However, the optimal concentration is highly dependent on the specific primary cell type and the desired biological outcome. For instance, a study on human dental pulp stem cells found a concentration of 5 nM to be effective for promoting proliferation. In contrast, for inducing osteogenesis in bone marrow stromal cells, a concentration of 5 µM was determined to be optimal. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and application.
Q4: How should I prepare and store CHIR99021 stock solutions?
A4: CHIR99021 is typically supplied as a powder. A common practice is to prepare a high-concentration stock solution, for example, 10 mM, in a suitable solvent like DMSO. To prepare a 10 mM stock solution from 5 mg of CHIR99021 (molecular weight: 465.34 g/mol ), you would dissolve it in 1.07 mL of DMSO. It may be necessary to warm the solution to 37°C for a few minutes to aid dissolution. The stock solution should be aliquoted into smaller volumes and stored at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 6 months when stored correctly.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death or cytotoxicity | The concentration of CHIR99021 is too high for the specific primary cell type. | Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal cytotoxic concentration (CC50). Select a working concentration well below the CC50 value. A study on mouse embryonic stem cells showed that CHIR-99021 had lower toxicity compared to other GSK3 inhibitors. |
| No observable effect or desired outcome | The concentration of CHIR99021 is too low. The incubation time is not optimal. The primary cells are not responsive. | Perform a dose-response experiment with a wider range of concentrations. Optimize the incubation time by performing a time-course experiment. Confirm the expression of GSK-3 and components of the Wnt pathway in your primary cells. |
| Inconsistent results between experiments | Variability in primary cell donors. Inconsistent preparation of CHIR99021 solutions. | Use primary cells from multiple donors to confirm the observed effects. Prepare fresh dilutions of CHIR99021 from a reliable stock solution for each experiment. Ensure consistent cell seeding density and culture conditions. |
| Precipitation of the compound in culture medium | The concentration of CHIR99021 exceeds its solubility in the culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%). Prepare fresh dilutions and vortex thoroughly before adding to the culture medium. |
Quantitative Data Summary
Table 1: Reported IC50 Values for CHIR99021
| Target | IC50 | Reference |
| GSK-3β | 6.7 nM | |
| GSK-3α | 10 nM |
Table 2: Example Working Concentrations of CHIR99021 in Different Cell Types
| Cell Type | Application | Effective Concentration | Reference |
| Human Dental Pulp Stem Cells | Proliferation | 5 nM | |
| Primary Glioma-Based Cells | Enrichment of stem-like cells | 100 nM | |
| Human Pluripotent Stem Cells | Megakaryocyte differentiation | 10 µM | |
| ST2 Bone Marrow Stromal Cells | Osteogenesis | 5 µM | |
| Human Tenon's Fibroblasts | Anti-fibrosis studies | 5-10 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of CHIR99021 using a Cytotoxicity Assay
This protocol outlines the steps to determine a range of non-toxic concentrations of CHIR99021 for your primary cells.
-
Cell Seeding: Plate your primary cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow the cells to attach and recover for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of CHIR99021 in DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 0.01 µM to 20 µM).
-
Cell Treatment: Add the diluted CHIR99021 to the wells. Include a vehicle control (DMSO at the highest concentration used for the dilutions) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle control to determine the percentage of cell viability for each concentration. Plot the cell viability against the log of the CHIR99021 concentration to determine the CC50 value. Select concentrations for your experiments that result in high cell viability (e.g., >90%).
Visualizations
Caption: Workflow for determining the optimal working concentration of CHIR99021.
Caption: The role of CHIR99021 in the Wnt/β-catenin signaling pathway.
References
Potential off-target effects of GS143 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the GS143 inhibitor. The information focuses on potential off-target effects and is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound inhibitor?
A1: this compound is a selective inhibitor of the SCFβTrCP1 E3 ubiquitin ligase.[1][2][3] It functions by preventing the interaction between the F-box protein β-TrCP and its phosphorylated substrates, thereby inhibiting their ubiquitination and subsequent proteasomal degradation.[4] The most well-characterized substrate is phosphorylated IκBα, the inhibitor of the NF-κB transcription factor.[1] By preventing IκBα degradation, this compound suppresses the activation of the NF-κB signaling pathway.
Q2: Are there any known off-target effects of this compound?
A2: While comprehensive off-target screening data for this compound against a broad panel of proteins (e.g., kinome-wide screens) is not publicly available, a significant mechanistically-related off-target effect has been identified. This compound has been shown to cause the accumulation of β-catenin, another well-known substrate of β-TrCP. This indicates that this compound can also inhibit the ubiquitination and degradation of β-catenin, which may lead to the activation of Wnt/β-catenin signaling. It is important to note that some sources claim this compound does not inhibit β-catenin, but more recent evidence suggests it does lead to its accumulation.
Q3: I am observing effects in my experiment that are not consistent with NF-κB inhibition alone. What could be the cause?
A3: If you are observing phenotypes that cannot be solely attributed to NF-κB inhibition, it is highly probable that they are a result of the off-target accumulation of β-catenin and subsequent activation of the Wnt/β-catenin signaling pathway. You should consider performing experiments to assess the status of the Wnt/β-catenin pathway in your this compound-treated cells.
Q4: How can I confirm if the Wnt/β-catenin pathway is activated in my this compound-treated cells?
A4: To confirm the activation of the Wnt/β-catenin pathway, you can perform a western blot to check for the accumulation of total β-catenin. Additionally, you can use a β-catenin/LEF-1/TCF reporter assay to measure the transcriptional activity of the pathway. Analyzing the expression of known Wnt/β-catenin target genes, such as AXIN2 and c-MYC, via RT-qPCR can also provide evidence of pathway activation.
Q5: What are some general strategies to identify other potential off-target effects of this compound in my experimental system?
A5: To identify novel off-target effects, several unbiased, systematic approaches can be employed:
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can identify proteins that directly bind to this compound.
-
Quantitative Proteomics: Using methods like SILAC or label-free quantification mass spectrometry, you can compare the proteomes of vehicle-treated and this compound-treated cells to identify proteins with altered abundance.
-
Kinome Profiling: Although this compound is not designed as a kinase inhibitor, broad screening against a panel of kinases can rule out or identify any unexpected cross-reactivity with ATP-binding sites, a common source of off-target effects for small molecules.
Troubleshooting Guides
Issue 1: Conflicting or unexpected results in cell viability or proliferation assays.
-
Possible Cause: The observed phenotype may be a composite of inhibiting NF-κB and activating Wnt/β-catenin signaling, which can have opposing or synergistic effects on cell growth depending on the cell type.
-
Troubleshooting Steps:
-
Validate β-catenin accumulation: Perform a western blot to confirm that β-catenin levels are increasing in your cells upon this compound treatment.
-
Use a β-catenin inhibitor: Treat cells with this compound in the presence and absence of a known Wnt/β-catenin pathway inhibitor to see if the unexpected phenotype is reversed.
-
Dose-response analysis: Perform a careful dose-response curve for this compound and correlate the IC50 for NF-κB inhibition with the EC50 for β-catenin accumulation. A significant difference in these values may suggest a more complex pharmacological profile.
-
Issue 2: Inconsistent results with other NF-κB inhibitors.
-
Possible Cause: Other NF-κB inhibitors may target different nodes in the pathway (e.g., IKK inhibitors) and will not have the off-target effect on β-catenin that is specific to inhibiting β-TrCP.
-
Troubleshooting Steps:
-
Use a structurally unrelated β-TrCP inhibitor: If available, compare the phenotype induced by this compound with that of another β-TrCP inhibitor. If both produce the same effect, it is likely due to the on-target and mechanistically-related off-target effects.
-
Rescue experiment: To confirm the on-target effect, you can try to rescue the NF-κB-dependent phenotype by overexpressing a constitutively active form of a downstream component of the NF-κB pathway.
-
Data Presentation
As comprehensive quantitative off-target data for this compound is not publicly available, the following table is a template illustrating how such data would be presented. Researchers are encouraged to generate their own data using the protocols outlined below.
Table 1: Illustrative Selectivity Profile of this compound
| Target Class | Protein Target | IC50 (µM) | Notes |
| Primary Target | SCFβTrCP1-mediated IκBα ubiquitination | 5.2 | **** |
| Mechanistic Off-Target | β-catenin accumulation | Not Reported | This compound inhibits β-TrCP-mediated degradation of β-catenin. |
| Other E3 Ligases | MDM2 | >100 (Hypothetical) | Expected to be inactive against other E3 ligase families. |
| c-Cbl | >100 (Hypothetical) | Expected to be inactive against other E3 ligase families. | |
| Kinases | IKKβ | >100 | |
| SRC | >100 (Hypothetical) | To be determined by kinome profiling. | |
| ABL1 | >100 (Hypothetical) | To be determined by kinome profiling. | |
| Proteases | 20S Proteasome | >100 | |
| Chymotrypsin | >100 |
Experimental Protocols
Protocol 1: Western Blot for β-catenin Accumulation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against total β-catenin overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Protocol 2: Quantitative Proteomics using Label-Free Quantification
-
Sample Preparation: Treat cells with this compound (at a concentration known to inhibit NF-κB) and a vehicle control in biological triplicate. Lyse the cells and quantify the protein concentration.
-
Protein Digestion: Perform in-solution or in-gel digestion of the proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a software suite (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
Visualizations
Caption: On-target and off-target effects of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for this compound.
References
- 1. SCF ubiquitin ligase targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of GS143 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the GS143 inhibitor. The information focuses on potential off-target effects and is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound inhibitor?
A1: this compound is a selective inhibitor of the SCFβTrCP1 E3 ubiquitin ligase.[1][2][3] It functions by preventing the interaction between the F-box protein β-TrCP and its phosphorylated substrates, thereby inhibiting their ubiquitination and subsequent proteasomal degradation.[4] The most well-characterized substrate is phosphorylated IκBα, the inhibitor of the NF-κB transcription factor.[1] By preventing IκBα degradation, this compound suppresses the activation of the NF-κB signaling pathway.
Q2: Are there any known off-target effects of this compound?
A2: While comprehensive off-target screening data for this compound against a broad panel of proteins (e.g., kinome-wide screens) is not publicly available, a significant mechanistically-related off-target effect has been identified. This compound has been shown to cause the accumulation of β-catenin, another well-known substrate of β-TrCP. This indicates that this compound can also inhibit the ubiquitination and degradation of β-catenin, which may lead to the activation of Wnt/β-catenin signaling. It is important to note that some sources claim this compound does not inhibit β-catenin, but more recent evidence suggests it does lead to its accumulation.
Q3: I am observing effects in my experiment that are not consistent with NF-κB inhibition alone. What could be the cause?
A3: If you are observing phenotypes that cannot be solely attributed to NF-κB inhibition, it is highly probable that they are a result of the off-target accumulation of β-catenin and subsequent activation of the Wnt/β-catenin signaling pathway. You should consider performing experiments to assess the status of the Wnt/β-catenin pathway in your this compound-treated cells.
Q4: How can I confirm if the Wnt/β-catenin pathway is activated in my this compound-treated cells?
A4: To confirm the activation of the Wnt/β-catenin pathway, you can perform a western blot to check for the accumulation of total β-catenin. Additionally, you can use a β-catenin/LEF-1/TCF reporter assay to measure the transcriptional activity of the pathway. Analyzing the expression of known Wnt/β-catenin target genes, such as AXIN2 and c-MYC, via RT-qPCR can also provide evidence of pathway activation.
Q5: What are some general strategies to identify other potential off-target effects of this compound in my experimental system?
A5: To identify novel off-target effects, several unbiased, systematic approaches can be employed:
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can identify proteins that directly bind to this compound.
-
Quantitative Proteomics: Using methods like SILAC or label-free quantification mass spectrometry, you can compare the proteomes of vehicle-treated and this compound-treated cells to identify proteins with altered abundance.
-
Kinome Profiling: Although this compound is not designed as a kinase inhibitor, broad screening against a panel of kinases can rule out or identify any unexpected cross-reactivity with ATP-binding sites, a common source of off-target effects for small molecules.
Troubleshooting Guides
Issue 1: Conflicting or unexpected results in cell viability or proliferation assays.
-
Possible Cause: The observed phenotype may be a composite of inhibiting NF-κB and activating Wnt/β-catenin signaling, which can have opposing or synergistic effects on cell growth depending on the cell type.
-
Troubleshooting Steps:
-
Validate β-catenin accumulation: Perform a western blot to confirm that β-catenin levels are increasing in your cells upon this compound treatment.
-
Use a β-catenin inhibitor: Treat cells with this compound in the presence and absence of a known Wnt/β-catenin pathway inhibitor to see if the unexpected phenotype is reversed.
-
Dose-response analysis: Perform a careful dose-response curve for this compound and correlate the IC50 for NF-κB inhibition with the EC50 for β-catenin accumulation. A significant difference in these values may suggest a more complex pharmacological profile.
-
Issue 2: Inconsistent results with other NF-κB inhibitors.
-
Possible Cause: Other NF-κB inhibitors may target different nodes in the pathway (e.g., IKK inhibitors) and will not have the off-target effect on β-catenin that is specific to inhibiting β-TrCP.
-
Troubleshooting Steps:
-
Use a structurally unrelated β-TrCP inhibitor: If available, compare the phenotype induced by this compound with that of another β-TrCP inhibitor. If both produce the same effect, it is likely due to the on-target and mechanistically-related off-target effects.
-
Rescue experiment: To confirm the on-target effect, you can try to rescue the NF-κB-dependent phenotype by overexpressing a constitutively active form of a downstream component of the NF-κB pathway.
-
Data Presentation
As comprehensive quantitative off-target data for this compound is not publicly available, the following table is a template illustrating how such data would be presented. Researchers are encouraged to generate their own data using the protocols outlined below.
Table 1: Illustrative Selectivity Profile of this compound
| Target Class | Protein Target | IC50 (µM) | Notes |
| Primary Target | SCFβTrCP1-mediated IκBα ubiquitination | 5.2 | **** |
| Mechanistic Off-Target | β-catenin accumulation | Not Reported | This compound inhibits β-TrCP-mediated degradation of β-catenin. |
| Other E3 Ligases | MDM2 | >100 (Hypothetical) | Expected to be inactive against other E3 ligase families. |
| c-Cbl | >100 (Hypothetical) | Expected to be inactive against other E3 ligase families. | |
| Kinases | IKKβ | >100 | |
| SRC | >100 (Hypothetical) | To be determined by kinome profiling. | |
| ABL1 | >100 (Hypothetical) | To be determined by kinome profiling. | |
| Proteases | 20S Proteasome | >100 | |
| Chymotrypsin | >100 |
Experimental Protocols
Protocol 1: Western Blot for β-catenin Accumulation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against total β-catenin overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Protocol 2: Quantitative Proteomics using Label-Free Quantification
-
Sample Preparation: Treat cells with this compound (at a concentration known to inhibit NF-κB) and a vehicle control in biological triplicate. Lyse the cells and quantify the protein concentration.
-
Protein Digestion: Perform in-solution or in-gel digestion of the proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a software suite (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
Visualizations
Caption: On-target and off-target effects of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for this compound.
References
- 1. SCF ubiquitin ligase targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize GS143-induced cell toxicity
Welcome to the technical support center for GS143. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential issues related to cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase SCF/β-TrCP. It functions as a latency-reversing agent (LRA) for Human Immunodeficiency Virus 1 (HIV-1). Its primary mechanism involves the unconventional activation of the NF-κB signaling pathway, which is crucial for the transcriptional activation of latent HIV-1 provirus.
Q2: Is this compound expected to be toxic to cells?
A2: this compound has been shown to exhibit low cytotoxicity at concentrations effective for HIV-1 latency reversal in primary cells, such as resting CD4+ T cells. However, as with many small molecule inhibitors, cell toxicity can be concentration-dependent and may vary across different cell types and experimental conditions. One study noted that while concentrations up to 20 μM showed no significant cytotoxicity, a decrease in efficacy at 40 μM could be attributed to toxicity.[1]
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited published data specifically detailing the off-target effects of this compound. As an inhibitor of a key cellular component like β-TrCP, which has multiple substrates, the potential for off-target effects exists. Researchers should carefully design experiments with appropriate controls to distinguish between on-target and potential off-target effects.
Q4: Can this compound be used in combination with other compounds?
A4: Yes, studies have explored the use of this compound in combination with other latency-reversing agents. For instance, combining this compound with the BET bromodomain inhibitor JQ1 has been shown to have synergistic effects on HIV-1 reactivation. However, it is important to note that some combinations may also increase cytotoxicity.[1]
Troubleshooting Guide: Minimizing this compound-Induced Cell Toxicity
This guide provides a structured approach to identifying and mitigating potential cell toxicity issues when using this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Increased cell death observed after this compound treatment. | High Concentration of this compound: The concentration of this compound may be too high for the specific cell type being used. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. Start with a low concentration and titrate up to the desired effective concentration, while monitoring cell viability at each step. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (solvent only) in your experiments. | |
| Cell Culture Conditions: Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion, contamination) can exacerbate drug-induced toxicity. | Maintain optimal cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Regularly check for contamination. | |
| Inconsistent results in cell viability assays. | Assay Variability: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity), which can lead to varied results. | Use multiple, mechanistically distinct viability assays to confirm results. For example, combine a metabolic assay (e.g., CellTiter-Glo) with a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion). |
| Timing of Assay: The timing of the viability assessment after this compound treatment can influence the results. | Perform a time-course experiment to determine the optimal endpoint for your viability assay. Measure viability at several time points after this compound addition. | |
| Difficulty distinguishing between cytotoxicity and cytostatic effects. | Single Endpoint Measurement: A single viability measurement may not differentiate between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). | Monitor cell proliferation over time in the presence of this compound. This can be done using cell counting or real-time cell analysis systems. |
Quantitative Data Summary
| Cell Type | Compound | Concentration | Incubation Time | Viability Assay | Observed Effect on Cell Viability |
| Resting CD4+ T cells | This compound | 5-20 µM | 48 hours | CellTiter-Glo | No significant cytotoxicity observed.[1] |
| Resting CD4+ T cells | This compound | 40 µM | 48 hours | Not specified | Decreased efficacy, possibly due to toxicity.[1] |
| Resting CD4+ T cells | This compound + JQ1 | 10 µM + 5 µM | 48 hours | CellTiter-Glo | Statistically significant increase in cytotoxicity.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the highest concentration of this compound that does not significantly impact the viability of the target cells.
Materials:
-
Target cells in culture
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count healthy, log-phase cells.
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM.
-
Prepare a vehicle control (solvent at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired experimental duration (e.g., 48 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the dose-response curve.
-
Protocol 2: Assessing Apoptosis Induction by this compound using a Caspase-3/7 Activity Assay
Objective: To determine if this compound-induced cell death occurs via apoptosis by measuring the activity of effector caspases 3 and 7.
Materials:
-
Target cells treated with this compound as described in Protocol 1.
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with various concentrations of this compound and a vehicle control in a white-walled 96-well plate as described in Protocol 1.
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by swirling the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence from a cell-free control.
-
Calculate the fold change in caspase-3/7 activity for this compound-treated cells compared to the vehicle control.
-
Visualizations
References
How to minimize GS143-induced cell toxicity
Welcome to the technical support center for GS143. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential issues related to cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase SCF/β-TrCP. It functions as a latency-reversing agent (LRA) for Human Immunodeficiency Virus 1 (HIV-1). Its primary mechanism involves the unconventional activation of the NF-κB signaling pathway, which is crucial for the transcriptional activation of latent HIV-1 provirus.
Q2: Is this compound expected to be toxic to cells?
A2: this compound has been shown to exhibit low cytotoxicity at concentrations effective for HIV-1 latency reversal in primary cells, such as resting CD4+ T cells. However, as with many small molecule inhibitors, cell toxicity can be concentration-dependent and may vary across different cell types and experimental conditions. One study noted that while concentrations up to 20 μM showed no significant cytotoxicity, a decrease in efficacy at 40 μM could be attributed to toxicity.[1]
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited published data specifically detailing the off-target effects of this compound. As an inhibitor of a key cellular component like β-TrCP, which has multiple substrates, the potential for off-target effects exists. Researchers should carefully design experiments with appropriate controls to distinguish between on-target and potential off-target effects.
Q4: Can this compound be used in combination with other compounds?
A4: Yes, studies have explored the use of this compound in combination with other latency-reversing agents. For instance, combining this compound with the BET bromodomain inhibitor JQ1 has been shown to have synergistic effects on HIV-1 reactivation. However, it is important to note that some combinations may also increase cytotoxicity.[1]
Troubleshooting Guide: Minimizing this compound-Induced Cell Toxicity
This guide provides a structured approach to identifying and mitigating potential cell toxicity issues when using this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Increased cell death observed after this compound treatment. | High Concentration of this compound: The concentration of this compound may be too high for the specific cell type being used. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. Start with a low concentration and titrate up to the desired effective concentration, while monitoring cell viability at each step. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (solvent only) in your experiments. | |
| Cell Culture Conditions: Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion, contamination) can exacerbate drug-induced toxicity. | Maintain optimal cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Regularly check for contamination. | |
| Inconsistent results in cell viability assays. | Assay Variability: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity), which can lead to varied results. | Use multiple, mechanistically distinct viability assays to confirm results. For example, combine a metabolic assay (e.g., CellTiter-Glo) with a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion). |
| Timing of Assay: The timing of the viability assessment after this compound treatment can influence the results. | Perform a time-course experiment to determine the optimal endpoint for your viability assay. Measure viability at several time points after this compound addition. | |
| Difficulty distinguishing between cytotoxicity and cytostatic effects. | Single Endpoint Measurement: A single viability measurement may not differentiate between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). | Monitor cell proliferation over time in the presence of this compound. This can be done using cell counting or real-time cell analysis systems. |
Quantitative Data Summary
| Cell Type | Compound | Concentration | Incubation Time | Viability Assay | Observed Effect on Cell Viability |
| Resting CD4+ T cells | This compound | 5-20 µM | 48 hours | CellTiter-Glo | No significant cytotoxicity observed.[1] |
| Resting CD4+ T cells | This compound | 40 µM | 48 hours | Not specified | Decreased efficacy, possibly due to toxicity.[1] |
| Resting CD4+ T cells | This compound + JQ1 | 10 µM + 5 µM | 48 hours | CellTiter-Glo | Statistically significant increase in cytotoxicity.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the highest concentration of this compound that does not significantly impact the viability of the target cells.
Materials:
-
Target cells in culture
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count healthy, log-phase cells.
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM.
-
Prepare a vehicle control (solvent at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired experimental duration (e.g., 48 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the dose-response curve.
-
Protocol 2: Assessing Apoptosis Induction by this compound using a Caspase-3/7 Activity Assay
Objective: To determine if this compound-induced cell death occurs via apoptosis by measuring the activity of effector caspases 3 and 7.
Materials:
-
Target cells treated with this compound as described in Protocol 1.
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with various concentrations of this compound and a vehicle control in a white-walled 96-well plate as described in Protocol 1.
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by swirling the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence from a cell-free control.
-
Calculate the fold change in caspase-3/7 activity for this compound-treated cells compared to the vehicle control.
-
Visualizations
References
Technical Support Center: Enhancing the In Vivo Efficacy of GS143
Welcome to the technical support center for GS143, a selective IκBα ubiquitination inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the efficacy of this compound in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that selectively targets the SCFβTrCP1 E3 ubiquitin ligase complex-mediated ubiquitination of phosphorylated IκBα.[1][2] By inhibiting the degradation of IκBα, this compound prevents the activation and nuclear translocation of the NF-κB transcription factor.[1][2] This ultimately suppresses the expression of NF-κB target genes involved in inflammation and immune responses.[2]
Q2: In which in vivo models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in a mouse model of allergic airway inflammation. Intranasal administration of this compound was shown to suppress antigen-induced NF-κB activation in the lungs, leading to reduced airway inflammation.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it is crucial to prepare a stock solution in DMSO and then dilute it to the final working concentration with a physiologically compatible vehicle. It is important to note that the final concentration of DMSO should be kept to a minimum to avoid vehicle-induced toxicity.
Q4: How should this compound be stored?
A4: this compound powder should be stored at +4°C. Stock solutions in DMSO can be aliquoted and stored at -20°C for up to 3 months or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Lack of in vivo efficacy despite proven in vitro activity.
This is a common challenge in drug development. Here are several potential causes and troubleshooting steps:
-
Poor Bioavailability/Pharmacokinetics (PK):
-
Question: Is this compound reaching the target tissue at a sufficient concentration for a sustained period?
-
Troubleshooting:
-
Conduct a Pilot PK Study: Before a full efficacy study, perform a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when administered via your chosen route. This will provide crucial data on half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax).
-
Optimize Formulation: If bioavailability is low, consider reformulating this compound. For poorly soluble compounds, strategies include using co-solvents, surfactants, or creating a lipid-based formulation.
-
Alternative Administration Route: The route of administration significantly impacts bioavailability. If oral administration shows poor results, consider alternative routes such as intraperitoneal (IP) injection or, as has been shown to be effective for localized lung inflammation, intranasal delivery.
-
-
-
Suboptimal Dosing Regimen:
-
Question: Is the dose and frequency of administration appropriate to maintain a therapeutic concentration at the target site?
-
Troubleshooting:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound for your specific model. This typically involves testing a range of doses (e.g., low, medium, and high) and measuring the desired biological effect.
-
Pharmacodynamic (PD) Analysis: Correlate the PK profile with a PD marker of target engagement. For this compound, this could be the level of IκBα or the phosphorylation status of NF-κB p65 in the target tissue. This will help establish a PK/PD relationship and inform the dosing schedule.
-
-
Issue 2: High variability in experimental results between animals.
High variability can mask a true biological effect. Consider the following:
-
Inconsistent Formulation:
-
Question: Is the this compound formulation homogenous and stable?
-
Troubleshooting:
-
Fresh Preparation: Prepare the dosing solution fresh for each experiment.
-
Solubility Check: Ensure this compound remains in solution and does not precipitate at the final concentration in the vehicle. If precipitation occurs, the formulation needs to be optimized.
-
-
-
Inaccurate Dosing:
-
Question: Is the administration technique consistent and accurate for all animals?
-
Troubleshooting:
-
Standardized Procedures: Ensure all personnel are trained on and adhere to a standardized protocol for the chosen administration route.
-
Calibration: Regularly calibrate equipment used for dosing, such as pipettes and syringes.
-
-
Issue 3: Unexpected Toxicity or Off-Target Effects.
Toxicity can confound efficacy results and lead to animal morbidity.
-
Vehicle Toxicity:
-
Question: Is the vehicle used to dissolve this compound causing adverse effects?
-
Troubleshooting:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced toxicity.
-
Minimize Co-solvents: If using co-solvents like DMSO, keep the final concentration as low as possible.
-
-
-
Off-Target Effects:
-
Question: Is this compound interacting with unintended targets, causing toxicity?
-
Troubleshooting:
-
Dose Reduction: If toxicity is observed, try reducing the dose. The therapeutic window may be narrow.
-
In Vitro Profiling: Consider screening this compound against a panel of known off-targets to identify potential unintended interactions. While this compound has been shown not to inhibit the 20S & 26S proteasome, a broader screening can be beneficial.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Stimulus | IC50 | Reference |
| SCFβTrCP1-mediated IκBα ubiquitylation | - | - | 5.2 µM | |
| NF-κB Transcription | HEK293 | TNFα | 10.5 µM | |
| NF-κB Transcription | HT-29 | TNFα | 6.1 µM | |
| NF-κB Transcription | THP-1 | LPS | 2.1 µM (for IL-1β) | |
| NF-κB Transcription | THP-1 | LPS | 5.3 µM (for TNFα) |
Table 2: In Vivo Efficacy of this compound in an Allergic Airway Inflammation Model
| Animal Model | Administration Route | Dose | Outcome | Reference |
| Ovalbumin (OVA)-sensitized BALB/c mice | Intranasal | 16-32 µ g/mouse | Suppressed antigen-induced NF-κB activation in the lung, inhibited eosinophil and lymphocyte recruitment into the airways, and reduced the expression of Th2 cytokines and eotaxin. |
Experimental Protocols
Protocol 1: Intranasal Administration of this compound in Mice
This protocol is adapted from established methods for intranasal delivery in awake mice.
Materials:
-
This compound
-
DMSO (sterile, cell culture grade)
-
Sterile phosphate-buffered saline (PBS)
-
Micropipette and sterile tips
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail, if performing on anesthetized animals)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
On the day of the experiment, dilute the stock solution to the desired final concentration using sterile PBS. The final DMSO concentration should be below 5% to minimize toxicity. Vortex thoroughly to ensure homogeneity.
-
-
Animal Handling and Administration (Awake Mice):
-
Acclimatize mice to handling for at least one week prior to the experiment.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Using a micropipette, administer a small droplet (5-10 µL) of the this compound solution to one nostril. Allow the mouse to inhale the droplet.
-
Alternate nostrils for subsequent droplets until the full dose (typically 20-30 µL total volume) is administered.
-
-
Animal Handling and Administration (Anesthetized Mice):
-
Anesthetize the mouse using an appropriate method.
-
Position the mouse on its back.
-
Administer the this compound solution in small droplets to each nostril as described above.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of respiratory distress or adverse reactions immediately after administration and at regular intervals.
-
Mandatory Visualizations
Caption: Figure 1. Simplified NF-κB Signaling Pathway and the Action of this compound.
Caption: Figure 2. General Workflow for In Vivo Efficacy Studies of this compound.
References
Technical Support Center: Enhancing the In Vivo Efficacy of GS143
Welcome to the technical support center for GS143, a selective IκBα ubiquitination inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the efficacy of this compound in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that selectively targets the SCFβTrCP1 E3 ubiquitin ligase complex-mediated ubiquitination of phosphorylated IκBα.[1][2] By inhibiting the degradation of IκBα, this compound prevents the activation and nuclear translocation of the NF-κB transcription factor.[1][2] This ultimately suppresses the expression of NF-κB target genes involved in inflammation and immune responses.[2]
Q2: In which in vivo models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in a mouse model of allergic airway inflammation. Intranasal administration of this compound was shown to suppress antigen-induced NF-κB activation in the lungs, leading to reduced airway inflammation.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, it is crucial to prepare a stock solution in DMSO and then dilute it to the final working concentration with a physiologically compatible vehicle. It is important to note that the final concentration of DMSO should be kept to a minimum to avoid vehicle-induced toxicity.
Q4: How should this compound be stored?
A4: this compound powder should be stored at +4°C. Stock solutions in DMSO can be aliquoted and stored at -20°C for up to 3 months or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Lack of in vivo efficacy despite proven in vitro activity.
This is a common challenge in drug development. Here are several potential causes and troubleshooting steps:
-
Poor Bioavailability/Pharmacokinetics (PK):
-
Question: Is this compound reaching the target tissue at a sufficient concentration for a sustained period?
-
Troubleshooting:
-
Conduct a Pilot PK Study: Before a full efficacy study, perform a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when administered via your chosen route. This will provide crucial data on half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax).
-
Optimize Formulation: If bioavailability is low, consider reformulating this compound. For poorly soluble compounds, strategies include using co-solvents, surfactants, or creating a lipid-based formulation.
-
Alternative Administration Route: The route of administration significantly impacts bioavailability. If oral administration shows poor results, consider alternative routes such as intraperitoneal (IP) injection or, as has been shown to be effective for localized lung inflammation, intranasal delivery.
-
-
-
Suboptimal Dosing Regimen:
-
Question: Is the dose and frequency of administration appropriate to maintain a therapeutic concentration at the target site?
-
Troubleshooting:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound for your specific model. This typically involves testing a range of doses (e.g., low, medium, and high) and measuring the desired biological effect.
-
Pharmacodynamic (PD) Analysis: Correlate the PK profile with a PD marker of target engagement. For this compound, this could be the level of IκBα or the phosphorylation status of NF-κB p65 in the target tissue. This will help establish a PK/PD relationship and inform the dosing schedule.
-
-
Issue 2: High variability in experimental results between animals.
High variability can mask a true biological effect. Consider the following:
-
Inconsistent Formulation:
-
Question: Is the this compound formulation homogenous and stable?
-
Troubleshooting:
-
Fresh Preparation: Prepare the dosing solution fresh for each experiment.
-
Solubility Check: Ensure this compound remains in solution and does not precipitate at the final concentration in the vehicle. If precipitation occurs, the formulation needs to be optimized.
-
-
-
Inaccurate Dosing:
-
Question: Is the administration technique consistent and accurate for all animals?
-
Troubleshooting:
-
Standardized Procedures: Ensure all personnel are trained on and adhere to a standardized protocol for the chosen administration route.
-
Calibration: Regularly calibrate equipment used for dosing, such as pipettes and syringes.
-
-
Issue 3: Unexpected Toxicity or Off-Target Effects.
Toxicity can confound efficacy results and lead to animal morbidity.
-
Vehicle Toxicity:
-
Question: Is the vehicle used to dissolve this compound causing adverse effects?
-
Troubleshooting:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced toxicity.
-
Minimize Co-solvents: If using co-solvents like DMSO, keep the final concentration as low as possible.
-
-
-
Off-Target Effects:
-
Question: Is this compound interacting with unintended targets, causing toxicity?
-
Troubleshooting:
-
Dose Reduction: If toxicity is observed, try reducing the dose. The therapeutic window may be narrow.
-
In Vitro Profiling: Consider screening this compound against a panel of known off-targets to identify potential unintended interactions. While this compound has been shown not to inhibit the 20S & 26S proteasome, a broader screening can be beneficial.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Stimulus | IC50 | Reference |
| SCFβTrCP1-mediated IκBα ubiquitylation | - | - | 5.2 µM | |
| NF-κB Transcription | HEK293 | TNFα | 10.5 µM | |
| NF-κB Transcription | HT-29 | TNFα | 6.1 µM | |
| NF-κB Transcription | THP-1 | LPS | 2.1 µM (for IL-1β) | |
| NF-κB Transcription | THP-1 | LPS | 5.3 µM (for TNFα) |
Table 2: In Vivo Efficacy of this compound in an Allergic Airway Inflammation Model
| Animal Model | Administration Route | Dose | Outcome | Reference |
| Ovalbumin (OVA)-sensitized BALB/c mice | Intranasal | 16-32 µ g/mouse | Suppressed antigen-induced NF-κB activation in the lung, inhibited eosinophil and lymphocyte recruitment into the airways, and reduced the expression of Th2 cytokines and eotaxin. |
Experimental Protocols
Protocol 1: Intranasal Administration of this compound in Mice
This protocol is adapted from established methods for intranasal delivery in awake mice.
Materials:
-
This compound
-
DMSO (sterile, cell culture grade)
-
Sterile phosphate-buffered saline (PBS)
-
Micropipette and sterile tips
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail, if performing on anesthetized animals)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
On the day of the experiment, dilute the stock solution to the desired final concentration using sterile PBS. The final DMSO concentration should be below 5% to minimize toxicity. Vortex thoroughly to ensure homogeneity.
-
-
Animal Handling and Administration (Awake Mice):
-
Acclimatize mice to handling for at least one week prior to the experiment.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Using a micropipette, administer a small droplet (5-10 µL) of the this compound solution to one nostril. Allow the mouse to inhale the droplet.
-
Alternate nostrils for subsequent droplets until the full dose (typically 20-30 µL total volume) is administered.
-
-
Animal Handling and Administration (Anesthetized Mice):
-
Anesthetize the mouse using an appropriate method.
-
Position the mouse on its back.
-
Administer the this compound solution in small droplets to each nostril as described above.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of respiratory distress or adverse reactions immediately after administration and at regular intervals.
-
Mandatory Visualizations
Caption: Figure 1. Simplified NF-κB Signaling Pathway and the Action of this compound.
Caption: Figure 2. General Workflow for In Vivo Efficacy Studies of this compound.
References
Selecting appropriate experimental controls for GS143 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GS143, a selective inhibitor of the E3 ligase β-TrCP. The content is designed to assist in the selection of appropriate experimental controls and to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of IκBα ubiquitination with an IC50 of 5.2 μM for SCFβTrCP1-mediated IκBα ubiquitylation.[1] By inhibiting the β-TrCP, a substrate recognition subunit of the SCF E3 ubiquitin ligase complex, this compound prevents the degradation of IκBα. This leads to the unconventional activation of the NF-κB signaling pathway.[2]
Q2: What are the key downstream effects of this compound treatment in cells?
A2: The primary downstream effect of this compound is the suppression of NF-κB activation and the subsequent transcription of its target genes.[1] For example, this compound has been shown to inhibit TNFα-induced expression of ICAM-1 in HT-29 colon cancer cells and the production of TNFα and IL-1β in LPS-activated THP-1 cells.[1] In the context of HIV-1 latency, this compound acts as a latency reversing agent (LRA) by reactivating latent HIV-1 without causing broad T-cell activation.[2]
Q3: Does this compound have known off-target effects?
A3: this compound has been shown to be selective. It does not inhibit the activity of the proteasome. Studies have also indicated that this compound does not inhibit p53 and β-catenin, which are other known substrates of β-TrCP. However, as with any small molecule inhibitor, it is crucial to include appropriate controls to verify specificity in your experimental system.
Q4: What is a suitable vehicle control for this compound?
A4: The choice of vehicle control depends on the solvent used to dissolve this compound. This compound is typically dissolved in DMSO. Therefore, a vehicle control consisting of DMSO at the same final concentration used for the this compound treatment is appropriate.
Q5: How can I confirm that this compound is active in my cellular assay?
A5: A positive control for this compound activity is to measure the accumulation of a known β-TrCP substrate, such as phosphorylated IκBα. You can also assess the activation of the NF-κB pathway by measuring the nuclear translocation of p65 or the expression of NF-κB target genes. For studies on HIV-1 latency, co-treatment with other known LRAs like JQ1 or Chidamide can be used to look for synergistic effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment | 1. Inactive compound: this compound may have degraded due to improper storage. 2. Insufficient concentration: The concentration of this compound may be too low for the specific cell type or assay. 3. Cell line insensitivity: The cell line used may not have an active β-TrCP/NF-κB pathway. | 1. Storage: Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. 2. Dose-response: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. 3. Cell line characterization: Confirm the expression and activity of key components of the β-TrCP/NF-κB pathway in your cell line. |
| High cell toxicity observed | 1. High concentration of this compound: The concentration used may be cytotoxic to the specific cell line. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Determine IC50: Perform a cell viability assay (e.g., CellTiter-Glo) to determine the cytotoxic concentration of this compound for your cells. 2. Reduce solvent concentration: Ensure the final concentration of the vehicle is non-toxic to your cells. |
| Inconsistent results between experiments | 1. Variable cell conditions: Differences in cell passage number, confluency, or health can affect the response to this compound. 2. Inconsistent this compound preparation: Variations in the preparation of this compound working solutions. | 1. Standardize cell culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock. |
Experimental Protocols & Data
Table 1: Expected Outcomes of this compound and Control Treatments in a Cellular Assay
| Treatment | Target Engagement (p-IκBα levels) | Downstream Effect (NF-κB reporter activity) | Cell Viability |
| Untreated | Baseline | Baseline | ~100% |
| Vehicle Control (e.g., DMSO) | No significant change from baseline | No significant change from baseline | ~100% |
| This compound | Increase | Increase | Dependent on concentration and cell type |
| Positive Control (e.g., TNFα) | Decrease (due to degradation) | Increase | May decrease depending on concentration |
| Negative Control (Inactive analog of this compound, if available) | No significant change from baseline | No significant change from baseline | ~100% |
Protocol: Western Blot for Phosphorylated IκBα
-
Cell Lysis: Lyse cells treated with this compound, vehicle, or controls with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated IκBα (Ser32/36) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound studies.
Caption: Logic for selecting appropriate experimental controls.
References
Selecting appropriate experimental controls for GS143 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GS143, a selective inhibitor of the E3 ligase β-TrCP. The content is designed to assist in the selection of appropriate experimental controls and to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of IκBα ubiquitination with an IC50 of 5.2 μM for SCFβTrCP1-mediated IκBα ubiquitylation.[1] By inhibiting the β-TrCP, a substrate recognition subunit of the SCF E3 ubiquitin ligase complex, this compound prevents the degradation of IκBα. This leads to the unconventional activation of the NF-κB signaling pathway.[2]
Q2: What are the key downstream effects of this compound treatment in cells?
A2: The primary downstream effect of this compound is the suppression of NF-κB activation and the subsequent transcription of its target genes.[1] For example, this compound has been shown to inhibit TNFα-induced expression of ICAM-1 in HT-29 colon cancer cells and the production of TNFα and IL-1β in LPS-activated THP-1 cells.[1] In the context of HIV-1 latency, this compound acts as a latency reversing agent (LRA) by reactivating latent HIV-1 without causing broad T-cell activation.[2]
Q3: Does this compound have known off-target effects?
A3: this compound has been shown to be selective. It does not inhibit the activity of the proteasome. Studies have also indicated that this compound does not inhibit p53 and β-catenin, which are other known substrates of β-TrCP. However, as with any small molecule inhibitor, it is crucial to include appropriate controls to verify specificity in your experimental system.
Q4: What is a suitable vehicle control for this compound?
A4: The choice of vehicle control depends on the solvent used to dissolve this compound. This compound is typically dissolved in DMSO. Therefore, a vehicle control consisting of DMSO at the same final concentration used for the this compound treatment is appropriate.
Q5: How can I confirm that this compound is active in my cellular assay?
A5: A positive control for this compound activity is to measure the accumulation of a known β-TrCP substrate, such as phosphorylated IκBα. You can also assess the activation of the NF-κB pathway by measuring the nuclear translocation of p65 or the expression of NF-κB target genes. For studies on HIV-1 latency, co-treatment with other known LRAs like JQ1 or Chidamide can be used to look for synergistic effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment | 1. Inactive compound: this compound may have degraded due to improper storage. 2. Insufficient concentration: The concentration of this compound may be too low for the specific cell type or assay. 3. Cell line insensitivity: The cell line used may not have an active β-TrCP/NF-κB pathway. | 1. Storage: Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. 2. Dose-response: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. 3. Cell line characterization: Confirm the expression and activity of key components of the β-TrCP/NF-κB pathway in your cell line. |
| High cell toxicity observed | 1. High concentration of this compound: The concentration used may be cytotoxic to the specific cell line. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Determine IC50: Perform a cell viability assay (e.g., CellTiter-Glo) to determine the cytotoxic concentration of this compound for your cells. 2. Reduce solvent concentration: Ensure the final concentration of the vehicle is non-toxic to your cells. |
| Inconsistent results between experiments | 1. Variable cell conditions: Differences in cell passage number, confluency, or health can affect the response to this compound. 2. Inconsistent this compound preparation: Variations in the preparation of this compound working solutions. | 1. Standardize cell culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock. |
Experimental Protocols & Data
Table 1: Expected Outcomes of this compound and Control Treatments in a Cellular Assay
| Treatment | Target Engagement (p-IκBα levels) | Downstream Effect (NF-κB reporter activity) | Cell Viability |
| Untreated | Baseline | Baseline | ~100% |
| Vehicle Control (e.g., DMSO) | No significant change from baseline | No significant change from baseline | ~100% |
| This compound | Increase | Increase | Dependent on concentration and cell type |
| Positive Control (e.g., TNFα) | Decrease (due to degradation) | Increase | May decrease depending on concentration |
| Negative Control (Inactive analog of this compound, if available) | No significant change from baseline | No significant change from baseline | ~100% |
Protocol: Western Blot for Phosphorylated IκBα
-
Cell Lysis: Lyse cells treated with this compound, vehicle, or controls with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated IκBα (Ser32/36) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound studies.
Caption: Logic for selecting appropriate experimental controls.
References
Technical Support Center: Western Blotting for IκBα Degradation with GS143
Welcome to the technical support center for researchers utilizing GS143 in studies of IκBα degradation and NF-κB signaling. This resource provides troubleshooting guidance and frequently asked questions to help you navigate your Western blot experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome on an IκBα Western blot when using this compound?
A1: this compound is presumed to be an inhibitor of the NF-κB signaling pathway. A common mechanism for such inhibitors is the prevention of IκBα degradation. Therefore, when you treat cells with a stimulus that typically induces IκBα degradation (like TNF-α), pre-treatment with this compound should result in the preservation of the IκBα protein band on your Western blot compared to the stimulus-only control.
Q2: I am not seeing any IκBα band in my control (unstimulated) lane. What could be the issue?
A2: The absence of an IκBα band in your control lane can be due to several factors:
-
Protein Degradation: IκBα is a highly unstable protein with a rapid turnover rate.[1] Ensure your lysis buffer contains a fresh protease inhibitor cocktail.[2][3][4][5] All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity.
-
Low Protein Expression: The cell line you are using may have low basal expression of IκBα. Confirm the expected expression levels in your specific cell type by consulting literature or protein expression databases.
-
Inefficient Extraction: The lysis buffer used may not be optimal for extracting cytoplasmic proteins like IκBα. Consider using a buffer with appropriate detergent strength, such as one containing NP-40 or Triton X-100.
-
Antibody Issues: Your primary antibody may not be performing optimally. Verify the recommended antibody dilution and ensure it is validated for Western blotting.
Q3: After stimulating with TNF-α, I still see a strong IκBα band, similar to my untreated control. Why isn't it degrading?
A3: If you do not observe IκBα degradation upon stimulation, consider the following:
-
Stimulation Inefficiency: The concentration or incubation time of your stimulus (e.g., TNF-α) may be insufficient. A typical starting point for TNF-α stimulation is 10 ng/mL, with peak IκBα degradation often observed between 15 and 30 minutes post-stimulation.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their responsiveness to stimuli.
-
Reagent Activity: Verify the activity of your stimulus. Prepare fresh aliquots to avoid degradation from multiple freeze-thaw cycles.
Q4: My IκBα band appears smeared. What is the cause?
A4: Smeared bands in a Western blot are often indicative of protein degradation. The rapid turnover of IκBα makes it particularly susceptible to this issue. To resolve this, ensure that protease inhibitors are included in your lysis buffer and that samples are kept cold throughout the preparation process. Overloading the gel with too much protein can also lead to smearing.
Troubleshooting Guides
Problem 1: No IκBα Signal or Very Weak Signal
| Possible Cause | Recommended Solution |
| Ineffective Primary Antibody | Verify the antibody is specific for IκBα and validated for Western blotting. Use a positive control (e.g., lysate from a cell line known to express high levels of IκBα). Optimize the antibody concentration by performing a titration. |
| Insufficient Protein Load | Ensure you are loading an adequate amount of total protein per lane (typically 20-30 µg for whole-cell lysates). Perform a protein concentration assay (e.g., BCA or Bradford) to accurately determine the protein concentration in your lysates. |
| Poor Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. For smaller proteins like IκBα (~37 kDa), ensure the membrane pore size is appropriate (e.g., 0.2 µm) to prevent the protein from passing through. Optimize transfer time and voltage. |
| Protein Degradation | Add a fresh protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice at all times. |
| Inactive Secondary Antibody or Substrate | Use a fresh dilution of the secondary antibody. Ensure the chemiluminescent substrate has not expired and is handled according to the manufacturer's instructions. |
Problem 2: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature). Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Some antibodies perform better with a specific blocking buffer. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody by performing a dilution series. |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Ensure the wash buffer contains a detergent like Tween 20 (e.g., 0.1% in TBS). |
| Membrane Handled Improperly | Handle the membrane with clean forceps and wear gloves to avoid contamination. Ensure the membrane does not dry out at any point during the procedure. |
Problem 3: Unexpected Bands
| Possible Cause | Recommended Solution |
| Nonspecific Antibody Binding | Ensure the primary antibody is specific for IκBα. Use a blocking buffer that is appropriate for your antibody. Consider using a more highly cross-adsorbed secondary antibody. |
| Protein Degradation Products | The presence of smaller molecular weight bands can indicate protein degradation. Improve sample handling by using fresh protease inhibitors and keeping samples cold. |
| Post-Translational Modifications | Phosphorylation of IκBα can sometimes cause a slight shift in its migration pattern on the gel. |
| Splice Variants or Isoforms | Check the literature or antibody datasheet to see if multiple isoforms of IκBα are known to exist in your sample type. |
Experimental Protocols
Cell Lysis for IκBα Detection
-
After cell treatment, wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (or another suitable lysis buffer) supplemented with a freshly added protease inhibitor cocktail.
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet. This is your whole-cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay.
Western Blotting for IκBα
-
Mix your protein samples with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IκBα (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
Visualizations
Caption: NF-κB signaling pathway with this compound inhibition.
References
- 1. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. southernbiotech.com [southernbiotech.com]
Technical Support Center: Western Blotting for IκBα Degradation with GS143
Welcome to the technical support center for researchers utilizing GS143 in studies of IκBα degradation and NF-κB signaling. This resource provides troubleshooting guidance and frequently asked questions to help you navigate your Western blot experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome on an IκBα Western blot when using this compound?
A1: this compound is presumed to be an inhibitor of the NF-κB signaling pathway. A common mechanism for such inhibitors is the prevention of IκBα degradation. Therefore, when you treat cells with a stimulus that typically induces IκBα degradation (like TNF-α), pre-treatment with this compound should result in the preservation of the IκBα protein band on your Western blot compared to the stimulus-only control.
Q2: I am not seeing any IκBα band in my control (unstimulated) lane. What could be the issue?
A2: The absence of an IκBα band in your control lane can be due to several factors:
-
Protein Degradation: IκBα is a highly unstable protein with a rapid turnover rate.[1] Ensure your lysis buffer contains a fresh protease inhibitor cocktail.[2][3][4][5] All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity.
-
Low Protein Expression: The cell line you are using may have low basal expression of IκBα. Confirm the expected expression levels in your specific cell type by consulting literature or protein expression databases.
-
Inefficient Extraction: The lysis buffer used may not be optimal for extracting cytoplasmic proteins like IκBα. Consider using a buffer with appropriate detergent strength, such as one containing NP-40 or Triton X-100.
-
Antibody Issues: Your primary antibody may not be performing optimally. Verify the recommended antibody dilution and ensure it is validated for Western blotting.
Q3: After stimulating with TNF-α, I still see a strong IκBα band, similar to my untreated control. Why isn't it degrading?
A3: If you do not observe IκBα degradation upon stimulation, consider the following:
-
Stimulation Inefficiency: The concentration or incubation time of your stimulus (e.g., TNF-α) may be insufficient. A typical starting point for TNF-α stimulation is 10 ng/mL, with peak IκBα degradation often observed between 15 and 30 minutes post-stimulation.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their responsiveness to stimuli.
-
Reagent Activity: Verify the activity of your stimulus. Prepare fresh aliquots to avoid degradation from multiple freeze-thaw cycles.
Q4: My IκBα band appears smeared. What is the cause?
A4: Smeared bands in a Western blot are often indicative of protein degradation. The rapid turnover of IκBα makes it particularly susceptible to this issue. To resolve this, ensure that protease inhibitors are included in your lysis buffer and that samples are kept cold throughout the preparation process. Overloading the gel with too much protein can also lead to smearing.
Troubleshooting Guides
Problem 1: No IκBα Signal or Very Weak Signal
| Possible Cause | Recommended Solution |
| Ineffective Primary Antibody | Verify the antibody is specific for IκBα and validated for Western blotting. Use a positive control (e.g., lysate from a cell line known to express high levels of IκBα). Optimize the antibody concentration by performing a titration. |
| Insufficient Protein Load | Ensure you are loading an adequate amount of total protein per lane (typically 20-30 µg for whole-cell lysates). Perform a protein concentration assay (e.g., BCA or Bradford) to accurately determine the protein concentration in your lysates. |
| Poor Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. For smaller proteins like IκBα (~37 kDa), ensure the membrane pore size is appropriate (e.g., 0.2 µm) to prevent the protein from passing through. Optimize transfer time and voltage. |
| Protein Degradation | Add a fresh protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice at all times. |
| Inactive Secondary Antibody or Substrate | Use a fresh dilution of the secondary antibody. Ensure the chemiluminescent substrate has not expired and is handled according to the manufacturer's instructions. |
Problem 2: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature). Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Some antibodies perform better with a specific blocking buffer. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody by performing a dilution series. |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Ensure the wash buffer contains a detergent like Tween 20 (e.g., 0.1% in TBS). |
| Membrane Handled Improperly | Handle the membrane with clean forceps and wear gloves to avoid contamination. Ensure the membrane does not dry out at any point during the procedure. |
Problem 3: Unexpected Bands
| Possible Cause | Recommended Solution |
| Nonspecific Antibody Binding | Ensure the primary antibody is specific for IκBα. Use a blocking buffer that is appropriate for your antibody. Consider using a more highly cross-adsorbed secondary antibody. |
| Protein Degradation Products | The presence of smaller molecular weight bands can indicate protein degradation. Improve sample handling by using fresh protease inhibitors and keeping samples cold. |
| Post-Translational Modifications | Phosphorylation of IκBα can sometimes cause a slight shift in its migration pattern on the gel. |
| Splice Variants or Isoforms | Check the literature or antibody datasheet to see if multiple isoforms of IκBα are known to exist in your sample type. |
Experimental Protocols
Cell Lysis for IκBα Detection
-
After cell treatment, wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (or another suitable lysis buffer) supplemented with a freshly added protease inhibitor cocktail.
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet. This is your whole-cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay.
Western Blotting for IκBα
-
Mix your protein samples with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IκBα (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
Visualizations
Caption: NF-κB signaling pathway with this compound inhibition.
References
- 1. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. southernbiotech.com [southernbiotech.com]
Technical Support Center: GS143 Cell Permeability and Uptake Issues
Disclaimer: GS143 is a hypothetical compound designation used for illustrative purposes in this guide. The information provided is based on general principles and common issues encountered with small molecule inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected downstream effect of this compound in our cell-based assays. Could this be a cell permeability issue?
A1: Yes, a lack of biological effect is often one of the first indicators of poor cell permeability or insufficient intracellular concentration.[1] If the compound cannot efficiently cross the cell membrane to reach its intracellular target, you will not observe the expected downstream signaling changes. We recommend performing a direct measurement of intracellular this compound concentration to confirm uptake.
Q2: What are the common factors that influence the cell permeability of a small molecule like this compound?
A2: Several physicochemical properties of the molecule and the characteristics of the cell membrane affect permeability. Key factors for the molecule include its size, charge, polarity, and lipophilicity (hydrophobicity).[2][3] For the cell membrane, its lipid composition and the presence of efflux pumps can significantly impact the net uptake of a compound.[2][4]
Q3: How can we determine the intracellular concentration of this compound?
A3: A common and robust method is to use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of compound in cell lysates. This involves incubating cells with this compound for a specific time, washing them thoroughly to remove any unbound extracellular compound, lysing the cells, and then analyzing the lysate.
Q4: We are seeing high variability in our results between replicate wells. What could be the cause?
A4: High variability can stem from several sources, including inconsistent cell seeding, pipetting errors, or edge effects in the microplate. Ensure your cell suspension is homogenous, your pipettes are calibrated, and consider filling the outer wells of your plate with sterile media or PBS to minimize evaporation.
Q5: Could this compound be actively removed from the cells by efflux pumps?
A5: Yes, many cells express efflux transporters (e.g., P-glycoprotein) that actively pump foreign compounds out of the cell, reducing the intracellular concentration. This is a common mechanism of drug resistance. You can investigate this by co-incubating your cells with this compound and a known efflux pump inhibitor. An increase in the biological effect or intracellular concentration of this compound in the presence of the inhibitor would suggest it is a substrate for efflux pumps.
Troubleshooting Guides
Issue 1: Low or Undetectable Intracellular Concentration of this compound
Symptoms:
-
No or very low signal for this compound in cell lysates when measured by LC-MS/MS.
-
Lack of a dose-dependent biological response.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Passive Diffusion | This compound may be too polar or too large to efficiently cross the lipid bilayer. Consider using a temporary permeabilizing agent like a low concentration of DMSO, but be aware of its potential off-target effects. |
| Efflux Pump Activity | Co-incubate with a broad-spectrum efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporine A) to see if the intracellular concentration of this compound increases. |
| Rapid Intracellular Metabolism | This compound might be quickly metabolized by the cells into an inactive form. Analyze cell lysates for potential metabolites of this compound using LC-MS/MS. |
| Compound Instability | The compound may be unstable in the cell culture media. Check the stability of this compound in your media over the time course of your experiment. |
| Nonspecific Binding | This compound might be binding to the plastic of the culture plate or to serum proteins in the media, reducing the effective concentration available to the cells. |
Issue 2: Inconsistent Biological Effect of this compound
Symptoms:
-
High variability in the downstream signaling readout (e.g., phosphorylation levels of a target protein) between experiments.
-
Dose-response curve is not sigmoidal or is highly variable.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health or Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
| Variable Incubation Times | Use a multichannel pipette or an automated liquid handler to add this compound to all wells as simultaneously as possible. |
| Cell Density Variations | Optimize and standardize the cell seeding density. Overly confluent or sparse cells can respond differently to treatment. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Experimental Protocols
Protocol 1: Measurement of Intracellular this compound Concentration by LC-MS/MS
This protocol provides a method to determine the amount of this compound that has entered the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere and reach the desired confluency (typically 80-90%).
-
Treat the cells with the desired concentration of this compound for the desired amount of time. Include a vehicle-only control.
-
Aspirate the media and wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Prepare a standard curve of this compound in lysis buffer to quantify the amount of compound in the cell lysates.
-
Normalize the intracellular concentration to the cell number or total protein concentration of the lysate.
Protocol 2: Western Blot for Downstream Target Inhibition
This protocol can be used to assess the biological effect of this compound by measuring the phosphorylation status of a downstream target protein.
Materials:
-
Cell lysates from Protocol 1
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated form of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot.
-
Strip the membrane and re-probe with the primary antibody against the total target protein as a loading control.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: A workflow for troubleshooting low this compound efficacy.
References
- 1. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 2. quora.com [quora.com]
- 3. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GS143 Cell Permeability and Uptake Issues
Disclaimer: GS143 is a hypothetical compound designation used for illustrative purposes in this guide. The information provided is based on general principles and common issues encountered with small molecule inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected downstream effect of this compound in our cell-based assays. Could this be a cell permeability issue?
A1: Yes, a lack of biological effect is often one of the first indicators of poor cell permeability or insufficient intracellular concentration.[1] If the compound cannot efficiently cross the cell membrane to reach its intracellular target, you will not observe the expected downstream signaling changes. We recommend performing a direct measurement of intracellular this compound concentration to confirm uptake.
Q2: What are the common factors that influence the cell permeability of a small molecule like this compound?
A2: Several physicochemical properties of the molecule and the characteristics of the cell membrane affect permeability. Key factors for the molecule include its size, charge, polarity, and lipophilicity (hydrophobicity).[2][3] For the cell membrane, its lipid composition and the presence of efflux pumps can significantly impact the net uptake of a compound.[2][4]
Q3: How can we determine the intracellular concentration of this compound?
A3: A common and robust method is to use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of compound in cell lysates. This involves incubating cells with this compound for a specific time, washing them thoroughly to remove any unbound extracellular compound, lysing the cells, and then analyzing the lysate.
Q4: We are seeing high variability in our results between replicate wells. What could be the cause?
A4: High variability can stem from several sources, including inconsistent cell seeding, pipetting errors, or edge effects in the microplate. Ensure your cell suspension is homogenous, your pipettes are calibrated, and consider filling the outer wells of your plate with sterile media or PBS to minimize evaporation.
Q5: Could this compound be actively removed from the cells by efflux pumps?
A5: Yes, many cells express efflux transporters (e.g., P-glycoprotein) that actively pump foreign compounds out of the cell, reducing the intracellular concentration. This is a common mechanism of drug resistance. You can investigate this by co-incubating your cells with this compound and a known efflux pump inhibitor. An increase in the biological effect or intracellular concentration of this compound in the presence of the inhibitor would suggest it is a substrate for efflux pumps.
Troubleshooting Guides
Issue 1: Low or Undetectable Intracellular Concentration of this compound
Symptoms:
-
No or very low signal for this compound in cell lysates when measured by LC-MS/MS.
-
Lack of a dose-dependent biological response.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Passive Diffusion | This compound may be too polar or too large to efficiently cross the lipid bilayer. Consider using a temporary permeabilizing agent like a low concentration of DMSO, but be aware of its potential off-target effects. |
| Efflux Pump Activity | Co-incubate with a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporine A) to see if the intracellular concentration of this compound increases. |
| Rapid Intracellular Metabolism | This compound might be quickly metabolized by the cells into an inactive form. Analyze cell lysates for potential metabolites of this compound using LC-MS/MS. |
| Compound Instability | The compound may be unstable in the cell culture media. Check the stability of this compound in your media over the time course of your experiment. |
| Nonspecific Binding | This compound might be binding to the plastic of the culture plate or to serum proteins in the media, reducing the effective concentration available to the cells. |
Issue 2: Inconsistent Biological Effect of this compound
Symptoms:
-
High variability in the downstream signaling readout (e.g., phosphorylation levels of a target protein) between experiments.
-
Dose-response curve is not sigmoidal or is highly variable.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health or Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
| Variable Incubation Times | Use a multichannel pipette or an automated liquid handler to add this compound to all wells as simultaneously as possible. |
| Cell Density Variations | Optimize and standardize the cell seeding density. Overly confluent or sparse cells can respond differently to treatment. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Experimental Protocols
Protocol 1: Measurement of Intracellular this compound Concentration by LC-MS/MS
This protocol provides a method to determine the amount of this compound that has entered the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere and reach the desired confluency (typically 80-90%).
-
Treat the cells with the desired concentration of this compound for the desired amount of time. Include a vehicle-only control.
-
Aspirate the media and wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Prepare a standard curve of this compound in lysis buffer to quantify the amount of compound in the cell lysates.
-
Normalize the intracellular concentration to the cell number or total protein concentration of the lysate.
Protocol 2: Western Blot for Downstream Target Inhibition
This protocol can be used to assess the biological effect of this compound by measuring the phosphorylation status of a downstream target protein.
Materials:
-
Cell lysates from Protocol 1
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated form of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot.
-
Strip the membrane and re-probe with the primary antibody against the total target protein as a loading control.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: A workflow for troubleshooting low this compound efficacy.
References
- 1. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 2. quora.com [quora.com]
- 3. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of GS143 in Culture Media
Welcome to the technical support center for GS143. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the stability and reproducibility of your experiments involving this potent IκBα ubiquitination inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of β-TrCP1 ligase, which is an E3 ubiquitin ligase. It specifically inhibits the ubiquitination of IκBα with an IC50 of 5.2 μM.[1] By preventing the degradation of IκBα, this compound blocks the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is crucial in regulating inflammatory responses, and its inhibition by this compound can suppress the expression of inflammatory cytokines.[2][3]
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 466.46 g/mol | |
| Formula | C₂₈H₁₉FN₂O₄ | |
| Appearance | Dark red powder | |
| Purity | ≥97% (HPLC) | |
| CAS Number | 916232-21-8 |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO up to 100 mM. For experimental use, it is recommended to prepare a concentrated stock solution in anhydrous, sterile DMSO (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light.
Q4: What is the recommended final concentration of this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown complete inhibition of TNFα-induced IκBα degradation with a 30-minute pretreatment of 20 µM this compound in HeLa S3 and HT29 cells. The IC50 for inhibiting NF-κB transcription has been reported to be between 2.1 to 10.5 µM in various cell lines. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guides
This section addresses common issues that researchers may encounter when using this compound in cell culture experiments.
Issue 1: I am observing a precipitate in my culture medium after adding this compound.
-
Potential Cause A: Poor Solubility in Aqueous Media. this compound is hydrophobic and has limited solubility in aqueous solutions like cell culture media. Direct dilution of a highly concentrated DMSO stock into the media can cause the compound to "crash out" and form a precipitate.
-
Solution:
-
Use a Serial Dilution Method: Instead of adding the concentrated DMSO stock directly to your final culture volume, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) culture medium. Mix thoroughly by gentle vortexing or pipetting, and then add this intermediate dilution to the final volume.
-
Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your culture should typically be ≤0.5% to avoid solvent toxicity and solubility issues. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
-
Consider Media Components: The presence of serum, which contains proteins like albumin, can help to solubilize hydrophobic compounds. If you are using serum-free or low-serum media, you may encounter more solubility challenges.
-
-
-
Potential Cause B: Interaction with Media Components. Components in the culture medium, such as salts or high concentrations of certain supplements, can sometimes interact with the compound and lead to precipitation.
-
Solution: If you suspect an interaction, you can test the solubility of this compound in the basal medium without supplements and then add them back one by one to identify the problematic component.
-
Issue 2: I am seeing inconsistent or no biological effect from this compound.
-
Potential Cause A: Degradation of this compound in Culture Media. Small molecules can be unstable in the aqueous, warm, and sometimes light-exposed environment of a cell culture incubator. The pyrazolone (B3327878) core of this compound may be susceptible to hydrolysis or photodegradation over time.
-
Solution:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your culture medium immediately before each experiment.
-
Minimize Exposure to Light: Protect your this compound stock solutions and experimental cultures from direct light as much as possible.
-
Consider Compound Replenishment: For long-term experiments (>24 hours), the concentration of active this compound may decrease. Consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours).
-
Perform a Stability Assessment: To definitively determine the stability of this compound in your specific experimental setup, it is highly recommended to perform a stability assay (see Experimental Protocols section below).
-
-
-
Potential Cause B: Incorrect Handling of Stock Solution. Repeated freeze-thaw cycles or improper storage can lead to the degradation of the this compound stock solution.
-
Solution: Aliquot your stock solution into single-use vials upon preparation to avoid multiple freeze-thaw cycles. Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Spiked Media: Dilute the this compound stock solution into your complete cell culture medium to a final concentration relevant to your experiments (e.g., 20 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation for HPLC:
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any precipitate or cellular debris (if cells are present).
-
Carefully collect the supernatant.
-
Perform a protein precipitation step to remove media proteins that can interfere with the HPLC analysis. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of the supernatant, vortex, and centrifuge again.
-
Transfer the resulting supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Develop an appropriate gradient elution method to separate this compound from other media components and potential degradation products. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the absorbance at a wavelength where this compound has a maximum (e.g., determined by a UV-Vis scan).
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Plot the percentage of remaining this compound (relative to the 0-hour time point) against time. This will give you the stability profile of this compound under your experimental conditions.
-
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability in culture media.
References
Technical Support Center: Enhancing the Stability of GS143 in Culture Media
Welcome to the technical support center for GS143. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the stability and reproducibility of your experiments involving this potent IκBα ubiquitination inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of β-TrCP1 ligase, which is an E3 ubiquitin ligase. It specifically inhibits the ubiquitination of IκBα with an IC50 of 5.2 μM.[1] By preventing the degradation of IκBα, this compound blocks the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is crucial in regulating inflammatory responses, and its inhibition by this compound can suppress the expression of inflammatory cytokines.[2][3]
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 466.46 g/mol | |
| Formula | C₂₈H₁₉FN₂O₄ | |
| Appearance | Dark red powder | |
| Purity | ≥97% (HPLC) | |
| CAS Number | 916232-21-8 |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO up to 100 mM. For experimental use, it is recommended to prepare a concentrated stock solution in anhydrous, sterile DMSO (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light.
Q4: What is the recommended final concentration of this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown complete inhibition of TNFα-induced IκBα degradation with a 30-minute pretreatment of 20 µM this compound in HeLa S3 and HT29 cells. The IC50 for inhibiting NF-κB transcription has been reported to be between 2.1 to 10.5 µM in various cell lines. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guides
This section addresses common issues that researchers may encounter when using this compound in cell culture experiments.
Issue 1: I am observing a precipitate in my culture medium after adding this compound.
-
Potential Cause A: Poor Solubility in Aqueous Media. this compound is hydrophobic and has limited solubility in aqueous solutions like cell culture media. Direct dilution of a highly concentrated DMSO stock into the media can cause the compound to "crash out" and form a precipitate.
-
Solution:
-
Use a Serial Dilution Method: Instead of adding the concentrated DMSO stock directly to your final culture volume, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) culture medium. Mix thoroughly by gentle vortexing or pipetting, and then add this intermediate dilution to the final volume.
-
Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your culture should typically be ≤0.5% to avoid solvent toxicity and solubility issues. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
-
Consider Media Components: The presence of serum, which contains proteins like albumin, can help to solubilize hydrophobic compounds. If you are using serum-free or low-serum media, you may encounter more solubility challenges.
-
-
-
Potential Cause B: Interaction with Media Components. Components in the culture medium, such as salts or high concentrations of certain supplements, can sometimes interact with the compound and lead to precipitation.
-
Solution: If you suspect an interaction, you can test the solubility of this compound in the basal medium without supplements and then add them back one by one to identify the problematic component.
-
Issue 2: I am seeing inconsistent or no biological effect from this compound.
-
Potential Cause A: Degradation of this compound in Culture Media. Small molecules can be unstable in the aqueous, warm, and sometimes light-exposed environment of a cell culture incubator. The pyrazolone core of this compound may be susceptible to hydrolysis or photodegradation over time.
-
Solution:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your culture medium immediately before each experiment.
-
Minimize Exposure to Light: Protect your this compound stock solutions and experimental cultures from direct light as much as possible.
-
Consider Compound Replenishment: For long-term experiments (>24 hours), the concentration of active this compound may decrease. Consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours).
-
Perform a Stability Assessment: To definitively determine the stability of this compound in your specific experimental setup, it is highly recommended to perform a stability assay (see Experimental Protocols section below).
-
-
-
Potential Cause B: Incorrect Handling of Stock Solution. Repeated freeze-thaw cycles or improper storage can lead to the degradation of the this compound stock solution.
-
Solution: Aliquot your stock solution into single-use vials upon preparation to avoid multiple freeze-thaw cycles. Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Spiked Media: Dilute the this compound stock solution into your complete cell culture medium to a final concentration relevant to your experiments (e.g., 20 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation for HPLC:
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any precipitate or cellular debris (if cells are present).
-
Carefully collect the supernatant.
-
Perform a protein precipitation step to remove media proteins that can interfere with the HPLC analysis. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of the supernatant, vortex, and centrifuge again.
-
Transfer the resulting supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Develop an appropriate gradient elution method to separate this compound from other media components and potential degradation products. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the absorbance at a wavelength where this compound has a maximum (e.g., determined by a UV-Vis scan).
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Plot the percentage of remaining this compound (relative to the 0-hour time point) against time. This will give you the stability profile of this compound under your experimental conditions.
-
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability in culture media.
References
Validation & Comparative
Unraveling the NF-κB Maze: A Comparative Analysis of GS1443 and Other IKK Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of NF-κB pathway modulation, this guide offers an objective comparison of the novel IκB ubiquitination inhibitor, GS143, against traditional IκB kinase (IKK) inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biological processes, this document aims to provide a comprehensive resource for informed decision-making in research and development.
The transcription factor NF-κB is a master regulator of inflammatory responses, immune function, and cell survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. The canonical NF-κB signaling pathway is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB in the cytoplasm. Activation of this pathway hinges on the phosphorylation of IκB by the IκB kinase (IKK) complex, leading to IκB's ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Given its central role, the IKK complex has been a primary target for therapeutic intervention. However, a newer class of inhibitors, exemplified by this compound, offers an alternative strategy by targeting the ubiquitination step, a critical downstream event from IKK activation. This guide will delve into the efficacy and mechanisms of this compound in comparison to established IKK inhibitors.
Mechanism of Action: A Tale of Two Strategies
Traditional IKK inhibitors, such as BMS-345541 and SC-514, are predominantly ATP-competitive molecules that directly target the catalytic subunits of the IKK complex, primarily IKKβ (IKK-2). By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of IκBα, thereby keeping the NF-κB complex in its inactive, cytoplasm-sequestered state.
In contrast, This compound operates via a distinct and more downstream mechanism. It is not a direct inhibitor of IKK. Instead, this compound is a selective inhibitor of IκBα ubiquitination.[1][2] Specifically, it targets the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex containing the F-box protein β-TrCP (SCFβTrCP1).[1] This complex is responsible for recognizing and ubiquitinating phosphorylated IκBα, marking it for proteasomal degradation. By inhibiting SCFβTrCP1-mediated ubiquitination, this compound prevents the degradation of phosphorylated IκBα, effectively trapping the NF-κB complex in the cytoplasm, even in the presence of upstream IKK activation.
Comparative Efficacy: A Quantitative Overview
Direct comparison of the efficacy of this compound with other IKK inhibitors is challenging due to the lack of head-to-head studies in the same experimental systems. The following tables summarize the available quantitative data from various sources. It is crucial to interpret this data with caution, as assay conditions and cell types can significantly influence the results.
Table 1: In Vitro Efficacy of this compound
| Target/Process | Assay Type | Cell Line | IC₅₀ (μM) |
| SCFβTrCP1-mediated IκBα ubiquitylation | In vitro ubiquitination assay | - | 5.2[1][2] |
| TNF-α-induced NF-κB transcription | Reporter gene assay | HEK293 | 10.5 |
| TNF-α-induced ICAM-1 expression | Cell-based ELISA | HT-29 | 6.1 |
| LPS-induced TNF-α production | ELISA | THP-1 | 5.3 |
| LPS-induced IL-1β production | ELISA | THP-1 | 2.1 |
Table 2: In Vitro Efficacy of Selected IKK Inhibitors
| Inhibitor | Target | Assay Type | IC₅₀ (nM) |
| BMS-345541 | IKKβ | Kinase Assay | 300 |
| IKKα | Kinase Assay | 4000 | |
| SC-514 | IKKβ | Kinase Assay | 3000-12000 |
| TPCA-1 | IKKβ | Kinase Assay | 17.9 |
| PS-1145 | IKKβ | Kinase Assay | 150 |
Disclaimer: The IC₅₀ values presented in Table 2 are sourced from various publications and commercial suppliers and may not be directly comparable to the data for this compound in Table 1 due to differences in experimental protocols and conditions.
Experimental Protocols
To facilitate the replication and further investigation of the presented findings, detailed methodologies for key experiments are provided below.
In Vitro IκBα Ubiquitination Assay
This assay is designed to measure the ability of a compound to inhibit the ubiquitination of phosphorylated IκBα by the SCFβTrCP1 E3 ligase complex.
Materials:
-
Recombinant human E1 (ubiquitin-activating enzyme)
-
Recombinant human E2 (UbcH5c)
-
Recombinant human SCFβTrCP1 complex
-
Recombinant human IκBα (pre-phosphorylated by IKKβ)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Anti-IκBα antibody
-
Anti-ubiquitin antibody
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Prepare a reaction mixture containing E1, E2, SCFβTrCP1, and ubiquitin in the assay buffer.
-
Add the test compound at various concentrations or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the ubiquitination reaction by adding pre-phosphorylated IκBα and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-IκBα antibody to detect the ubiquitinated forms of IκBα (which will appear as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
-
Quantify the intensity of the ubiquitinated IκBα bands to determine the IC₅₀ value of the inhibitor.
NF-κB Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Stimulus (e.g., TNF-α)
-
Test compound (e.g., this compound or an IKK inhibitor)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations or DMSO (vehicle control).
-
Incubate for a pre-determined time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a specified duration (e.g., 6-8 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition and determine the IC₅₀ value of the compound.
Cytokine Production Measurement by ELISA
This assay quantifies the amount of specific cytokines (e.g., TNF-α, IL-1β) released from cells.
Materials:
-
THP-1 cells (or other relevant immune cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulus (e.g., Lipopolysaccharide - LPS)
-
Test compound (e.g., this compound)
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with the test compound at various concentrations or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with the capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding the detection antibody.
-
Adding streptavidin-HRP.
-
Adding the substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Determine the IC₅₀ value of the compound for cytokine production.
Conclusion: A New Avenue for NF-κB Modulation
The emergence of inhibitors targeting the ubiquitination machinery, such as this compound, provides a valuable alternative to the direct inhibition of the IKK complex for modulating the NF-κB pathway. While direct, head-to-head comparative efficacy data with traditional IKK inhibitors is still needed, the available information indicates that this compound is a potent inhibitor of a key downstream step in NF-κB activation.
The distinct mechanism of action of this compound may offer several potential advantages, including a different selectivity profile and the possibility of overcoming resistance mechanisms that may develop against ATP-competitive IKK inhibitors. For researchers in the field, the choice between targeting IKK directly or the downstream ubiquitination step will depend on the specific biological question and the desired therapeutic outcome. This guide provides the foundational information and experimental frameworks to aid in this critical decision-making process. Further research directly comparing these different inhibitory strategies in relevant disease models will be crucial for fully elucidating their respective therapeutic potentials.
References
Unraveling the NF-κB Maze: A Comparative Analysis of GS1443 and Other IKK Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of NF-κB pathway modulation, this guide offers an objective comparison of the novel IκB ubiquitination inhibitor, GS143, against traditional IκB kinase (IKK) inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biological processes, this document aims to provide a comprehensive resource for informed decision-making in research and development.
The transcription factor NF-κB is a master regulator of inflammatory responses, immune function, and cell survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. The canonical NF-κB signaling pathway is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB in the cytoplasm. Activation of this pathway hinges on the phosphorylation of IκB by the IκB kinase (IKK) complex, leading to IκB's ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Given its central role, the IKK complex has been a primary target for therapeutic intervention. However, a newer class of inhibitors, exemplified by this compound, offers an alternative strategy by targeting the ubiquitination step, a critical downstream event from IKK activation. This guide will delve into the efficacy and mechanisms of this compound in comparison to established IKK inhibitors.
Mechanism of Action: A Tale of Two Strategies
Traditional IKK inhibitors, such as BMS-345541 and SC-514, are predominantly ATP-competitive molecules that directly target the catalytic subunits of the IKK complex, primarily IKKβ (IKK-2). By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of IκBα, thereby keeping the NF-κB complex in its inactive, cytoplasm-sequestered state.
In contrast, This compound operates via a distinct and more downstream mechanism. It is not a direct inhibitor of IKK. Instead, this compound is a selective inhibitor of IκBα ubiquitination.[1][2] Specifically, it targets the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex containing the F-box protein β-TrCP (SCFβTrCP1).[1] This complex is responsible for recognizing and ubiquitinating phosphorylated IκBα, marking it for proteasomal degradation. By inhibiting SCFβTrCP1-mediated ubiquitination, this compound prevents the degradation of phosphorylated IκBα, effectively trapping the NF-κB complex in the cytoplasm, even in the presence of upstream IKK activation.
Comparative Efficacy: A Quantitative Overview
Direct comparison of the efficacy of this compound with other IKK inhibitors is challenging due to the lack of head-to-head studies in the same experimental systems. The following tables summarize the available quantitative data from various sources. It is crucial to interpret this data with caution, as assay conditions and cell types can significantly influence the results.
Table 1: In Vitro Efficacy of this compound
| Target/Process | Assay Type | Cell Line | IC₅₀ (μM) |
| SCFβTrCP1-mediated IκBα ubiquitylation | In vitro ubiquitination assay | - | 5.2[1][2] |
| TNF-α-induced NF-κB transcription | Reporter gene assay | HEK293 | 10.5 |
| TNF-α-induced ICAM-1 expression | Cell-based ELISA | HT-29 | 6.1 |
| LPS-induced TNF-α production | ELISA | THP-1 | 5.3 |
| LPS-induced IL-1β production | ELISA | THP-1 | 2.1 |
Table 2: In Vitro Efficacy of Selected IKK Inhibitors
| Inhibitor | Target | Assay Type | IC₅₀ (nM) |
| BMS-345541 | IKKβ | Kinase Assay | 300 |
| IKKα | Kinase Assay | 4000 | |
| SC-514 | IKKβ | Kinase Assay | 3000-12000 |
| TPCA-1 | IKKβ | Kinase Assay | 17.9 |
| PS-1145 | IKKβ | Kinase Assay | 150 |
Disclaimer: The IC₅₀ values presented in Table 2 are sourced from various publications and commercial suppliers and may not be directly comparable to the data for this compound in Table 1 due to differences in experimental protocols and conditions.
Experimental Protocols
To facilitate the replication and further investigation of the presented findings, detailed methodologies for key experiments are provided below.
In Vitro IκBα Ubiquitination Assay
This assay is designed to measure the ability of a compound to inhibit the ubiquitination of phosphorylated IκBα by the SCFβTrCP1 E3 ligase complex.
Materials:
-
Recombinant human E1 (ubiquitin-activating enzyme)
-
Recombinant human E2 (UbcH5c)
-
Recombinant human SCFβTrCP1 complex
-
Recombinant human IκBα (pre-phosphorylated by IKKβ)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Anti-IκBα antibody
-
Anti-ubiquitin antibody
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Prepare a reaction mixture containing E1, E2, SCFβTrCP1, and ubiquitin in the assay buffer.
-
Add the test compound at various concentrations or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the ubiquitination reaction by adding pre-phosphorylated IκBα and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-IκBα antibody to detect the ubiquitinated forms of IκBα (which will appear as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
-
Quantify the intensity of the ubiquitinated IκBα bands to determine the IC₅₀ value of the inhibitor.
NF-κB Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Stimulus (e.g., TNF-α)
-
Test compound (e.g., this compound or an IKK inhibitor)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations or DMSO (vehicle control).
-
Incubate for a pre-determined time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a specified duration (e.g., 6-8 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition and determine the IC₅₀ value of the compound.
Cytokine Production Measurement by ELISA
This assay quantifies the amount of specific cytokines (e.g., TNF-α, IL-1β) released from cells.
Materials:
-
THP-1 cells (or other relevant immune cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulus (e.g., Lipopolysaccharide - LPS)
-
Test compound (e.g., this compound)
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with the test compound at various concentrations or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with the capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding the detection antibody.
-
Adding streptavidin-HRP.
-
Adding the substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Determine the IC₅₀ value of the compound for cytokine production.
Conclusion: A New Avenue for NF-κB Modulation
The emergence of inhibitors targeting the ubiquitination machinery, such as this compound, provides a valuable alternative to the direct inhibition of the IKK complex for modulating the NF-κB pathway. While direct, head-to-head comparative efficacy data with traditional IKK inhibitors is still needed, the available information indicates that this compound is a potent inhibitor of a key downstream step in NF-κB activation.
The distinct mechanism of action of this compound may offer several potential advantages, including a different selectivity profile and the possibility of overcoming resistance mechanisms that may develop against ATP-competitive IKK inhibitors. For researchers in the field, the choice between targeting IKK directly or the downstream ubiquitination step will depend on the specific biological question and the desired therapeutic outcome. This guide provides the foundational information and experimental frameworks to aid in this critical decision-making process. Further research directly comparing these different inhibitory strategies in relevant disease models will be crucial for fully elucidating their respective therapeutic potentials.
References
A Comparative Guide to NF-κB Inhibition: GS143 versus Bortezomib
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of diseases, including cancer and chronic inflammatory disorders, making it a critical target for therapeutic intervention. This guide provides an objective comparison of two distinct inhibitors of the NF-κB signaling pathway: GS143, a specific IκB ubiquitination inhibitor, and Bortezomib (B1684674), a proteasome inhibitor.
Mechanism of Action: A Tale of Two Strategies
This compound and Bortezomib employ fundamentally different strategies to achieve NF-κB inhibition, targeting distinct steps in the canonical NF-κB signaling cascade.
This compound acts as a selective inhibitor of IκBα ubiquitination. It specifically targets the SCF/β-TrCP E3 ubiquitin ligase complex, preventing the polyubiquitination of phosphorylated IκBα. This stabilization of IκBα ensures it remains bound to NF-κB in the cytoplasm, thereby blocking the nuclear translocation and subsequent transcriptional activity of NF-κB. A key feature of this compound is its specificity, as it does not directly inhibit the proteasome.
Bortezomib , on the other hand, is a potent and reversible inhibitor of the 26S proteasome.[1] By blocking the chymotrypsin-like activity of the proteasome, bortezomib prevents the degradation of polyubiquitinated IκBα.[1] This leads to the accumulation of IκBα in the cytoplasm, which in turn sequesters NF-κB and inhibits its activation.[1] However, the action of bortezomib is not limited to the NF-κB pathway; as a proteasome inhibitor, it affects the degradation of numerous other cellular proteins, leading to broader cellular effects. Interestingly, some studies have reported that under certain conditions, bortezomib can paradoxically lead to the activation of NF-κB.[2]
References
A Comparative Guide to NF-κB Inhibition: GS143 versus Bortezomib
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of diseases, including cancer and chronic inflammatory disorders, making it a critical target for therapeutic intervention. This guide provides an objective comparison of two distinct inhibitors of the NF-κB signaling pathway: GS143, a specific IκB ubiquitination inhibitor, and Bortezomib, a proteasome inhibitor.
Mechanism of Action: A Tale of Two Strategies
This compound and Bortezomib employ fundamentally different strategies to achieve NF-κB inhibition, targeting distinct steps in the canonical NF-κB signaling cascade.
This compound acts as a selective inhibitor of IκBα ubiquitination. It specifically targets the SCF/β-TrCP E3 ubiquitin ligase complex, preventing the polyubiquitination of phosphorylated IκBα. This stabilization of IκBα ensures it remains bound to NF-κB in the cytoplasm, thereby blocking the nuclear translocation and subsequent transcriptional activity of NF-κB. A key feature of this compound is its specificity, as it does not directly inhibit the proteasome.
Bortezomib , on the other hand, is a potent and reversible inhibitor of the 26S proteasome.[1] By blocking the chymotrypsin-like activity of the proteasome, bortezomib prevents the degradation of polyubiquitinated IκBα.[1] This leads to the accumulation of IκBα in the cytoplasm, which in turn sequesters NF-κB and inhibits its activation.[1] However, the action of bortezomib is not limited to the NF-κB pathway; as a proteasome inhibitor, it affects the degradation of numerous other cellular proteins, leading to broader cellular effects. Interestingly, some studies have reported that under certain conditions, bortezomib can paradoxically lead to the activation of NF-κB.[2]
References
Unraveling the Ubiquitin-Proteasome Pathway: A Comparative Analysis of GS143 and MG132
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of chemical probes is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of two widely used inhibitors of the ubiquitin-proteasome system, GS143 and MG132, highlighting their distinct modes of action with supporting experimental data and protocols.
This compound and MG132, while both impacting protein degradation, operate at fundamentally different stages of the ubiquitin-proteasome pathway. MG132 acts as a direct, broad-spectrum inhibitor of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. In contrast, this compound exhibits a more targeted approach, selectively inhibiting the E3 ubiquitin ligase SCFβ-TrCP, an enzyme that flags specific proteins for degradation. This core difference in their mechanism of action leads to distinct cellular effects and research applications.
At a Glance: Key Mechanistic Differences
| Feature | This compound | MG132 |
| Primary Target | SCFβ-TrCP E3 ubiquitin ligase | 26S Proteasome (β1, β2, and β5 subunits) |
| Mechanism of Action | Inhibits the ubiquitination of specific substrates, such as IκBα, by preventing their recognition by the E3 ligase. | Reversibly inhibits the chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolyzing activities of the proteasome. |
| Effect on Proteasome Activity | Does not directly inhibit proteasome activity. | Directly inhibits proteasome activity. |
| Specificity | Selective for the SCFβ-TrCP E3 ligase. | Broadly inhibits proteasome activity and has known off-target effects on other proteases like calpains. |
| Reported IC50 Values | 5.2 μM for SCFβTrCP1-mediated IκBα ubiquitylation.[1] | (R)-MG132: 0.22 µM (Chymotrypsin-like), 34.4 µM (Trypsin-like), 2.95 µM (Peptidylglutamyl peptide hydrolyzing).[2] |
| Downstream Effect on NF-κB Pathway | Suppresses NF-κB activation by preventing the ubiquitination and subsequent degradation of IκBα.[1] | Inhibits NF-κB activation by preventing the degradation of already ubiquitinated IκBα.[3] |
Visualizing the Mechanisms of Action
To illustrate the distinct points of intervention of this compound and MG132 within the NF-κB signaling pathway, the following diagrams are provided.
Caption: Mechanism of this compound action in the NF-κB pathway.
Caption: Mechanism of MG132 action in the NF-κB pathway.
Experimental Protocols for Mechanistic Differentiation
To empirically distinguish the mechanisms of this compound and MG132, the following experimental workflows can be employed.
Proteasome Activity Assay
This assay directly measures the proteolytic activity of the proteasome and is crucial for demonstrating that MG132, but not this compound, is a direct proteasome inhibitor.
Principle: A fluorogenic peptide substrate that is specifically cleaved by the chymotrypsin-like activity of the proteasome is used. Cleavage of the substrate releases a fluorescent molecule, and the resulting fluorescence is proportional to proteasome activity.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and treat with either this compound, MG132 (as a positive control for inhibition), or a vehicle control for a specified time.
-
Harvest cells and lyse them in a non-denaturing lysis buffer to preserve proteasome integrity.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteasomes.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well plate, add equal amounts of protein lysate to each well.
-
Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC) at multiple time points to determine the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Compare the proteasome activity in this compound-treated and MG132-treated lysates to the vehicle control. A significant decrease in activity with MG132 and no change with this compound would be expected.
-
Caption: Workflow for Proteasome Activity Assay.
In Vitro Ubiquitination Assay
This assay is designed to specifically assess the activity of the SCFβ-TrCP E3 ligase and is ideal for confirming the inhibitory effect of this compound on IκBα ubiquitination.
Principle: Recombinant E1, E2, E3 (SCFβ-TrCP), ubiquitin, and the substrate (phosphorylated IκBα) are combined in the presence of ATP. The ubiquitination of IκBα is then detected by western blotting.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (containing Tris-HCl, MgCl2, DTT, and ATP):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5)
-
Recombinant SCFβ-TrCP complex
-
Ubiquitin
-
Phosphorylated IκBα substrate
-
-
For the test condition, pre-incubate the SCFβ-TrCP with this compound before adding the other components. Include a vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a western blot using an antibody against IκBα. The appearance of higher molecular weight bands or a smear above the unmodified IκBα band indicates polyubiquitination.
-
-
Data Analysis:
-
Compare the ubiquitination pattern of IκBα in the presence and absence of this compound. A reduction or absence of the higher molecular weight ubiquitinated IκBα bands in the this compound-treated sample would confirm its inhibitory activity.
-
Caption: Workflow for In Vitro Ubiquitination Assay.
Conclusion
References
Unraveling the Ubiquitin-Proteasome Pathway: A Comparative Analysis of GS143 and MG132
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of chemical probes is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of two widely used inhibitors of the ubiquitin-proteasome system, GS143 and MG132, highlighting their distinct modes of action with supporting experimental data and protocols.
This compound and MG132, while both impacting protein degradation, operate at fundamentally different stages of the ubiquitin-proteasome pathway. MG132 acts as a direct, broad-spectrum inhibitor of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. In contrast, this compound exhibits a more targeted approach, selectively inhibiting the E3 ubiquitin ligase SCFβ-TrCP, an enzyme that flags specific proteins for degradation. This core difference in their mechanism of action leads to distinct cellular effects and research applications.
At a Glance: Key Mechanistic Differences
| Feature | This compound | MG132 |
| Primary Target | SCFβ-TrCP E3 ubiquitin ligase | 26S Proteasome (β1, β2, and β5 subunits) |
| Mechanism of Action | Inhibits the ubiquitination of specific substrates, such as IκBα, by preventing their recognition by the E3 ligase. | Reversibly inhibits the chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolyzing activities of the proteasome. |
| Effect on Proteasome Activity | Does not directly inhibit proteasome activity. | Directly inhibits proteasome activity. |
| Specificity | Selective for the SCFβ-TrCP E3 ligase. | Broadly inhibits proteasome activity and has known off-target effects on other proteases like calpains. |
| Reported IC50 Values | 5.2 μM for SCFβTrCP1-mediated IκBα ubiquitylation.[1] | (R)-MG132: 0.22 µM (Chymotrypsin-like), 34.4 µM (Trypsin-like), 2.95 µM (Peptidylglutamyl peptide hydrolyzing).[2] |
| Downstream Effect on NF-κB Pathway | Suppresses NF-κB activation by preventing the ubiquitination and subsequent degradation of IκBα.[1] | Inhibits NF-κB activation by preventing the degradation of already ubiquitinated IκBα.[3] |
Visualizing the Mechanisms of Action
To illustrate the distinct points of intervention of this compound and MG132 within the NF-κB signaling pathway, the following diagrams are provided.
Caption: Mechanism of this compound action in the NF-κB pathway.
Caption: Mechanism of MG132 action in the NF-κB pathway.
Experimental Protocols for Mechanistic Differentiation
To empirically distinguish the mechanisms of this compound and MG132, the following experimental workflows can be employed.
Proteasome Activity Assay
This assay directly measures the proteolytic activity of the proteasome and is crucial for demonstrating that MG132, but not this compound, is a direct proteasome inhibitor.
Principle: A fluorogenic peptide substrate that is specifically cleaved by the chymotrypsin-like activity of the proteasome is used. Cleavage of the substrate releases a fluorescent molecule, and the resulting fluorescence is proportional to proteasome activity.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and treat with either this compound, MG132 (as a positive control for inhibition), or a vehicle control for a specified time.
-
Harvest cells and lyse them in a non-denaturing lysis buffer to preserve proteasome integrity.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteasomes.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well plate, add equal amounts of protein lysate to each well.
-
Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC) at multiple time points to determine the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Compare the proteasome activity in this compound-treated and MG132-treated lysates to the vehicle control. A significant decrease in activity with MG132 and no change with this compound would be expected.
-
Caption: Workflow for Proteasome Activity Assay.
In Vitro Ubiquitination Assay
This assay is designed to specifically assess the activity of the SCFβ-TrCP E3 ligase and is ideal for confirming the inhibitory effect of this compound on IκBα ubiquitination.
Principle: Recombinant E1, E2, E3 (SCFβ-TrCP), ubiquitin, and the substrate (phosphorylated IκBα) are combined in the presence of ATP. The ubiquitination of IκBα is then detected by western blotting.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (containing Tris-HCl, MgCl2, DTT, and ATP):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5)
-
Recombinant SCFβ-TrCP complex
-
Ubiquitin
-
Phosphorylated IκBα substrate
-
-
For the test condition, pre-incubate the SCFβ-TrCP with this compound before adding the other components. Include a vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a western blot using an antibody against IκBα. The appearance of higher molecular weight bands or a smear above the unmodified IκBα band indicates polyubiquitination.
-
-
Data Analysis:
-
Compare the ubiquitination pattern of IκBα in the presence and absence of this compound. A reduction or absence of the higher molecular weight ubiquitinated IκBα bands in the this compound-treated sample would confirm its inhibitory activity.
-
Caption: Workflow for In Vitro Ubiquitination Assay.
Conclusion
References
BAY 11-7082: A Viable Alternative to GS143 for NF-κB Pathway Interrogation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Key NF-κB Inhibitors
In the intricate world of cellular signaling, the Nuclear Factor-kappa B (NF-κB) pathway stands as a central regulator of inflammation, immunity, cell proliferation, and survival. Dysregulation of this critical pathway is implicated in a multitude of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. Consequently, the development and characterization of specific inhibitors targeting the NF-κB cascade are of paramount importance for both basic research and therapeutic intervention. This guide provides a detailed comparison of two such inhibitors: the well-established BAY 11-7082 and the novel IκB ubiquitination inhibitor, GS143.
Mechanism of Action: Distinct Checkpoints in the NF-κB Cascade
BAY 11-7082 is a widely utilized anti-inflammatory compound that primarily functions by irreversibly inhibiting the phosphorylation of IκBα (Inhibitor of NF-κB alpha).[1][2][3] This phosphorylation event, mediated by the IκB kinase (IKK) complex, is a crucial step that tags IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates the NF-κB heterodimer (typically p65/p50), allowing its translocation into the nucleus to initiate the transcription of target genes. By preventing IκBα phosphorylation, BAY 11-7082 effectively sequesters NF-κB in the cytoplasm, thereby blocking its transcriptional activity.
This compound, on the other hand, is described as a novel small-molecule inhibitor that targets a subsequent step in the canonical NF-κB pathway: the ubiquitination of IκB.[4][5] Following phosphorylation, IκBα is polyubiquitinated, marking it for destruction by the 26S proteasome. By inhibiting this ubiquitination process, this compound is proposed to stabilize the phosphorylated IκBα, preventing its degradation and thus keeping NF-κB inactive in the cytoplasm.
At a Glance: BAY 11-7082 vs. This compound
| Feature | BAY 11-7082 | This compound |
| Primary Target | IκBα phosphorylation (IKK complex) | IκB ubiquitination |
| Mechanism | Irreversible inhibitor of IKK-mediated IκBα phosphorylation | Inhibition of IκB ubiquitination, preventing its degradation |
| Reported IC50 | 5-10 µM for inhibition of TNF-α-induced adhesion molecule expression in HUVECs. Varies by cell type and stimulus. | Data not readily available in public literature. |
| Off-Target Effects | Known to have multiple targets, including the NLRP3 inflammasome and ubiquitin-specific proteases (USPs). Can induce apoptosis and cell death independent of NF-κB inhibition at higher concentrations. | Specificity and off-target profile are not as extensively characterized in publicly available literature. |
| Applications | Widely used in in vitro and in vivo studies of inflammation, cancer, and immunology. | Investigated for its potential in treating allergic airway inflammation. |
Experimental Data Summary
Quantitative data for a direct, side-by-side comparison of BAY 11-7082 and this compound is limited in the public domain. However, individual studies provide insights into their efficacy.
BAY 11-7082:
| Cell Line | Stimulus | Assay | IC50 | Reference |
| Human Endothelial Cells | TNF-α | Adhesion Molecule Expression (ICAM-1, VCAM-1, E-Selectin) | 5-10 µM | |
| HeLa | TNF-α | NF-κB p65 Phosphorylation (Ser468) | ~5 µM (Pre-treatment) | |
| Gastric Cancer Cells (HGC27) | - | Cell Proliferation (72h) | 4.23 nM | |
| Gastric Cancer Cells (MKN45) | - | Cell Proliferation (72h) | 5.88 nM |
This compound:
Visualizing the Pathways and Workflow
To better understand the points of intervention for each inhibitor and the experimental approach to compare them, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and points of inhibition for BAY 11-7082 and this compound.
Caption: A generalized experimental workflow for comparing the efficacy of NF-κB inhibitors.
Experimental Protocols
To facilitate a direct comparison of BAY 11-7082 and this compound in your own laboratory setting, we provide the following detailed protocols for key experiments.
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to a stimulus and in the presence of inhibitors.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing tandem NF-κB binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
TNF-α (or other NF-κB stimulus)
-
BAY 11-7082 and this compound
-
Passive Lysis Buffer
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight.
-
Transfection:
-
In separate tubes, dilute 100 ng of NF-κB luciferase reporter plasmid and 10 ng of Renilla luciferase plasmid in 10 µL of Opti-MEM per well.
-
In another set of tubes, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM per well.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.
-
Add 20 µL of the DNA-transfection reagent complex to each well.
-
Incubate for 24-48 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Aspirate the media and replace it with 80 µL of fresh serum-free DMEM.
-
Add 10 µL of varying concentrations of BAY 11-7082, this compound, or vehicle control (DMSO) to the appropriate wells and incubate for 1 hour.
-
Add 10 µL of TNF-α (final concentration of 10 ng/mL) to all wells except the unstimulated control.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Aspirate the media and wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Plot the dose-response curves for each inhibitor and determine the IC50 values.
-
Western Blot for IκBα Phosphorylation
Objective: To assess the effect of inhibitors on the phosphorylation of IκBα.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (Lipopolysaccharide)
-
BAY 11-7082 and this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of BAY 11-7082, this compound, or vehicle for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα signal to the total IκBα signal and the β-actin signal.
-
Compare the levels of IκBα phosphorylation between the different treatment groups.
-
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TNF-α
-
BAY 11-7082 and this compound
-
4% Paraformaldehyde (PFA)
-
0.2% Triton X-100
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of BAY 11-7082, this compound, or vehicle for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 30-60 minutes.
-
-
Immunostaining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the anti-p65 primary antibody for 1-2 hours at room temperature.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each condition.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of p65 translocation.
-
Conclusion
BAY 11-7082 remains a valuable and widely used tool for studying the NF-κB pathway, primarily through its well-characterized inhibition of IκBα phosphorylation. Its broad effects, including off-target activities, should be considered when interpreting experimental results. This compound presents an intriguing alternative by targeting a different regulatory step, IκB ubiquitination. While less is known about its specificity and potency from publicly available data, its efficacy in an in vivo model of allergic inflammation suggests its potential as a more targeted therapeutic agent.
For researchers investigating the nuances of NF-κB signaling, a head-to-head comparison of BAY 11-7082 and this compound using the detailed protocols provided in this guide would be highly informative. Such studies will be crucial in further elucidating the specific roles of IκBα phosphorylation and ubiquitination in various cellular contexts and in the development of next-generation NF-κB-targeted therapeutics.
References
- 1. NFκB-Luciferase Reporter Assay [bio-protocol.org]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
- 4. This compound, an I{kappa}B ubiquitination inhibitor, inhibits allergic airway inflammation in mice (Journal Article) | OSTI.GOV [osti.gov]
- 5. This compound, an IkappaB ubiquitination inhibitor, inhibits allergic airway inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY 11-7082: A Viable Alternative to GS143 for NF-κB Pathway Interrogation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Key NF-κB Inhibitors
In the intricate world of cellular signaling, the Nuclear Factor-kappa B (NF-κB) pathway stands as a central regulator of inflammation, immunity, cell proliferation, and survival. Dysregulation of this critical pathway is implicated in a multitude of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. Consequently, the development and characterization of specific inhibitors targeting the NF-κB cascade are of paramount importance for both basic research and therapeutic intervention. This guide provides a detailed comparison of two such inhibitors: the well-established BAY 11-7082 and the novel IκB ubiquitination inhibitor, GS143.
Mechanism of Action: Distinct Checkpoints in the NF-κB Cascade
BAY 11-7082 is a widely utilized anti-inflammatory compound that primarily functions by irreversibly inhibiting the phosphorylation of IκBα (Inhibitor of NF-κB alpha).[1][2][3] This phosphorylation event, mediated by the IκB kinase (IKK) complex, is a crucial step that tags IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates the NF-κB heterodimer (typically p65/p50), allowing its translocation into the nucleus to initiate the transcription of target genes. By preventing IκBα phosphorylation, BAY 11-7082 effectively sequesters NF-κB in the cytoplasm, thereby blocking its transcriptional activity.
This compound, on the other hand, is described as a novel small-molecule inhibitor that targets a subsequent step in the canonical NF-κB pathway: the ubiquitination of IκB.[4][5] Following phosphorylation, IκBα is polyubiquitinated, marking it for destruction by the 26S proteasome. By inhibiting this ubiquitination process, this compound is proposed to stabilize the phosphorylated IκBα, preventing its degradation and thus keeping NF-κB inactive in the cytoplasm.
At a Glance: BAY 11-7082 vs. This compound
| Feature | BAY 11-7082 | This compound |
| Primary Target | IκBα phosphorylation (IKK complex) | IκB ubiquitination |
| Mechanism | Irreversible inhibitor of IKK-mediated IκBα phosphorylation | Inhibition of IκB ubiquitination, preventing its degradation |
| Reported IC50 | 5-10 µM for inhibition of TNF-α-induced adhesion molecule expression in HUVECs. Varies by cell type and stimulus. | Data not readily available in public literature. |
| Off-Target Effects | Known to have multiple targets, including the NLRP3 inflammasome and ubiquitin-specific proteases (USPs). Can induce apoptosis and cell death independent of NF-κB inhibition at higher concentrations. | Specificity and off-target profile are not as extensively characterized in publicly available literature. |
| Applications | Widely used in in vitro and in vivo studies of inflammation, cancer, and immunology. | Investigated for its potential in treating allergic airway inflammation. |
Experimental Data Summary
Quantitative data for a direct, side-by-side comparison of BAY 11-7082 and this compound is limited in the public domain. However, individual studies provide insights into their efficacy.
BAY 11-7082:
| Cell Line | Stimulus | Assay | IC50 | Reference |
| Human Endothelial Cells | TNF-α | Adhesion Molecule Expression (ICAM-1, VCAM-1, E-Selectin) | 5-10 µM | |
| HeLa | TNF-α | NF-κB p65 Phosphorylation (Ser468) | ~5 µM (Pre-treatment) | |
| Gastric Cancer Cells (HGC27) | - | Cell Proliferation (72h) | 4.23 nM | |
| Gastric Cancer Cells (MKN45) | - | Cell Proliferation (72h) | 5.88 nM |
This compound:
Visualizing the Pathways and Workflow
To better understand the points of intervention for each inhibitor and the experimental approach to compare them, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and points of inhibition for BAY 11-7082 and this compound.
Caption: A generalized experimental workflow for comparing the efficacy of NF-κB inhibitors.
Experimental Protocols
To facilitate a direct comparison of BAY 11-7082 and this compound in your own laboratory setting, we provide the following detailed protocols for key experiments.
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to a stimulus and in the presence of inhibitors.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing tandem NF-κB binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
TNF-α (or other NF-κB stimulus)
-
BAY 11-7082 and this compound
-
Passive Lysis Buffer
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight.
-
Transfection:
-
In separate tubes, dilute 100 ng of NF-κB luciferase reporter plasmid and 10 ng of Renilla luciferase plasmid in 10 µL of Opti-MEM per well.
-
In another set of tubes, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM per well.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.
-
Add 20 µL of the DNA-transfection reagent complex to each well.
-
Incubate for 24-48 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Aspirate the media and replace it with 80 µL of fresh serum-free DMEM.
-
Add 10 µL of varying concentrations of BAY 11-7082, this compound, or vehicle control (DMSO) to the appropriate wells and incubate for 1 hour.
-
Add 10 µL of TNF-α (final concentration of 10 ng/mL) to all wells except the unstimulated control.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Aspirate the media and wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Plot the dose-response curves for each inhibitor and determine the IC50 values.
-
Western Blot for IκBα Phosphorylation
Objective: To assess the effect of inhibitors on the phosphorylation of IκBα.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (Lipopolysaccharide)
-
BAY 11-7082 and this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of BAY 11-7082, this compound, or vehicle for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα signal to the total IκBα signal and the β-actin signal.
-
Compare the levels of IκBα phosphorylation between the different treatment groups.
-
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TNF-α
-
BAY 11-7082 and this compound
-
4% Paraformaldehyde (PFA)
-
0.2% Triton X-100
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of BAY 11-7082, this compound, or vehicle for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 30-60 minutes.
-
-
Immunostaining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the anti-p65 primary antibody for 1-2 hours at room temperature.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each condition.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of p65 translocation.
-
Conclusion
BAY 11-7082 remains a valuable and widely used tool for studying the NF-κB pathway, primarily through its well-characterized inhibition of IκBα phosphorylation. Its broad effects, including off-target activities, should be considered when interpreting experimental results. This compound presents an intriguing alternative by targeting a different regulatory step, IκB ubiquitination. While less is known about its specificity and potency from publicly available data, its efficacy in an in vivo model of allergic inflammation suggests its potential as a more targeted therapeutic agent.
For researchers investigating the nuances of NF-κB signaling, a head-to-head comparison of BAY 11-7082 and this compound using the detailed protocols provided in this guide would be highly informative. Such studies will be crucial in further elucidating the specific roles of IκBα phosphorylation and ubiquitination in various cellular contexts and in the development of next-generation NF-κB-targeted therapeutics.
References
- 1. NFκB-Luciferase Reporter Assay [bio-protocol.org]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
- 4. This compound, an I{kappa}B ubiquitination inhibitor, inhibits allergic airway inflammation in mice (Journal Article) | OSTI.GOV [osti.gov]
- 5. This compound, an IkappaB ubiquitination inhibitor, inhibits allergic airway inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GS143's On-Target Effect: A Comparison with siRNA Knockdown of β-TrCP
For researchers, scientists, and drug development professionals, establishing the specific on-target effect of a novel compound is a critical step in the validation process. This guide provides a comparative analysis of using the small molecule inhibitor GS143 versus siRNA-mediated knockdown to investigate the function of its target, β-TrCP, a key component of the ubiquitin-proteasome system.
This compound has been identified as a potent inhibitor of the E3 ubiquitin ligase SCFβ-TrCP[1][2]. It exerts its effects by binding to the substrate receptor protein β-TrCP, thereby preventing the ubiquitination and subsequent proteasomal degradation of β-TrCP target proteins[1][3][4]. Key substrates of β-TrCP include IκBα, an inhibitor of the NF-κB signaling pathway, and β-catenin, a central component of the Wnt signaling pathway. By inhibiting β-TrCP, this compound leads to the accumulation of these substrates, which in turn modulates their respective signaling pathways. This has significant implications, as β-TrCP is involved in a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.
To rigorously validate that the observed cellular effects of this compound are indeed a direct consequence of its interaction with β-TrCP, a powerful and highly specific alternative approach is the use of small interfering RNA (siRNA) to silence the expression of the BTRC gene, which encodes for β-TrCP. This comparison guide outlines the experimental framework for utilizing siRNA knockdown of β-TrCP to corroborate the on-target effects of this compound.
Comparative Data Summary
The following table summarizes the expected quantitative outcomes when comparing the effects of this compound treatment with those of β-TrCP siRNA knockdown in a relevant cell line. The data presented here is hypothetical but is based on the known functions of this compound and β-TrCP.
| Parameter | Control (e.g., DMSO) | This compound Treatment | Control siRNA | β-TrCP siRNA | Alternative β-TrCP Inhibitor (e.g., Erioflorin) |
| β-TrCP Protein Level | 100% | ~100% | 100% | <20% | ~100% |
| IκBα Protein Level | Baseline | Increased | Baseline | Increased | Increased |
| Phospho-IκBα (Ser32/36) Level | Baseline | Increased | Baseline | Increased | Increased |
| β-catenin Protein Level | Baseline | Increased | Baseline | Increased | Increased |
| NF-κB Reporter Activity (TNF-α stimulated) | 100% | Decreased | 100% | Decreased | Decreased |
| Wnt/β-catenin Reporter Activity | Baseline | Increased | Baseline | Increased | Increased |
| Cell Proliferation Rate | 100% | Variable | 100% | Variable | Variable |
| Apoptosis Rate | Baseline | Variable | Baseline | Variable | Variable |
Note: The variability in cell proliferation and apoptosis rates is expected as the net effect of β-TrCP inhibition can be cell-type dependent, due to the diverse array of its substrates which can have either oncogenic or tumor-suppressive functions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Select a human cell line known to have active NF-κB and/or Wnt signaling pathways (e.g., HEK293T, HeLa, or a relevant cancer cell line).
-
This compound Treatment: Culture cells to 70-80% confluency. Treat with an effective concentration of this compound (e.g., 20 µM, as previously reported) or DMSO as a vehicle control for a specified duration (e.g., 6, 12, 24 hours).
-
siRNA Transfection: Transfect cells with either a validated siRNA targeting β-TrCP or a non-targeting control siRNA using a suitable transfection reagent, according to the manufacturer's protocol. A typical final concentration for siRNA is 10-50 nM.
Western Blot Analysis
-
Objective: To quantify the protein levels of β-TrCP, IκBα, phospho-IκBα, and β-catenin.
-
Procedure:
-
Lyse the treated or transfected cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against β-TrCP, IκBα, phospho-IκBα (Ser32/36), β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
-
Reporter Gene Assay
-
Objective: To measure the transcriptional activity of NF-κB and Wnt/β-catenin signaling pathways.
-
Procedure:
-
Co-transfect cells with an NF-κB or TCF/LEF (Wnt) luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with this compound or transfect with siRNAs as described above.
-
For NF-κB activity, stimulate the cells with an inducer such as TNF-α for the final 6-8 hours of the experiment.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To confirm the knockdown efficiency of β-TrCP siRNA at the mRNA level.
-
Procedure:
-
Isolate total RNA from siRNA-transfected cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for BTRC and a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
Visualizing the Mechanisms
To further elucidate the underlying biological processes and experimental design, the following diagrams are provided.
Caption: Mechanism of this compound action on the SCFβ-TrCP E3 ligase complex.
References
- 1. Isolation and characterization of β-transducin repeat-containing protein ligands screened using a high-throughput screening system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB | PLOS Pathogens [journals.plos.org]
- 4. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
Validating GS143's On-Target Effect: A Comparison with siRNA Knockdown of β-TrCP
For researchers, scientists, and drug development professionals, establishing the specific on-target effect of a novel compound is a critical step in the validation process. This guide provides a comparative analysis of using the small molecule inhibitor GS143 versus siRNA-mediated knockdown to investigate the function of its target, β-TrCP, a key component of the ubiquitin-proteasome system.
This compound has been identified as a potent inhibitor of the E3 ubiquitin ligase SCFβ-TrCP[1][2]. It exerts its effects by binding to the substrate receptor protein β-TrCP, thereby preventing the ubiquitination and subsequent proteasomal degradation of β-TrCP target proteins[1][3][4]. Key substrates of β-TrCP include IκBα, an inhibitor of the NF-κB signaling pathway, and β-catenin, a central component of the Wnt signaling pathway. By inhibiting β-TrCP, this compound leads to the accumulation of these substrates, which in turn modulates their respective signaling pathways. This has significant implications, as β-TrCP is involved in a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.
To rigorously validate that the observed cellular effects of this compound are indeed a direct consequence of its interaction with β-TrCP, a powerful and highly specific alternative approach is the use of small interfering RNA (siRNA) to silence the expression of the BTRC gene, which encodes for β-TrCP. This comparison guide outlines the experimental framework for utilizing siRNA knockdown of β-TrCP to corroborate the on-target effects of this compound.
Comparative Data Summary
The following table summarizes the expected quantitative outcomes when comparing the effects of this compound treatment with those of β-TrCP siRNA knockdown in a relevant cell line. The data presented here is hypothetical but is based on the known functions of this compound and β-TrCP.
| Parameter | Control (e.g., DMSO) | This compound Treatment | Control siRNA | β-TrCP siRNA | Alternative β-TrCP Inhibitor (e.g., Erioflorin) |
| β-TrCP Protein Level | 100% | ~100% | 100% | <20% | ~100% |
| IκBα Protein Level | Baseline | Increased | Baseline | Increased | Increased |
| Phospho-IκBα (Ser32/36) Level | Baseline | Increased | Baseline | Increased | Increased |
| β-catenin Protein Level | Baseline | Increased | Baseline | Increased | Increased |
| NF-κB Reporter Activity (TNF-α stimulated) | 100% | Decreased | 100% | Decreased | Decreased |
| Wnt/β-catenin Reporter Activity | Baseline | Increased | Baseline | Increased | Increased |
| Cell Proliferation Rate | 100% | Variable | 100% | Variable | Variable |
| Apoptosis Rate | Baseline | Variable | Baseline | Variable | Variable |
Note: The variability in cell proliferation and apoptosis rates is expected as the net effect of β-TrCP inhibition can be cell-type dependent, due to the diverse array of its substrates which can have either oncogenic or tumor-suppressive functions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Select a human cell line known to have active NF-κB and/or Wnt signaling pathways (e.g., HEK293T, HeLa, or a relevant cancer cell line).
-
This compound Treatment: Culture cells to 70-80% confluency. Treat with an effective concentration of this compound (e.g., 20 µM, as previously reported) or DMSO as a vehicle control for a specified duration (e.g., 6, 12, 24 hours).
-
siRNA Transfection: Transfect cells with either a validated siRNA targeting β-TrCP or a non-targeting control siRNA using a suitable transfection reagent, according to the manufacturer's protocol. A typical final concentration for siRNA is 10-50 nM.
Western Blot Analysis
-
Objective: To quantify the protein levels of β-TrCP, IκBα, phospho-IκBα, and β-catenin.
-
Procedure:
-
Lyse the treated or transfected cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against β-TrCP, IκBα, phospho-IκBα (Ser32/36), β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
-
Reporter Gene Assay
-
Objective: To measure the transcriptional activity of NF-κB and Wnt/β-catenin signaling pathways.
-
Procedure:
-
Co-transfect cells with an NF-κB or TCF/LEF (Wnt) luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with this compound or transfect with siRNAs as described above.
-
For NF-κB activity, stimulate the cells with an inducer such as TNF-α for the final 6-8 hours of the experiment.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To confirm the knockdown efficiency of β-TrCP siRNA at the mRNA level.
-
Procedure:
-
Isolate total RNA from siRNA-transfected cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for BTRC and a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
Visualizing the Mechanisms
To further elucidate the underlying biological processes and experimental design, the following diagrams are provided.
Caption: Mechanism of this compound action on the SCFβ-TrCP E3 ligase complex.
References
- 1. Isolation and characterization of β-transducin repeat-containing protein ligands screened using a high-throughput screening system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB | PLOS Pathogens [journals.plos.org]
- 4. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity Landscape of E3 Ligase Inhibitors: A Comparative Guide to GS144
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of GS143, a selective inhibitor of the E3 ubiquitin ligase β-TrCP, with other classes of E3 ligase inhibitors, supported by experimental data and detailed methodologies.
This compound has emerged as a valuable tool for studying the intricate roles of the β-TrCP (beta-transducin repeat-containing protein), a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. Its specificity is a critical attribute that distinguishes it from other modulators of the ubiquitin-proteasome system. This guide will delve into the comparative specificity of this compound, offering a clear perspective on its advantages and limitations.
Substrate-Specific Inhibition: A Hallmark of this compound
This compound exhibits a notable degree of substrate specificity, a desirable characteristic for a chemical probe. It has been identified as an inhibitor of IκBα ubiquitination with an IC50 of 5.2 μM.[1] One of the most compelling pieces of evidence for its specificity lies in its differential effects on the known substrates of β-TrCP. While this compound effectively inhibits the degradation of IκBα, it does not lead to the accumulation of another prominent β-TrCP substrate, β-catenin.[1] This substrate-selective inhibition suggests that this compound may interfere with a specific protein-protein interaction interface between β-TrCP and IκBα.
This contrasts with other β-TrCP inhibitors like Erioflorin , a natural product that stabilizes not only IκBα and β-catenin but also another β-TrCP substrate, Pdcd4.[1][2] Erioflorin's broader activity profile within the β-TrCP substrate repertoire highlights the nuanced and distinct mechanism of action of this compound.
Comparative Performance Metrics
To provide a clear quantitative comparison, the following table summarizes the key performance metrics of this compound and other representative E3 ligase inhibitors.
| Inhibitor/Degrader | Class | Target E3 Ligase | Key Substrate(s)/Target(s) | Potency (IC50/DC50) | Dmax | Known Off-Targets/Neosubstrates |
| This compound | Small Molecule Inhibitor | β-TrCP | IκBα | IC50: 5.2 μM (IκBα ubiquitination)[1] | N/A | Does not significantly affect β-catenin degradation. |
| Erioflorin | Small Molecule Inhibitor | β-TrCP | IκBα, β-catenin, Pdcd4 | Not specified in provided results | N/A | Does not affect targets of Skp2 or pVHL E3 ligases. |
| ARV-110 (Bavdegalutamide) | PROTAC | Cereblon (CRBN) | Androgen Receptor (AR) | DC50: ~1 nM | >95% | GSPT1 is a known off-target for some CRBN-based PROTACs. |
| Lenalidomide | Molecular Glue | Cereblon (CRBN) | IKZF1, IKZF3 (Neosubstrates) | Not specified in provided results | Not specified in provided results | Induces degradation of specific lymphoid transcription factors. |
Signaling Pathway of this compound Action
This compound exerts its effects by intervening in the NF-κB signaling pathway. Under normal conditions, IκBα sequesters the NF-κB transcription factor in the cytoplasm. Upon stimulation, IκBα is phosphorylated, leading to its recognition by the β-TrCP subunit of the SCF E3 ligase complex. This recognition event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, liberating NF-κB to translocate to the nucleus and activate gene expression. This compound, by inhibiting the β-TrCP-mediated ubiquitination of IκBα, prevents its degradation and thereby suppresses NF-κB activation.
Experimental Methodologies
The specificity and mechanism of action of E3 ligase inhibitors are elucidated through a variety of biochemical and cell-based assays. Below are detailed protocols for key experiments relevant to the characterization of inhibitors like this compound.
In Vitro Ubiquitination Assay
This assay directly measures the ability of an E3 ligase to ubiquitinate its substrate in a controlled, cell-free environment and assesses the inhibitory effect of a compound.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components on ice:
-
Recombinant human E1 activating enzyme (e.g., 100 nM)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2, 500 nM)
-
Recombinant human ubiquitin (e.g., 10 µM)
-
Recombinant SCF-β-TrCP complex (e.g., 200 nM)
-
Phosphorylated substrate peptide (e.g., p-IκBα peptide, 1 µM)
-
ATP (10 mM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT)
-
Test compound (e.g., this compound at various concentrations) or DMSO vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody specific for the ubiquitinated substrate or a tag on ubiquitin (e.g., anti-ubiquitin antibody). The intensity of the bands corresponding to ubiquitinated substrate is quantified to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a compound within a cellular context. It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Protocol:
-
Cell Treatment: Culture cells (e.g., HEK293T) to 80-90% confluency. Treat the cells with the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 1 hour).
-
Heating: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein (e.g., β-TrCP) at each temperature by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.
Quantitative Proteomics for Off-Target Analysis
To assess the global effects of an inhibitor on the cellular proteome and identify potential off-targets, quantitative mass spectrometry-based proteomics is employed.
Protocol:
-
Cell Culture and Treatment: Grow cells in culture and treat with the inhibitor (e.g., this compound) or vehicle control for a defined period.
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional): For multiplexed analysis, peptides from different treatment conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show significant changes in abundance in the presence of the inhibitor are considered potential on- or off-targets.
Experimental Workflow for Specificity Assessment
The following diagram illustrates a typical workflow for assessing the specificity of an E3 ligase inhibitor.
Conclusion
This compound stands out as a β-TrCP inhibitor with a notable degree of substrate specificity, primarily targeting the IκBα branch of the β-TrCP degradome. This makes it a valuable tool for dissecting the specific roles of this pathway. Its specificity profile, when compared to broader-acting inhibitors and degraders, underscores the importance of detailed characterization in the development and application of E3 ligase modulators. The experimental approaches outlined in this guide provide a robust framework for the continued exploration and comparison of novel E3 ligase inhibitors, ultimately paving the way for more precise therapeutic interventions.
References
Navigating the Specificity Landscape of E3 Ligase Inhibitors: A Comparative Guide to GS144
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of GS143, a selective inhibitor of the E3 ubiquitin ligase β-TrCP, with other classes of E3 ligase inhibitors, supported by experimental data and detailed methodologies.
This compound has emerged as a valuable tool for studying the intricate roles of the β-TrCP (beta-transducin repeat-containing protein), a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. Its specificity is a critical attribute that distinguishes it from other modulators of the ubiquitin-proteasome system. This guide will delve into the comparative specificity of this compound, offering a clear perspective on its advantages and limitations.
Substrate-Specific Inhibition: A Hallmark of this compound
This compound exhibits a notable degree of substrate specificity, a desirable characteristic for a chemical probe. It has been identified as an inhibitor of IκBα ubiquitination with an IC50 of 5.2 μM.[1] One of the most compelling pieces of evidence for its specificity lies in its differential effects on the known substrates of β-TrCP. While this compound effectively inhibits the degradation of IκBα, it does not lead to the accumulation of another prominent β-TrCP substrate, β-catenin.[1] This substrate-selective inhibition suggests that this compound may interfere with a specific protein-protein interaction interface between β-TrCP and IκBα.
This contrasts with other β-TrCP inhibitors like Erioflorin , a natural product that stabilizes not only IκBα and β-catenin but also another β-TrCP substrate, Pdcd4.[1][2] Erioflorin's broader activity profile within the β-TrCP substrate repertoire highlights the nuanced and distinct mechanism of action of this compound.
Comparative Performance Metrics
To provide a clear quantitative comparison, the following table summarizes the key performance metrics of this compound and other representative E3 ligase inhibitors.
| Inhibitor/Degrader | Class | Target E3 Ligase | Key Substrate(s)/Target(s) | Potency (IC50/DC50) | Dmax | Known Off-Targets/Neosubstrates |
| This compound | Small Molecule Inhibitor | β-TrCP | IκBα | IC50: 5.2 μM (IκBα ubiquitination)[1] | N/A | Does not significantly affect β-catenin degradation. |
| Erioflorin | Small Molecule Inhibitor | β-TrCP | IκBα, β-catenin, Pdcd4 | Not specified in provided results | N/A | Does not affect targets of Skp2 or pVHL E3 ligases. |
| ARV-110 (Bavdegalutamide) | PROTAC | Cereblon (CRBN) | Androgen Receptor (AR) | DC50: ~1 nM | >95% | GSPT1 is a known off-target for some CRBN-based PROTACs. |
| Lenalidomide | Molecular Glue | Cereblon (CRBN) | IKZF1, IKZF3 (Neosubstrates) | Not specified in provided results | Not specified in provided results | Induces degradation of specific lymphoid transcription factors. |
Signaling Pathway of this compound Action
This compound exerts its effects by intervening in the NF-κB signaling pathway. Under normal conditions, IκBα sequesters the NF-κB transcription factor in the cytoplasm. Upon stimulation, IκBα is phosphorylated, leading to its recognition by the β-TrCP subunit of the SCF E3 ligase complex. This recognition event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, liberating NF-κB to translocate to the nucleus and activate gene expression. This compound, by inhibiting the β-TrCP-mediated ubiquitination of IκBα, prevents its degradation and thereby suppresses NF-κB activation.
Experimental Methodologies
The specificity and mechanism of action of E3 ligase inhibitors are elucidated through a variety of biochemical and cell-based assays. Below are detailed protocols for key experiments relevant to the characterization of inhibitors like this compound.
In Vitro Ubiquitination Assay
This assay directly measures the ability of an E3 ligase to ubiquitinate its substrate in a controlled, cell-free environment and assesses the inhibitory effect of a compound.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components on ice:
-
Recombinant human E1 activating enzyme (e.g., 100 nM)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2, 500 nM)
-
Recombinant human ubiquitin (e.g., 10 µM)
-
Recombinant SCF-β-TrCP complex (e.g., 200 nM)
-
Phosphorylated substrate peptide (e.g., p-IκBα peptide, 1 µM)
-
ATP (10 mM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT)
-
Test compound (e.g., this compound at various concentrations) or DMSO vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody specific for the ubiquitinated substrate or a tag on ubiquitin (e.g., anti-ubiquitin antibody). The intensity of the bands corresponding to ubiquitinated substrate is quantified to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a compound within a cellular context. It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Protocol:
-
Cell Treatment: Culture cells (e.g., HEK293T) to 80-90% confluency. Treat the cells with the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 1 hour).
-
Heating: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein (e.g., β-TrCP) at each temperature by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.
Quantitative Proteomics for Off-Target Analysis
To assess the global effects of an inhibitor on the cellular proteome and identify potential off-targets, quantitative mass spectrometry-based proteomics is employed.
Protocol:
-
Cell Culture and Treatment: Grow cells in culture and treat with the inhibitor (e.g., this compound) or vehicle control for a defined period.
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional): For multiplexed analysis, peptides from different treatment conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show significant changes in abundance in the presence of the inhibitor are considered potential on- or off-targets.
Experimental Workflow for Specificity Assessment
The following diagram illustrates a typical workflow for assessing the specificity of an E3 ligase inhibitor.
Conclusion
This compound stands out as a β-TrCP inhibitor with a notable degree of substrate specificity, primarily targeting the IκBα branch of the β-TrCP degradome. This makes it a valuable tool for dissecting the specific roles of this pathway. Its specificity profile, when compared to broader-acting inhibitors and degraders, underscores the importance of detailed characterization in the development and application of E3 ligase modulators. The experimental approaches outlined in this guide provide a robust framework for the continued exploration and comparison of novel E3 ligase inhibitors, ultimately paving the way for more precise therapeutic interventions.
References
Cross-validation of GS143 Results with a Secondary Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GS143, a selective inhibitor of the SCFβ-TrCP E3 ubiquitin ligase, with a secondary inhibitor targeting a different crucial node in the NF-κB signaling pathway. By examining their effects on key downstream events, this document aims to offer researchers a framework for cross-validating experimental findings and understanding the nuances of NF-κB pathway modulation.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a small molecule that selectively inhibits the ubiquitination of IκBα mediated by the SCFβ-TrCP E3 ubiquitin ligase, with a reported IC50 of 5.2 μM. This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and suppressing its activity. The NF-κB signaling cascade is a cornerstone of the inflammatory response and is implicated in various pathological conditions, including cancer and autoimmune diseases. The canonical pathway is initiated by stimuli such as TNFα, leading to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.
To ensure the specificity of experimental results obtained with this compound, it is crucial to perform cross-validation studies using a secondary inhibitor that targets a different component of the NF-κB pathway. For this guide, we will compare the effects of this compound with an IKKβ inhibitor, a key kinase upstream of IκBα phosphorylation.
Comparative Analysis of Inhibitor Performance
The following table summarizes the expected comparative performance of this compound and a representative IKKβ inhibitor on key events in the NF-κB signaling pathway. This data is compiled from various studies and is intended to provide a general framework for comparison. Actual results may vary depending on the specific experimental conditions.
| Parameter | This compound (β-TrCP Inhibitor) | IKKβ Inhibitor | Proteasome Inhibitor (e.g., Bortezomib) |
| Target | SCFβ-TrCP E3 Ubiquitin Ligase | IκB Kinase β (IKKβ) | 26S Proteasome |
| Mechanism of Action | Prevents IκBα ubiquitination | Prevents IκBα phosphorylation | Prevents degradation of polyubiquitinated IκBα |
| Effect on IκBα Phosphorylation | No direct effect | Direct inhibition | May lead to accumulation of phosphorylated IκBα |
| Effect on IκBα Degradation | Inhibition | Inhibition | Inhibition |
| Effect on NF-κB Nuclear Translocation | Inhibition | Inhibition | Inhibition |
| Reported IC50 for NF-κB Inhibition | ~5.2 µM (for IκBα ubiquitination) | Varies by compound (nM to µM range) | Varies by compound (nM range) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the cross-validation of this compound's effects.
Western Blot for IκBα Degradation
This protocol is designed to assess the ability of inhibitors to prevent the degradation of IκBα following stimulation with TNFα.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
TNFα (Tumor Necrosis Factor-alpha)
-
This compound
-
IKKβ inhibitor
-
Proteasome inhibitor (e.g., MG132 as a control)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IκBα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound, IKKβ inhibitor, or a positive control proteasome inhibitor for 1 hour. Include a vehicle-only control (e.g., DMSO).
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
After stimulation, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Immunofluorescence for NF-κB Nuclear Translocation
This protocol allows for the visualization and quantification of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
TNFα
-
This compound
-
IKKβ inhibitor
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.
-
Pre-treat cells with inhibitors as described in the Western blot protocol.
-
Stimulate cells with TNFα for 30-60 minutes.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-p65 antibody in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the DAPI and the p65 channels.
-
Quantify nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software.
Visualizing the Experimental Logic and Pathway
To better understand the points of intervention for each inhibitor and the experimental workflow, the following diagrams are provided.
Caption: Points of intervention for this compound and secondary inhibitors in the NF-κB pathway.
Caption: Workflow for comparing the effects of this compound and a secondary inhibitor.
Cross-validation of GS143 Results with a Secondary Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GS143, a selective inhibitor of the SCFβ-TrCP E3 ubiquitin ligase, with a secondary inhibitor targeting a different crucial node in the NF-κB signaling pathway. By examining their effects on key downstream events, this document aims to offer researchers a framework for cross-validating experimental findings and understanding the nuances of NF-κB pathway modulation.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a small molecule that selectively inhibits the ubiquitination of IκBα mediated by the SCFβ-TrCP E3 ubiquitin ligase, with a reported IC50 of 5.2 μM. This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and suppressing its activity. The NF-κB signaling cascade is a cornerstone of the inflammatory response and is implicated in various pathological conditions, including cancer and autoimmune diseases. The canonical pathway is initiated by stimuli such as TNFα, leading to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.
To ensure the specificity of experimental results obtained with this compound, it is crucial to perform cross-validation studies using a secondary inhibitor that targets a different component of the NF-κB pathway. For this guide, we will compare the effects of this compound with an IKKβ inhibitor, a key kinase upstream of IκBα phosphorylation.
Comparative Analysis of Inhibitor Performance
The following table summarizes the expected comparative performance of this compound and a representative IKKβ inhibitor on key events in the NF-κB signaling pathway. This data is compiled from various studies and is intended to provide a general framework for comparison. Actual results may vary depending on the specific experimental conditions.
| Parameter | This compound (β-TrCP Inhibitor) | IKKβ Inhibitor | Proteasome Inhibitor (e.g., Bortezomib) |
| Target | SCFβ-TrCP E3 Ubiquitin Ligase | IκB Kinase β (IKKβ) | 26S Proteasome |
| Mechanism of Action | Prevents IκBα ubiquitination | Prevents IκBα phosphorylation | Prevents degradation of polyubiquitinated IκBα |
| Effect on IκBα Phosphorylation | No direct effect | Direct inhibition | May lead to accumulation of phosphorylated IκBα |
| Effect on IκBα Degradation | Inhibition | Inhibition | Inhibition |
| Effect on NF-κB Nuclear Translocation | Inhibition | Inhibition | Inhibition |
| Reported IC50 for NF-κB Inhibition | ~5.2 µM (for IκBα ubiquitination) | Varies by compound (nM to µM range) | Varies by compound (nM range) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the cross-validation of this compound's effects.
Western Blot for IκBα Degradation
This protocol is designed to assess the ability of inhibitors to prevent the degradation of IκBα following stimulation with TNFα.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
TNFα (Tumor Necrosis Factor-alpha)
-
This compound
-
IKKβ inhibitor
-
Proteasome inhibitor (e.g., MG132 as a control)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IκBα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound, IKKβ inhibitor, or a positive control proteasome inhibitor for 1 hour. Include a vehicle-only control (e.g., DMSO).
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
After stimulation, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Immunofluorescence for NF-κB Nuclear Translocation
This protocol allows for the visualization and quantification of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
TNFα
-
This compound
-
IKKβ inhibitor
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.
-
Pre-treat cells with inhibitors as described in the Western blot protocol.
-
Stimulate cells with TNFα for 30-60 minutes.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-p65 antibody in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the DAPI and the p65 channels.
-
Quantify nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software.
Visualizing the Experimental Logic and Pathway
To better understand the points of intervention for each inhibitor and the experimental workflow, the following diagrams are provided.
Caption: Points of intervention for this compound and secondary inhibitors in the NF-κB pathway.
Caption: Workflow for comparing the effects of this compound and a secondary inhibitor.
A Head-to-Head Comparison of GS143 and IKK-16 in Modulating the NF-κB Signaling Pathway
This guide provides a detailed, data-driven comparison of two inhibitors, GS143 and IKK-16, that both impact the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. While both compounds ultimately lead to the modulation of NF-κB activity, they achieve this through distinct mechanisms of action. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting this complex pathway.
Mechanism of Action and Target Selectivity
IKK-16 is a potent and selective inhibitor of the IκB kinase (IKK) complex.[1][2][3] The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a central node in the canonical NF-κB signaling pathway. IKKβ is the primary kinase responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB dimers (typically p65/p50) in the cytoplasm. Phosphorylation of IκBα targets it for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. By directly inhibiting the catalytic activity of the IKK complex, IKK-16 prevents IκBα degradation and thereby blocks NF-κB activation.
This compound , in contrast, functions as a novel small-molecule inhibitor of IκB ubiquitination. More specifically, it has been identified as an inhibitor of the E3 ubiquitin ligase β-TrCP, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. This complex is responsible for recognizing and targeting phosphorylated IκBα for ubiquitination. By inhibiting β-TrCP, this compound prevents the ubiquitination and subsequent degradation of phosphorylated IκBα, even in the presence of active IKK. This leads to the accumulation of phosphorylated IκBα and the continued sequestration of NF-κB in the cytoplasm. Recent studies also suggest that this compound can induce an unconventional activation of NF-κB p65 by initiating noncanonical signaling via NIK and subsequent IKK activation, leading to p65 phosphorylation and nuclear translocation, a mechanism that appears to be independent of T-cell activation.
Quantitative Performance Data
The following tables summarize the available quantitative data for IKK-16 and this compound. Direct head-to-head comparative experimental data is limited in the public domain; therefore, the data presented is from independent studies.
Table 1: In Vitro Potency of IKK-16
| Target | IC50 | Assay Type | Reference |
| IKKβ (IKK-2) | 40 nM | Cell-free | |
| IKK complex | 70 nM | Cell-free | |
| IKKα (IKK-1) | 200 nM | Cell-free | |
| LRRK2 | 50 nM | In vitro | |
| PKD1 | 153.9 nM | - | |
| PKD2 | 115 nM | - | |
| PKD3 | 99.7 nM | - |
Table 2: Cellular Activity of IKK-16
| Assay | IC50 / EC50 | Cell Line | Reference |
| TNF-α-stimulated IκB degradation | 1.0 µM | - | |
| TNF-α-stimulated E-selectin expression | 0.5 µM | HUVEC | |
| TNF-α-stimulated ICAM expression | 0.3 µM | HUVEC | |
| TNF-α-stimulated VCAM expression | 0.3 µM | HUVEC | |
| TNF-induced NF-κB activation | 0.003 µM | HEK293 |
Table 3: Available Data for this compound
Due to the different mechanism of action and the proprietary nature of some compounds, directly comparable IC50 values for this compound on specific kinases are not as readily available in the public literature. The primary characterization of this compound is based on its functional effects on the NF-κB pathway.
| Activity | Observation | Model System | Reference |
| NF-κB Activation | Suppressed antigen-induced NF-κB activation in the lung. | In vivo (mice) | |
| Airway Inflammation | Inhibited antigen-induced eosinophil and lymphocyte recruitment. | In vivo (mice) | |
| Th2 Cytokine Production | Inhibited expression of Th2 cytokines and eotaxin. | In vivo (mice) | |
| HIV-1 Latency Reversal | Potent latency reversing agent without T-cell activation. | Primary cell models and patient samples |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct points of intervention of IKK-16 and this compound within the canonical NF-κB signaling pathway.
Caption: IKK-16 directly inhibits the IKK complex, preventing IκBα phosphorylation.
Caption: this compound inhibits the E3 ligase β-TrCP, preventing the ubiquitination of phosphorylated IκBα.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized methodologies for key assays used to characterize compounds like IKK-16 and this compound.
In Vitro IKK Kinase Assay (for IKK-16)
-
Objective: To determine the IC50 of a test compound against a specific IKK isoform.
-
Materials: Recombinant human IKKα or IKKβ, IκBα substrate (e.g., GST-IκBα (1-54)), ³³P-ATP, kinase assay buffer, test compound (IKK-16).
-
Procedure:
-
Prepare serial dilutions of IKK-16 in DMSO.
-
In a 96-well plate, add the IKK enzyme, IκBα substrate, and kinase assay buffer.
-
Add the diluted IKK-16 or DMSO (vehicle control) to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ³³P-ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ³³P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cellular NF-κB Reporter Assay (for IKK-16 and this compound)
-
Objective: To measure the effect of a test compound on NF-κB-dependent gene expression.
-
Materials: A stable cell line expressing an NF-κB-driven reporter gene (e.g., HEK293 cells with an NF-κB-luciferase reporter), cell culture medium, test compound, a stimulating agent (e.g., TNFα), and a luciferase assay reagent.
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound (IKK-16 or this compound) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate concentration of TNFα to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for a further period (e.g., 6-8 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the EC50 value.
-
Western Blot for IκBα Degradation (for IKK-16 and this compound)
-
Objective: To visually assess the ability of a compound to prevent the degradation of IκBα.
-
Materials: Relevant cell line (e.g., HeLa, U2OS), cell culture medium, test compound, stimulating agent (e.g., TNFα), lysis buffer, primary antibody against IκBα, primary antibody for a loading control (e.g., β-actin or GAPDH), and a secondary antibody conjugated to HRP.
-
Procedure:
-
Culture cells to a suitable confluency.
-
Pre-treat the cells with the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with TNFα for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Summary and Conclusion
IKK-16 and this compound represent two distinct strategies for inhibiting the NF-κB signaling pathway. IKK-16 is a direct, potent inhibitor of the IKK kinase complex, offering a well-characterized mechanism to block the canonical NF-κB pathway at a central control point. In contrast, this compound targets the downstream process of IκBα ubiquitination by inhibiting the E3 ligase β-TrCP, providing an alternative and potentially more nuanced approach to NF-κB modulation. The discovery that this compound may also induce unconventional NF-κB activation highlights the complexity of targeting this pathway and suggests that its effects may be context-dependent.
The choice between these inhibitors will depend on the specific research question and the desired point of intervention in the NF-κB cascade. For studies requiring direct and potent inhibition of IKK activity, IKK-16 is a well-validated tool. For investigating the roles of IκBα ubiquitination and degradation, or for exploring alternative mechanisms of NF-κB regulation, this compound presents a novel and interesting chemical probe. Further head-to-head studies in various cellular and in vivo models are warranted to fully elucidate the comparative efficacy and potential therapeutic applications of these two distinct classes of NF-κB pathway modulators.
References
A Head-to-Head Comparison of GS143 and IKK-16 in Modulating the NF-κB Signaling Pathway
This guide provides a detailed, data-driven comparison of two inhibitors, GS143 and IKK-16, that both impact the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. While both compounds ultimately lead to the modulation of NF-κB activity, they achieve this through distinct mechanisms of action. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting this complex pathway.
Mechanism of Action and Target Selectivity
IKK-16 is a potent and selective inhibitor of the IκB kinase (IKK) complex.[1][2][3] The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a central node in the canonical NF-κB signaling pathway. IKKβ is the primary kinase responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB dimers (typically p65/p50) in the cytoplasm. Phosphorylation of IκBα targets it for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. By directly inhibiting the catalytic activity of the IKK complex, IKK-16 prevents IκBα degradation and thereby blocks NF-κB activation.
This compound , in contrast, functions as a novel small-molecule inhibitor of IκB ubiquitination. More specifically, it has been identified as an inhibitor of the E3 ubiquitin ligase β-TrCP, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. This complex is responsible for recognizing and targeting phosphorylated IκBα for ubiquitination. By inhibiting β-TrCP, this compound prevents the ubiquitination and subsequent degradation of phosphorylated IκBα, even in the presence of active IKK. This leads to the accumulation of phosphorylated IκBα and the continued sequestration of NF-κB in the cytoplasm. Recent studies also suggest that this compound can induce an unconventional activation of NF-κB p65 by initiating noncanonical signaling via NIK and subsequent IKK activation, leading to p65 phosphorylation and nuclear translocation, a mechanism that appears to be independent of T-cell activation.
Quantitative Performance Data
The following tables summarize the available quantitative data for IKK-16 and this compound. Direct head-to-head comparative experimental data is limited in the public domain; therefore, the data presented is from independent studies.
Table 1: In Vitro Potency of IKK-16
| Target | IC50 | Assay Type | Reference |
| IKKβ (IKK-2) | 40 nM | Cell-free | |
| IKK complex | 70 nM | Cell-free | |
| IKKα (IKK-1) | 200 nM | Cell-free | |
| LRRK2 | 50 nM | In vitro | |
| PKD1 | 153.9 nM | - | |
| PKD2 | 115 nM | - | |
| PKD3 | 99.7 nM | - |
Table 2: Cellular Activity of IKK-16
| Assay | IC50 / EC50 | Cell Line | Reference |
| TNF-α-stimulated IκB degradation | 1.0 µM | - | |
| TNF-α-stimulated E-selectin expression | 0.5 µM | HUVEC | |
| TNF-α-stimulated ICAM expression | 0.3 µM | HUVEC | |
| TNF-α-stimulated VCAM expression | 0.3 µM | HUVEC | |
| TNF-induced NF-κB activation | 0.003 µM | HEK293 |
Table 3: Available Data for this compound
Due to the different mechanism of action and the proprietary nature of some compounds, directly comparable IC50 values for this compound on specific kinases are not as readily available in the public literature. The primary characterization of this compound is based on its functional effects on the NF-κB pathway.
| Activity | Observation | Model System | Reference |
| NF-κB Activation | Suppressed antigen-induced NF-κB activation in the lung. | In vivo (mice) | |
| Airway Inflammation | Inhibited antigen-induced eosinophil and lymphocyte recruitment. | In vivo (mice) | |
| Th2 Cytokine Production | Inhibited expression of Th2 cytokines and eotaxin. | In vivo (mice) | |
| HIV-1 Latency Reversal | Potent latency reversing agent without T-cell activation. | Primary cell models and patient samples |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct points of intervention of IKK-16 and this compound within the canonical NF-κB signaling pathway.
Caption: IKK-16 directly inhibits the IKK complex, preventing IκBα phosphorylation.
Caption: this compound inhibits the E3 ligase β-TrCP, preventing the ubiquitination of phosphorylated IκBα.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized methodologies for key assays used to characterize compounds like IKK-16 and this compound.
In Vitro IKK Kinase Assay (for IKK-16)
-
Objective: To determine the IC50 of a test compound against a specific IKK isoform.
-
Materials: Recombinant human IKKα or IKKβ, IκBα substrate (e.g., GST-IκBα (1-54)), ³³P-ATP, kinase assay buffer, test compound (IKK-16).
-
Procedure:
-
Prepare serial dilutions of IKK-16 in DMSO.
-
In a 96-well plate, add the IKK enzyme, IκBα substrate, and kinase assay buffer.
-
Add the diluted IKK-16 or DMSO (vehicle control) to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ³³P-ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ³³P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cellular NF-κB Reporter Assay (for IKK-16 and this compound)
-
Objective: To measure the effect of a test compound on NF-κB-dependent gene expression.
-
Materials: A stable cell line expressing an NF-κB-driven reporter gene (e.g., HEK293 cells with an NF-κB-luciferase reporter), cell culture medium, test compound, a stimulating agent (e.g., TNFα), and a luciferase assay reagent.
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound (IKK-16 or this compound) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate concentration of TNFα to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for a further period (e.g., 6-8 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the EC50 value.
-
Western Blot for IκBα Degradation (for IKK-16 and this compound)
-
Objective: To visually assess the ability of a compound to prevent the degradation of IκBα.
-
Materials: Relevant cell line (e.g., HeLa, U2OS), cell culture medium, test compound, stimulating agent (e.g., TNFα), lysis buffer, primary antibody against IκBα, primary antibody for a loading control (e.g., β-actin or GAPDH), and a secondary antibody conjugated to HRP.
-
Procedure:
-
Culture cells to a suitable confluency.
-
Pre-treat the cells with the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with TNFα for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Summary and Conclusion
IKK-16 and this compound represent two distinct strategies for inhibiting the NF-κB signaling pathway. IKK-16 is a direct, potent inhibitor of the IKK kinase complex, offering a well-characterized mechanism to block the canonical NF-κB pathway at a central control point. In contrast, this compound targets the downstream process of IκBα ubiquitination by inhibiting the E3 ligase β-TrCP, providing an alternative and potentially more nuanced approach to NF-κB modulation. The discovery that this compound may also induce unconventional NF-κB activation highlights the complexity of targeting this pathway and suggests that its effects may be context-dependent.
The choice between these inhibitors will depend on the specific research question and the desired point of intervention in the NF-κB cascade. For studies requiring direct and potent inhibition of IKK activity, IKK-16 is a well-validated tool. For investigating the roles of IκBα ubiquitination and degradation, or for exploring alternative mechanisms of NF-κB regulation, this compound presents a novel and interesting chemical probe. Further head-to-head studies in various cellular and in vivo models are warranted to fully elucidate the comparative efficacy and potential therapeutic applications of these two distinct classes of NF-κB pathway modulators.
References
Unveiling the Upstream Advantage: A Comparative Guide to GS143 and General Proteasome Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of targeted therapies is paramount. This guide provides an objective comparison of GS143, a selective inhibitor of IκBα ubiquitination, and general proteasome inhibitors, focusing on their mechanisms, efficacy, and experimental validation.
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and is centrally involved in a myriad of cellular processes, including the regulation of inflammatory and apoptotic pathways. Its dysregulation is a hallmark of many diseases, making it a prime target for therapeutic intervention. General proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, have revolutionized the treatment of certain cancers by directly blocking the proteolytic activity of the proteasome. However, their broad mechanism of action can lead to off-target effects. This compound represents a more targeted approach, acting upstream of the proteasome by specifically inhibiting the ubiquitination of IκBα, a key step in the activation of the NF-κB signaling pathway. This guide delves into the distinct advantages of this upstream targeting strategy.
Mechanism of Action: A Tale of Two Intervention Points
The canonical NF-κB signaling pathway is tightly regulated. In its inactive state, the NF-κB transcription factor is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and subsequently tagged for degradation by the E3 ligase complex SCFβTrCP1 through ubiquitination. This tagging marks IκBα for destruction by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.
General proteasome inhibitors act at the final step of this process, directly inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome. This leads to the accumulation of a wide range of ubiquitinated proteins, including IκBα, which indirectly prevents NF-κB activation.
In contrast, this compound acts at a more specific, upstream step. It selectively inhibits the SCFβTrCP1-mediated ubiquitination of phosphorylated IκBα.[1][2] By preventing this crucial ubiquitination step, this compound stabilizes IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing its activation.[1] This targeted approach avoids the widespread disruption of protein degradation seen with general proteasome inhibitors.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and representative general proteasome inhibitors, bortezomib and carfilzomib. It is important to note that this data is compiled from different studies and experimental conditions, and direct head-to-head comparisons in the same system are limited.
Table 1: Inhibitory Potency
| Compound | Target | IC50 | Cell Line/System | Reference |
| This compound | SCFβTrCP1-mediated IκBα ubiquitination | 5.2 µM | In vitro assay | [1][2] |
| TNFα-induced NF-κB transcription | 2.1 - 10.5 µM | HEK293, HT-29, THP-1 cells | ||
| Bortezomib | Proteasome (Chymotrypsin-like) | 3 - 20 nM | Multiple myeloma cell lines | |
| Carfilzomib | Proteasome (Chymotrypsin-like) | 21.8 ± 7.4 nM | Multiple myeloma cell lines |
Table 2: Effects on Cell Viability and Apoptosis
| Compound | Effect | Concentration | Cell Line | Observations | Reference |
| Bortezomib | Apoptosis | 25 - 50 nM | MDA-MB-231 (Breast Cancer) | 3-4 fold increase in apoptosis after 24-48h. | |
| Apoptosis | 20 nM | Mantle Cell Lymphoma (Primary cells) | ~45% reduction in cell viability. | ||
| Carfilzomib | Apoptosis | 5 - 20 nM | RPMI-8226 (Multiple Myeloma) | Dose-dependent increase in apoptosis. | |
| Apoptosis | 6.25 - 25 nM | ZR-75-30 (Breast Cancer) | Increase in apoptotic cells from 13% to 41%. | ||
| This compound | Inhibition of allergic airway inflammation | Intranasal admin. | OVA-sensitized mice | Suppressed NF-κB activation and inflammation. |
Table 3: Selectivity and Off-Target Effects
| Compound | Selectivity/Off-Target Effects | Reference |
| This compound | Selective for SCFβTrCP1-mediated IκBα ubiquitination. Does not inhibit proteasome activity (IC50 > 100 µM). No significant inhibition of IKKβ, MDM2-mediated p53 ubiquitination, cathepsin B, or chymotrypsin. | |
| Bortezomib | Inhibits multiple serine proteases including cathepsin G, cathepsin A, and chymase at potencies similar to the proteasome. This off-target activity is linked to peripheral neuropathy. | |
| Carfilzomib | Shows minimal to no activity against a panel of non-proteasomal proteases compared to bortezomib, which may contribute to its improved tolerability profile. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro IκBα Ubiquitination Assay
This assay is designed to measure the ability of a compound to inhibit the SCFβTrCP1-mediated ubiquitination of its substrate, IκBα.
References
Unveiling the Upstream Advantage: A Comparative Guide to GS143 and General Proteasome Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of targeted therapies is paramount. This guide provides an objective comparison of GS143, a selective inhibitor of IκBα ubiquitination, and general proteasome inhibitors, focusing on their mechanisms, efficacy, and experimental validation.
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and is centrally involved in a myriad of cellular processes, including the regulation of inflammatory and apoptotic pathways. Its dysregulation is a hallmark of many diseases, making it a prime target for therapeutic intervention. General proteasome inhibitors, such as bortezomib and carfilzomib, have revolutionized the treatment of certain cancers by directly blocking the proteolytic activity of the proteasome. However, their broad mechanism of action can lead to off-target effects. This compound represents a more targeted approach, acting upstream of the proteasome by specifically inhibiting the ubiquitination of IκBα, a key step in the activation of the NF-κB signaling pathway. This guide delves into the distinct advantages of this upstream targeting strategy.
Mechanism of Action: A Tale of Two Intervention Points
The canonical NF-κB signaling pathway is tightly regulated. In its inactive state, the NF-κB transcription factor is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and subsequently tagged for degradation by the E3 ligase complex SCFβTrCP1 through ubiquitination. This tagging marks IκBα for destruction by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.
General proteasome inhibitors act at the final step of this process, directly inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome. This leads to the accumulation of a wide range of ubiquitinated proteins, including IκBα, which indirectly prevents NF-κB activation.
In contrast, this compound acts at a more specific, upstream step. It selectively inhibits the SCFβTrCP1-mediated ubiquitination of phosphorylated IκBα.[1][2] By preventing this crucial ubiquitination step, this compound stabilizes IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing its activation.[1] This targeted approach avoids the widespread disruption of protein degradation seen with general proteasome inhibitors.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and representative general proteasome inhibitors, bortezomib and carfilzomib. It is important to note that this data is compiled from different studies and experimental conditions, and direct head-to-head comparisons in the same system are limited.
Table 1: Inhibitory Potency
| Compound | Target | IC50 | Cell Line/System | Reference |
| This compound | SCFβTrCP1-mediated IκBα ubiquitination | 5.2 µM | In vitro assay | [1][2] |
| TNFα-induced NF-κB transcription | 2.1 - 10.5 µM | HEK293, HT-29, THP-1 cells | ||
| Bortezomib | Proteasome (Chymotrypsin-like) | 3 - 20 nM | Multiple myeloma cell lines | |
| Carfilzomib | Proteasome (Chymotrypsin-like) | 21.8 ± 7.4 nM | Multiple myeloma cell lines |
Table 2: Effects on Cell Viability and Apoptosis
| Compound | Effect | Concentration | Cell Line | Observations | Reference |
| Bortezomib | Apoptosis | 25 - 50 nM | MDA-MB-231 (Breast Cancer) | 3-4 fold increase in apoptosis after 24-48h. | |
| Apoptosis | 20 nM | Mantle Cell Lymphoma (Primary cells) | ~45% reduction in cell viability. | ||
| Carfilzomib | Apoptosis | 5 - 20 nM | RPMI-8226 (Multiple Myeloma) | Dose-dependent increase in apoptosis. | |
| Apoptosis | 6.25 - 25 nM | ZR-75-30 (Breast Cancer) | Increase in apoptotic cells from 13% to 41%. | ||
| This compound | Inhibition of allergic airway inflammation | Intranasal admin. | OVA-sensitized mice | Suppressed NF-κB activation and inflammation. |
Table 3: Selectivity and Off-Target Effects
| Compound | Selectivity/Off-Target Effects | Reference |
| This compound | Selective for SCFβTrCP1-mediated IκBα ubiquitination. Does not inhibit proteasome activity (IC50 > 100 µM). No significant inhibition of IKKβ, MDM2-mediated p53 ubiquitination, cathepsin B, or chymotrypsin. | |
| Bortezomib | Inhibits multiple serine proteases including cathepsin G, cathepsin A, and chymase at potencies similar to the proteasome. This off-target activity is linked to peripheral neuropathy. | |
| Carfilzomib | Shows minimal to no activity against a panel of non-proteasomal proteases compared to bortezomib, which may contribute to its improved tolerability profile. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro IκBα Ubiquitination Assay
This assay is designed to measure the ability of a compound to inhibit the SCFβTrCP1-mediated ubiquitination of its substrate, IκBα.
References
Confirming the On-Target Activity of GS143 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target activity of GS143, a selective inhibitor of IκBα ubiquitination, in a novel cell line. It offers a comparative analysis with alternative compounds and details the necessary experimental protocols to ensure robust and reliable results.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a small molecule inhibitor that selectively targets the SCFβTrCP1 E3 ubiquitin ligase complex, preventing the ubiquitination and subsequent proteasomal degradation of IκBα. This action leads to the suppression of the NF-κB signaling pathway, a critical regulator of inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, making targeted inhibitors like this compound valuable research tools and potential therapeutic agents.
The canonical NF-κB signaling cascade is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for recognition by the SCFβTrCP1 E3 ligase, ubiquitination, and degradation. The degradation of IκBα releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.
Diagram of the NF-κB Signaling Pathway and the Action of this compound:
Confirming the On-Target Activity of GS143 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target activity of GS143, a selective inhibitor of IκBα ubiquitination, in a novel cell line. It offers a comparative analysis with alternative compounds and details the necessary experimental protocols to ensure robust and reliable results.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a small molecule inhibitor that selectively targets the SCFβTrCP1 E3 ubiquitin ligase complex, preventing the ubiquitination and subsequent proteasomal degradation of IκBα. This action leads to the suppression of the NF-κB signaling pathway, a critical regulator of inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, making targeted inhibitors like this compound valuable research tools and potential therapeutic agents.
The canonical NF-κB signaling cascade is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for recognition by the SCFβTrCP1 E3 ligase, ubiquitination, and degradation. The degradation of IκBα releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.
Diagram of the NF-κB Signaling Pathway and the Action of this compound:
Safety Operating Guide
Proper Disposal of GS143: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of GS143, a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals are responsible for the safe handling and disposal of chemical waste. This document outlines the step-by-step process for the disposal of this compound, aligning with general laboratory hazardous waste management principles.
Chemical and Safety Data
A summary of key quantitative and safety information for this compound is provided below. This data is essential for risk assessment and proper handling.
| Property | Value | Reference |
| Chemical Formula | C28H19FN2O4 | [1] |
| Molecular Weight | 466.46 g/mol | [1] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4)Acute aquatic toxicity (Category 1)Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) in a cool, well-ventilated area. |
Experimental Protocols: this compound Disposal Procedure
The proper disposal of this compound must be conducted in accordance with institutional and regulatory guidelines for hazardous waste. The following steps provide a detailed methodology for this process.
Step 1: Waste Identification and Classification
-
Identify as Hazardous Waste : All this compound waste, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.
-
Acutely Toxic Classification : Due to its high aquatic toxicity, this compound waste should be managed with the same precautions as other acutely toxic chemical wastes.
Step 2: Segregation of Waste
-
Separate Waste Streams : Do not mix this compound waste with non-hazardous waste.
-
Avoid Incompatibles : Store this compound waste separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent violent reactions.
-
Solid vs. Liquid : Keep solid this compound waste (e.g., contaminated gloves, weigh boats) separate from liquid waste.
Step 3: Waste Containment and Labeling
-
Use Appropriate Containers :
-
Collect liquid this compound waste in a leak-proof, screw-cap container made of a compatible material (e.g., glass or polyethylene).
-
Collect solid waste contaminated with this compound in a designated, properly labeled plastic bag or container.
-
-
Proper Labeling :
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations.
-
The hazard characteristics: "Toxic", "Aquatic Hazard".
-
The date of waste generation.
-
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to prevent spills from reaching drains.
-
Keep Containers Closed : Always keep the waste container securely capped, except when adding waste.
Step 5: Disposal of Empty Containers
-
Triple Rinsing : Due to the acute toxicity of this compound, any container that held it must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove all residues.
-
Collect Rinsate : The rinsate from this process is also considered hazardous waste and must be collected in the appropriate liquid waste container.
-
Deface and Dispose : After triple-rinsing and air-drying, deface or remove the original label from the empty container before disposing of it as regular laboratory glass or plastic waste.
Step 6: Arranging for Waste Pickup
-
Contact EHS : Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
Do Not Transport : Laboratory personnel should not transport hazardous waste to central storage facilities. This should be done by trained EHS staff.
-
Disposal by Professionals : The collected waste will be transported to an approved waste disposal plant for proper treatment and disposal, in compliance with environmental regulations.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Proper Disposal of GS143: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of GS143, a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals are responsible for the safe handling and disposal of chemical waste. This document outlines the step-by-step process for the disposal of this compound, aligning with general laboratory hazardous waste management principles.
Chemical and Safety Data
A summary of key quantitative and safety information for this compound is provided below. This data is essential for risk assessment and proper handling.
| Property | Value | Reference |
| Chemical Formula | C28H19FN2O4 | [1] |
| Molecular Weight | 466.46 g/mol | [1] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4)Acute aquatic toxicity (Category 1)Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) in a cool, well-ventilated area. |
Experimental Protocols: this compound Disposal Procedure
The proper disposal of this compound must be conducted in accordance with institutional and regulatory guidelines for hazardous waste. The following steps provide a detailed methodology for this process.
Step 1: Waste Identification and Classification
-
Identify as Hazardous Waste : All this compound waste, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.
-
Acutely Toxic Classification : Due to its high aquatic toxicity, this compound waste should be managed with the same precautions as other acutely toxic chemical wastes.
Step 2: Segregation of Waste
-
Separate Waste Streams : Do not mix this compound waste with non-hazardous waste.
-
Avoid Incompatibles : Store this compound waste separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent violent reactions.
-
Solid vs. Liquid : Keep solid this compound waste (e.g., contaminated gloves, weigh boats) separate from liquid waste.
Step 3: Waste Containment and Labeling
-
Use Appropriate Containers :
-
Collect liquid this compound waste in a leak-proof, screw-cap container made of a compatible material (e.g., glass or polyethylene).
-
Collect solid waste contaminated with this compound in a designated, properly labeled plastic bag or container.
-
-
Proper Labeling :
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations.
-
The hazard characteristics: "Toxic", "Aquatic Hazard".
-
The date of waste generation.
-
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to prevent spills from reaching drains.
-
Keep Containers Closed : Always keep the waste container securely capped, except when adding waste.
Step 5: Disposal of Empty Containers
-
Triple Rinsing : Due to the acute toxicity of this compound, any container that held it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove all residues.
-
Collect Rinsate : The rinsate from this process is also considered hazardous waste and must be collected in the appropriate liquid waste container.
-
Deface and Dispose : After triple-rinsing and air-drying, deface or remove the original label from the empty container before disposing of it as regular laboratory glass or plastic waste.
Step 6: Arranging for Waste Pickup
-
Contact EHS : Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
Do Not Transport : Laboratory personnel should not transport hazardous waste to central storage facilities. This should be done by trained EHS staff.
-
Disposal by Professionals : The collected waste will be transported to an approved waste disposal plant for proper treatment and disposal, in compliance with environmental regulations.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of GS143: A Comprehensive Guide
Disclaimer: The chemical identifier "GS143" is not found in standard chemical safety databases. For the purpose of providing a comprehensive guide on safe laboratory practices, this document uses Methanol as a representative volatile and flammable solvent. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling.
This guide provides essential, immediate safety and logistical information for the handling of volatile and flammable solvents, exemplified by Methanol. It includes operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure the safety of laboratory personnel and the integrity of research.
Essential Safety and Physical Properties
A thorough understanding of a chemical's properties is the foundation of safe handling. The following table summarizes key quantitative data for Methanol, which should be considered analogous to the data required for any new or unfamiliar chemical like the theoretical "this compound".
| Property | Value |
| Chemical Formula | CH₃OH |
| Molecular Weight | 32.04 g/mol |
| Appearance | Colorless liquid |
| Odor | Alcohol-like |
| Boiling Point | 64.7°C (148.5°F)[1] |
| Melting Point | -98°C (-144.4°F)[1] |
| Flash Point | 9.7°C (49.5°F)[1] |
| Autoignition Temperature | 464°C (867.2°F) |
| Vapor Pressure | 128 hPa @ 20°C[1] |
| Specific Gravity | 0.791[1] |
| Solubility in Water | Miscible |
| Flammability Limits | LEL: 6% UEL: 31% |
Operational Plan for Safe Handling
A systematic approach to handling hazardous chemicals is crucial. The following step-by-step operational plan outlines the procedures for receiving, storing, using, and disposing of volatile and flammable solvents.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the container label matches the order and that the SDS is readily available.
-
Storage Location: Store in a well-ventilated, cool, dry, and designated flammable liquid storage cabinet.
-
Compatibility: Ensure storage is segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Ignition Sources: Keep away from open flames, hot surfaces, and any potential sources of ignition.
-
Container Integrity: Keep containers tightly closed when not in use.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling volatile and flammable solvents:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safe Use and Handling
-
Work Area: All work with volatile and flammable solvents should be conducted within a certified chemical fume hood.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.
-
Non-Sparking Tools: Use only non-sparking tools when opening or handling containers.
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Disposal Plan
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Waste Segregation: Do not mix with incompatible waste streams.
-
Disposal Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Professional Disposal: Utilize a licensed hazardous waste disposal company for final disposal.
Emergency Procedures: Chemical Spill Response
In the event of a spill, a clear and immediate response is critical to minimize harm to personnel and the environment.
References
Navigating the Safe Handling of GS143: A Comprehensive Guide
Disclaimer: The chemical identifier "GS143" is not found in standard chemical safety databases. For the purpose of providing a comprehensive guide on safe laboratory practices, this document uses Methanol as a representative volatile and flammable solvent. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling.
This guide provides essential, immediate safety and logistical information for the handling of volatile and flammable solvents, exemplified by Methanol. It includes operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure the safety of laboratory personnel and the integrity of research.
Essential Safety and Physical Properties
A thorough understanding of a chemical's properties is the foundation of safe handling. The following table summarizes key quantitative data for Methanol, which should be considered analogous to the data required for any new or unfamiliar chemical like the theoretical "this compound".
| Property | Value |
| Chemical Formula | CH₃OH |
| Molecular Weight | 32.04 g/mol |
| Appearance | Colorless liquid |
| Odor | Alcohol-like |
| Boiling Point | 64.7°C (148.5°F)[1] |
| Melting Point | -98°C (-144.4°F)[1] |
| Flash Point | 9.7°C (49.5°F)[1] |
| Autoignition Temperature | 464°C (867.2°F) |
| Vapor Pressure | 128 hPa @ 20°C[1] |
| Specific Gravity | 0.791[1] |
| Solubility in Water | Miscible |
| Flammability Limits | LEL: 6% UEL: 31% |
Operational Plan for Safe Handling
A systematic approach to handling hazardous chemicals is crucial. The following step-by-step operational plan outlines the procedures for receiving, storing, using, and disposing of volatile and flammable solvents.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the container label matches the order and that the SDS is readily available.
-
Storage Location: Store in a well-ventilated, cool, dry, and designated flammable liquid storage cabinet.
-
Compatibility: Ensure storage is segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Ignition Sources: Keep away from open flames, hot surfaces, and any potential sources of ignition.
-
Container Integrity: Keep containers tightly closed when not in use.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling volatile and flammable solvents:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safe Use and Handling
-
Work Area: All work with volatile and flammable solvents should be conducted within a certified chemical fume hood.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.
-
Non-Sparking Tools: Use only non-sparking tools when opening or handling containers.
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Disposal Plan
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Waste Segregation: Do not mix with incompatible waste streams.
-
Disposal Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Professional Disposal: Utilize a licensed hazardous waste disposal company for final disposal.
Emergency Procedures: Chemical Spill Response
In the event of a spill, a clear and immediate response is critical to minimize harm to personnel and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
